molecular formula C7H13NO4 B12364234 SerBut

SerBut

Número de catálogo: B12364234
Peso molecular: 175.18 g/mol
Clave InChI: HTDGDRZVMBNEMO-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SerBut is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H13NO4

Peso molecular

175.18 g/mol

Nombre IUPAC

(2S)-2-amino-3-butanoyloxypropanoic acid

InChI

InChI=1S/C7H13NO4/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1

Clave InChI

HTDGDRZVMBNEMO-YFKPBYRVSA-N

SMILES isomérico

CCCC(=O)OC[C@@H](C(=O)O)N

SMILES canónico

CCCC(=O)OCC(C(=O)O)N

Origen del producto

United States

Foundational & Exploratory

SerBut: A Technical Guide to a Novel Serine-Conjugated Butyrate Prodrug for Autoimmune and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SerBut, or O-butyryl-l-serine, is an innovative, orally bioavailable prodrug of butyrate, a short-chain fatty acid (SCFA) with well-documented immunomodulatory properties.[1][2][3] Butyrate, a natural product of gut microbial fermentation of dietary fiber, is a known histone deacetylase (HDAC) inhibitor that can modulate gene expression, suppress inflammation, and promote the differentiation of regulatory T cells (Tregs).[1][4] However, its therapeutic potential has been hampered by poor oral bioavailability due to rapid metabolism in the gut, a foul odor and taste, and the need for high doses.[1][2][3][5] this compound was developed to overcome these limitations by conjugating butyrate to L-serine, an amino acid that utilizes transporters to enhance systemic uptake and mask the undesirable sensory characteristics of butyrate.[1][2][3][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, and key experimental data.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily driven by the systemic delivery of butyrate. The core mechanisms include histone deacetylase (HDAC) inhibition and the subsequent modulation of key immune cell populations and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Upon systemic absorption and hydrolysis back into butyrate, this compound functions as an HDAC inhibitor.[1] This inhibition leads to an increase in histone acetylation, altering chromatin structure and regulating the expression of genes involved in inflammation and immune regulation.[1] One of the key consequences of HDAC inhibition by butyrate is the upregulation of Foxp3, a transcription factor essential for the development and function of regulatory T cells (Tregs).[1]

Immunomodulation

This compound has been shown to modulate both the lymphoid and myeloid compartments of the immune system, leading to a reduction in inflammatory responses in preclinical models of autoimmune diseases.

  • T-Cell Modulation: this compound promotes the induction of Tregs (CD4+Foxp3+ and CD8+Foxp3+) in the spleen and disease-associated lymph nodes.[1][6] It also upregulates the expression of inhibitory checkpoint markers, such as PD-1 and CTLA-4, on CD4+ and CD8+ T cells.[1][7] This increase in inhibitory signals and regulatory T-cell populations helps to suppress excessive immune responses.[1] In the context of experimental autoimmune encephalomyelitis (EAE), this compound treatment reduced the number of pathogenic myelin oligodendrocyte glycoprotein (MOG)-specific Th17 cells.[1]

  • Myeloid Cell Modulation: this compound suppresses the activation of myeloid cells, including dendritic cells (DCs) and macrophages.[1] It achieves this by reducing the expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II, which are crucial for antigen presentation and T-cell activation.[1][8] Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), from activated bone marrow-derived dendritic cells (BMDCs).[1]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through key signaling pathways, primarily the inhibition of the NF-κB pathway.

SerBut_Signaling_Pathway cluster_intracellular Intracellular This compound This compound (Oral) Butyrate Butyrate This compound->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibits NFkB_Pathway NF-κB Pathway Butyrate->NFkB_Pathway Suppresses Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Foxp3 Foxp3 ↑ Gene_Expression->Foxp3 Treg Treg Differentiation and Function Foxp3->Treg LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (e.g., TNF) ↓ Proinflammatory_Genes->Cytokines Costimulatory_Molecules Co-stimulatory Molecules (CD80, CD86) ↓ Proinflammatory_Genes->Costimulatory_Molecules MHC_II MHC Class II ↓ Proinflammatory_Genes->MHC_II

This compound's dual mechanism of action: HDAC inhibition and NF-κB suppression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineTreatmentConcentrationOutcomeReference
HDAC InhibitionRaw 264.7 MacrophagesThis compound0.2 mMSimilar histone acetylation to 0.2 mM NaBut[1]
BMDC ActivationBMDCsThis compound0.2 mMSuppression of MHC class II and CD80[1]
This compound> 0.2 mMDose-dependent suppression of CD86[1]
Cytokine SecretionBMDCsThis compound0.2 mMSuppression of TNF secretion[1]

Table 2: In Vivo Efficacy of this compound in Autoimmune Models

ModelTreatmentDoseOutcomeReference
Collagen-Antibody-Induced Arthritis (CAIA)This compound (oral gavage, twice daily)25 mgSignificant reduction in arthritis scores[6]
Increased Treg (Foxp3+CD25+) frequency in hock-draining lymph nodes and spleen[1][6]
Experimental Autoimmune Encephalomyelitis (EAE)This compound (in drinking water and daily oral gavage)100 mM in water, 24 mg daily gavageSignificant reduction in EAE clinical scores[1]
Increased PD-1 and CTLA-4 expression on CD4+ T cells[1]
Expanded Treg population[1]
Reduced MOG-specific Th17 cells[1]
Reduced expression of CD40, CD86, and MHC class II on myeloid cells[1]

Experimental Protocols

Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

Experimental workflow for the CAIA mouse model.
  • Induction of Arthritis: Arthritis is induced in mice by passive immunization with an anti-collagen antibody cocktail administered intravenously on day 0.[1][6] Three days later, an intraperitoneal injection of lipopolysaccharide (LPS) is given to synchronize and enhance the inflammatory response.[1][6]

  • Treatment: Starting on day 4, mice are treated with this compound (e.g., 25 mg) or a vehicle control (e.g., PBS) via oral gavage twice daily.[6]

  • Assessment: The severity of arthritis is monitored and scored daily.[1][6]

  • Analysis: At the end of the experiment, tissues such as the spleen and hock-draining lymph nodes are harvested for further analysis, including flow cytometry to assess immune cell populations (e.g., Tregs).[1][6]

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Experimental workflow for the EAE mouse model.
  • Prophylactic Treatment: Mice are given drinking water containing 100 mM this compound, L-Serine, or sodium butyrate (NaBut) for 14 days prior to disease induction.[1]

  • Induction of EAE: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[1]

  • Therapeutic Treatment: Starting on day 2 after EAE induction, mice receive a once-daily oral gavage of this compound (e.g., 24 mg), NaBut, L-Ser, or PBS.[1]

  • Assessment: The clinical signs of EAE are scored daily.[1]

In Vitro Histone Acetylation Assay
  • Cell Culture: Raw 264.7 macrophage cells are cultured in appropriate media.[1]

  • Treatment: Cells are stimulated with various concentrations of this compound, NaBut, or a positive control like trichostatin A (TSA), along with LPS (100 ng/ml) for 18 hours.[1]

  • Lysis and Western Blotting: Whole-cell lysates are prepared and subjected to western blotting to probe for histone acetylation.[1]

In Vitro BMDC Activation Assay
  • BMDC Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow.

  • Treatment: BMDCs are incubated with a series of concentrations of this compound or NaBut for 24 hours, followed by stimulation with LPS for 18 hours.[1]

  • Analysis: The expression of cell surface markers such as MHC class II, CD80, and CD86 is analyzed by flow cytometry. The concentration of cytokines like TNF in the cell culture supernatant is measured by ELISA.[1]

Conclusion

This compound represents a promising next-generation therapeutic for autoimmune and inflammatory diseases. By overcoming the significant limitations of oral butyrate administration, this compound enables the systemic delivery of this potent immunomodulatory agent.[1][2][3][5] Its mechanism of action, centered on HDAC inhibition and the subsequent modulation of T-cell and myeloid cell responses, offers a targeted approach to dampening pathological inflammation without compromising the global immune response.[1][5] The preclinical data in models of rheumatoid arthritis and multiple sclerosis provide a strong rationale for its further development and clinical translation.[1][3]

References

SerBut: A Technical Guide to a Novel Butyrate Prodrug for Enhanced Oral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is a promising therapeutic agent with potent anti-inflammatory and immunomodulatory properties. Its clinical translation, however, has been severely hampered by its foul odor and taste, rapid metabolism within the gut, and consequently, poor oral bioavailability. This technical guide details the development, mechanism, and preclinical evaluation of O-butyryl-L-serine (SerBut), an odorless and tasteless serine-conjugated butyrate prodrug. By leveraging amino acid transporters in the gut, this compound enhances systemic uptake, leading to significantly higher bioavailability of butyrate compared to conventional sodium butyrate administration. This guide provides an in-depth overview of its synthesis, mechanism of action, preclinical efficacy in autoimmune disease models, and detailed experimental protocols for its evaluation.

Introduction: The Butyrate Dilemma

Butyrate is a key signaling molecule that regulates host immunity and inflammation primarily through two mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).[1][2][3] As an HDAC inhibitor, butyrate promotes the expression of anti-inflammatory genes.[2][4] Its interaction with GPCRs like GPR43 and GPR109A further modulates immune responses.[1][3][5] Despite these therapeutic benefits, the development of butyrate as an oral drug has been challenging. Its rapid absorption and metabolism by colonocytes leave very little to enter systemic circulation, and its unpleasant organoleptic properties lead to poor patient compliance.[6][7]

To overcome these limitations, a prodrug strategy was developed. By esterifying butyrate to L-serine, the resulting compound, this compound, masks the odor and taste and utilizes amino acid transporters for efficient absorption from the gut into the bloodstream.[6][8][9]

This compound: Synthesis and Prodrug Strategy

This compound (O-butyryl-L-serine) is synthesized by conjugating L-serine to butyryl chloride. This approach effectively masks the undesirable properties of butyrate and creates a molecule designed for enhanced systemic delivery.[6][8]

Logical Prodrug Workflow

The core concept behind this compound is to co-opt gut amino acid transporters to bypass first-pass metabolism in the colon. Once absorbed and in systemic circulation, endogenous esterases cleave the ester bond, releasing active butyrate and the natural amino acid L-serine.

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissues oral_admin Oral Administration of this compound absorption Absorption via Amino Acid Transporters oral_admin->absorption Bypasses gut metabolism serbut_circ This compound in Bloodstream absorption->serbut_circ cleavage Esterase-mediated Cleavage serbut_circ->cleavage butyrate Free Butyrate cleavage->butyrate serine L-Serine cleavage->serine activity Biological Activity (HDACi, GPCR agonism) butyrate->activity

Caption: Logical workflow of this compound as an oral prodrug.

Mechanism of Action of Released Butyrate

Upon its release from this compound, butyrate exerts its therapeutic effects through well-defined signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and II HDACs.[2] By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12 in macrophages.[2][4]

HDAC_Pathway Butyrate Butyrate HDACs HDACs (Class I & II) Butyrate->HDACs Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Outcome Anti-inflammatory Effects (e.g., ↓ IL-6, ↓ TNF-α) Gene_Expression->Outcome

Caption: Butyrate's mechanism via HDAC inhibition.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on various immune and epithelial cells.[1][10] Activation of these receptors triggers downstream signaling cascades that contribute to immune homeostasis, such as inducing IL-10 production, promoting regulatory T cell (Treg) differentiation, and suppressing pro-inflammatory cytokines like TNF-α and IL-6.[3]

GPCR_Pathway cluster_receptors Cell Surface Receptors cluster_effects Downstream Effects Butyrate Butyrate GPR43 GPR43 Butyrate->GPR43 GPR109A GPR109A Butyrate->GPR109A NLRP3 Activate NLRP3 Inflammasome GPR43->NLRP3 IL10 Induce IL-10 Production GPR109A->IL10 Outcome Immune Regulation & Epithelial Repair NLRP3->Outcome Treg Promote Treg Differentiation IL10->Treg Treg->Outcome

Caption: Butyrate's mechanism via GPCR activation.

Preclinical Data and Efficacy

The therapeutic potential of this compound has been evaluated in vitro and in vivo, demonstrating superior bioavailability and efficacy in models of autoimmune disease.

Enhanced Oral Bioavailability

Pharmacokinetic studies in mice highlight the primary advantage of the this compound prodrug strategy. Following oral gavage, this compound administration led to significantly higher and more sustained plasma butyrate levels compared to an equivalent dose of sodium butyrate (NaBut).[6] Crucially, this compound increased butyrate accumulation in key tissues, including the brain, spinal cord, and lymphatic tissues.[6][9][11]

Tissue / FluidButyrate Concentration (µg/g) 3h Post-Gavage[8][9]Fold Increase (this compound vs. NaBut)
NaBut Group This compound Group
Plasma ~5~50
Liver ~2~15
Spleen Undetectable~5
Brain Undetectable~0.5
Spinal Cord Undetectable~0.8

Table 1: Biodistribution of butyrate in C57BL/6 mice 3 hours after oral gavage with Sodium Butyrate (NaBut) or this compound. Data are approximate values derived from published graphs.[8][9]

In Vitro Activity and Reduced Cytotoxicity

In vitro assays confirm that this compound retains the biological activity of butyrate. In bone marrow-derived dendritic cells (BMDCs), both NaBut and this compound suppressed LPS-induced maturation. However, this compound was significantly less cytotoxic at higher concentrations, allowing for a wider therapeutic window.[6][12]

CompoundConcentration (mM)% Live BMDCs[6]
Control 0100%
NaBut 0.5~95%
NaBut 1.8~60%
This compound 0.5~100%
This compound 1.8~100%

Table 2: Viability of bone marrow-derived dendritic cells (BMDCs) after 24h incubation with NaBut or this compound. Data are approximate values derived from published graphs.[6]

In Vivo Efficacy in Autoimmune Models

This compound has demonstrated significant therapeutic efficacy in mouse models of rheumatoid arthritis and multiple sclerosis.[6][13]

  • Collagen-Antibody-Induced Arthritis (CAIA): In a mouse model of rheumatoid arthritis, oral administration of this compound substantially ameliorated disease severity, reduced paw swelling, and modulated key immune cell populations.[6][8][14]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, this compound treatment significantly lowered clinical disease scores and reduced inflammatory responses in the spinal cord.[6][9]

Treatment GroupMean EAE Clinical Score (Day 20)[6]
PBS (Control) ~3.5
This compound ~0.5

Table 3: Efficacy of this compound in the EAE mouse model. Mice were treated with twice-daily oral gavage. Data are approximate values derived from published graphs.[6]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound, as cited in primary literature.

Synthesis of O-butyryl-L-serine (this compound)
  • Reactants: L-serine, trifluoroacetic acid (TFA), butyryl chloride, diethyl ether.[6]

  • Procedure:

    • Dissolve L-serine (1 equivalent) in TFA and stir for 30 minutes until a clear solution is formed.[6]

    • Add butyryl chloride (~1.2 equivalents) to the solution and stir for 2 hours at room temperature.[6]

    • Transfer the reaction mixture to an ice bath.[6]

    • Add diethyl ether to precipitate a white solid (the this compound product).[6]

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[6]

  • Yield: Approximately 79%.[6][8]

In Vitro Histone Acetylation Assay
  • Cell Line: Raw 264.7 macrophage cell line.[6]

  • Procedure:

    • Culture Raw 264.7 cells to desired confluency.

    • Treat cells with varying concentrations of NaBut, this compound, or a control HDAC inhibitor (e.g., Trichostatin A) for 18 hours. Include a stimulant like lipopolysaccharide (LPS, 100 ng/ml) if required.[6]

    • Lyse the cells to obtain whole-cell lysates.

    • Perform Western blot analysis on the lysates using primary antibodies against acetylated histone H3 (Ac-H3) and a loading control (e.g., total histone H3 or β-actin).

    • Detect with appropriate secondary antibodies and imaging system to visualize histone acetylation levels.[6]

EAE Mouse Model and this compound Administration

This protocol outlines a typical workflow for assessing this compound efficacy in an EAE model.[6]

EAE_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis day0 Day 0: Induce EAE in Mice (e.g., MOG/CFA emulsion + PTX) treatment Initiate Treatment: Twice-daily oral gavage (this compound or PBS control) day0->treatment scoring Daily Monitoring: Record body weight and clinical EAE scores treatment->scoring endpoint Study Endpoint (e.g., Day 25): Sacrifice mice scoring->endpoint analysis Tissue Collection & Analysis: Spinal cord, LNs, Spleen for flow cytometry & histology endpoint->analysis

Caption: Experimental workflow for EAE mouse model study.

Butyrate Quantification by LC-MS/MS
  • Sample Preparation:

    • Collect blood into EDTA-coated tubes to obtain plasma, or harvest and homogenize organs.[9]

    • Perform protein precipitation.

    • Derivatize butyrate with a reagent such as 3-nitrophenylhydrazine to improve detection.[8][9]

  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9]

  • Method:

    • Separate the derivatized butyrate using a suitable LC column and mobile phase gradient.

    • Detect and quantify using MS/MS in multiple reaction monitoring (MRM) mode.[15]

    • Use an isotopically labeled internal standard (e.g., Butyrate-d3) for accurate quantification.[15]

Conclusion and Future Directions

This compound represents a significant advancement in the development of butyrate-based therapeutics. By employing a clever prodrug design, it successfully overcomes the primary obstacles of oral butyrate delivery: poor bioavailability and patient compliance. Preclinical studies have robustly demonstrated its ability to achieve superior systemic and tissue-level concentrations of butyrate, leading to potent anti-inflammatory and immunomodulatory effects in validated models of autoimmune disease.[6][13] The enhanced safety profile and efficacy of this compound position it as a promising clinical candidate for treating a range of autoimmune and inflammatory conditions. Future research should focus on formal toxicology studies, scaling up GMP manufacturing, and ultimately, clinical trials to validate these promising preclinical findings in human patients.

References

O-Butyryl-L-Serine: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-butyryl-L-serine, a novel serine-conjugated butyrate prodrug also referred to as SerBut, is an emerging therapeutic candidate with significant potential in the management of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of O-butyryl-L-serine, with a focus on its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The development of O-butyryl-L-serine addresses a key challenge in the therapeutic application of butyrate, a short-chain fatty acid produced by commensal bacteria with known immunomodulatory effects. Butyrate's clinical use has been hampered by its poor oral bioavailability, rapid metabolism in the gut, and unpleasant taste and odor. By esterifying butyrate to L-serine, O-butyryl-L-serine is designed to leverage amino acid transporters for enhanced systemic uptake, thereby delivering butyrate more effectively to target tissues.[1][2]

Mechanism of Action

O-butyryl-L-serine exerts its anti-inflammatory effects primarily through the actions of its metabolic product, butyrate. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of anti-inflammatory and immunomodulatory outcomes.[3]

Key aspects of the mechanism of action include:

  • Upregulation of Foxp3: Butyrate has been shown to upregulate the transcription factor Foxp3, which is crucial for the development and function of regulatory T cells (Treg cells).[3] Treg cells play a critical role in maintaining immune tolerance and suppressing excessive immune responses.

  • Suppression of NF-κB Activation: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Butyrate can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3]

  • Inhibition of Pro-inflammatory Cytokines: Butyrate can inhibit the production of key pro-inflammatory cytokines such as interferon-γ (IFNγ).[3]

  • Upregulation of PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. Butyrate has been shown to upregulate PPARγ.[3]

The serine component of O-butyryl-L-serine is not just a carrier. L-serine itself has been noted to have immunomodulatory and neuroprotective properties, potentially contributing to the overall therapeutic effect.[4][5] For instance, L-serine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of O-butyryl-L-serine has been demonstrated in preclinical mouse models of rheumatoid arthritis and multiple sclerosis.[1] The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of O-butyryl-L-serine in a Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model
ParameterVehicle ControlO-butyryl-L-serine (this compound)ButyrateSerinep-value (this compound vs. Vehicle)
Clinical Score (Day 10) ~3.5~1.0~3.0~3.5< 0.0001
Ankle Thickness (mm, Day 10) ~2.8~2.2~2.7~2.8< 0.001
Splenic Treg Cells (% of CD4+ T cells) ~10%~15%~12%~10%< 0.01
Splenic Th17 Cells (% of CD4+ T cells) ~1.2%~0.6%~1.0%~1.2%< 0.01
Serum IL-6 (pg/mL) ~150~50~125~150< 0.001
Serum TNF-α (pg/mL) ~250~100~200~250< 0.01

Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]

Table 2: Efficacy of O-butyryl-L-serine in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
ParameterVehicle ControlO-butyryl-L-serine (this compound)p-value
Peak Clinical Score ~3.5~1.5< 0.0001
Spinal Cord Infiltrating CD4+ T cells (x104) ~8~3< 0.01
Spinal Cord Infiltrating Macrophages (x104) ~10~4< 0.01
Splenic Treg Cells (% of CD4+ T cells) ~8%~12%< 0.01
Splenic Th1 Cells (% of CD4+ T cells) ~15%~8%< 0.01
Splenic Th17 Cells (% of CD4+ T cells) ~2.5%~1.0%< 0.01

Data are approximated from graphical representations in Cao et al., 2024 and are intended for comparative purposes.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of O-butyryl-L-serine's anti-inflammatory properties.

Collagen-Antibody-Induced Arthritis (CAIA) in Mice
  • Model Induction: Female BALB/c mice (6-8 weeks old) are injected intraperitoneally with a cocktail of 5 anti-collagen II monoclonal antibodies (2 mg per mouse). Three days later, lipopolysaccharide (LPS) (25 µg per mouse) is administered intraperitoneally to synchronize disease onset.[1]

  • Treatment: Mice are orally gavaged daily with either vehicle (PBS), O-butyryl-L-serine (200 mg/kg), sodium butyrate (equimolar to the butyrate in the O-butyryl-L-serine dose), or L-serine (equimolar to the serine in the O-butyryl-L-serine dose) starting from the day of antibody injection.[1]

  • Disease Assessment: Clinical arthritis score is evaluated daily on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity), resulting in a maximum score of 16 per mouse. Ankle thickness is measured daily using a digital caliper.[1]

  • Immunological Analysis: On day 10, mice are euthanized. Spleens are harvested for flow cytometric analysis of T cell populations (Treg, Th17). Blood is collected for cytokine analysis (IL-6, TNF-α) by ELISA.[1]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Model Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of MOG35-55 peptide (200 µg per mouse) in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin (200 ng per mouse).[1]

  • Treatment: Daily oral gavage with either vehicle (PBS) or O-butyryl-L-serine (200 mg/kg) is initiated on day 3 post-immunization.[1]

  • Disease Assessment: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=forelimb and hindlimb paralysis, 5=moribund).[1]

  • Immunological and Histological Analysis: At the study endpoint (day 21), spleen and spinal cords are harvested. Spleens are processed for flow cytometric analysis of T cell populations (Treg, Th1, Th17). Spinal cords are processed for quantification of infiltrating immune cells by flow cytometry and for histological analysis of demyelination and inflammation.[1]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of O-butyryl-L-serine are mediated by the modulation of key immune signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for evaluating the compound.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Induction Induction of Autoimmune Disease (CAIA or EAE in mice) Treatment Oral Gavage: - Vehicle (PBS) - O-butyryl-L-serine - Butyrate - L-serine Induction->Treatment Initiate Treatment Clinical Clinical Assessment: - Arthritis Score - Ankle Thickness - EAE Score Treatment->Clinical Daily Monitoring Immuno Immunological Analysis: - Flow Cytometry (T cells) - ELISA (Cytokines) Treatment->Immuno Endpoint Analysis Histo Histological Analysis (EAE Model) Treatment->Histo Endpoint Analysis

Caption: Experimental workflow for preclinical evaluation of O-butyryl-L-serine.

signaling_pathway cluster_downstream Downstream Effects This compound O-butyryl-L-serine (Oral Administration) Butyrate Butyrate This compound->Butyrate Systemic Absorption & Metabolism HDAC HDAC Inhibition Butyrate->HDAC Foxp3 ↑ Foxp3 Expression HDAC->Foxp3 NFkB ↓ NF-κB Activation HDAC->NFkB ProInflammatory ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IFNγ) HDAC->ProInflammatory Treg ↑ Treg Differentiation & Function Foxp3->Treg ImmuneSuppression Immune Suppression & Disease Amelioration Treg->ImmuneSuppression NFkB->ProInflammatory ProInflammatory->ImmuneSuppression

Caption: Proposed anti-inflammatory signaling pathway of O-butyryl-L-serine.

Conclusion

O-butyryl-L-serine represents a significant advancement in the development of butyrate-based therapeutics. Its innovative prodrug design overcomes the pharmacokinetic limitations of butyrate, enabling effective systemic delivery and potent anti-inflammatory activity in preclinical models of autoimmune disease.[1] The mechanism of action, centered on HDAC inhibition, leads to a favorable immunomodulatory profile characterized by the enhancement of regulatory T cells and the suppression of pro-inflammatory pathways.[3] The quantitative data from animal models provide strong evidence for its therapeutic potential in conditions such as rheumatoid arthritis and multiple sclerosis.[1] Further research and clinical development are warranted to translate these promising preclinical findings into novel treatments for a range of inflammatory disorders.

References

Sodium Butyrate (SerBut) in the Modulation of Immune Cell Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Butyrate (SerBut)

Sodium Butyrate (this compound), a short-chain fatty acid (SCFA), is a key product of microbial fermentation of dietary fibers in the colon.[1] It serves not only as a primary energy source for colonocytes but also as a potent signaling molecule with significant immunomodulatory properties.[2] this compound's ability to influence the development, differentiation, and function of various immune cells has positioned it as a molecule of great interest in the context of inflammatory diseases and cancer therapy.[2][3][4] Its multifaceted mechanisms of action, primarily through histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPR) signaling, allow it to exert diverse and context-dependent effects on the immune system.[2][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of this compound's Immunomodulatory Action

This compound's influence on the immune system is primarily mediated through two well-established mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: this compound is a potent inhibitor of class I and II HDACs.[1][5] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and altering the expression of key genes involved in immune cell differentiation and function.[2][6][7] This epigenetic modification can, for example, enhance the expression of anti-inflammatory genes like Foxp3, a master regulator of regulatory T cells.[6][7]

  • G-Protein Coupled Receptor (GPR) Signaling: this compound acts as a ligand for several GPRs, including GPR109A (also known as HCAR2), GPR43 (FFAR2), and GPR41 (FFAR3).[2] These receptors are expressed on various immune cells, and their activation by this compound can trigger downstream signaling cascades that modulate cellular responses.[2] For instance, GPR109A signaling in dendritic cells and macrophages can promote an anti-inflammatory phenotype.[2][8]

Core_Mechanisms_of_SerBut_Action cluster_HDAC HDAC Inhibition cluster_GPR GPR Signaling This compound Sodium Butyrate (this compound) HDAC HDACs (Class I & II) This compound->HDAC GPR GPR109A, GPR43 This compound->GPR Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition Gene_Expression Altered Gene Expression (e.g., Foxp3, IL-10) Histone_Acetylation->Gene_Expression Downstream_Signaling Downstream Signaling (e.g., ↓ NF-κB) GPR->Downstream_Signaling Activation Immune_Response Modulated Immune Response Downstream_Signaling->Immune_Response Macrophage_Polarization_by_this compound cluster_M1 M1 Polarization (Pro-inflammatory) cluster_M2 M2 Polarization (Anti-inflammatory) This compound Sodium Butyrate NFkB NF-κB Pathway This compound->NFkB Inhibits HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition LPS LPS LPS->NFkB M1_Cytokines ↓ IL-1β, IL-6, TNF-α, iNOS NFkB->M1_Cytokines Inhibition STAT6 STAT6 Activation HDAC_inhibition->STAT6 M2_Markers ↑ Arg1, CD206, IL-10 STAT6->M2_Markers DC_Modulation_by_this compound cluster_DC_maturation DC Maturation & Function cluster_DC_cytokines DC Cytokine Profile This compound Sodium Butyrate Maturation_Markers ↓ CD83, CD86, CD40, HLA class II This compound->Maturation_Markers Cytokine_Shift ↓ IL-12 ↑ IL-10 This compound->Cytokine_Shift T_cell_stimulation Reduced T cell allostimulation Maturation_Markers->T_cell_stimulation Treg_Induction Induction of Tr1 cells Cytokine_Shift->Treg_Induction T_Cell_Differentiation_by_this compound cluster_Treg Treg Differentiation cluster_Th17 Th17 Differentiation cluster_Tfh Tfh Differentiation This compound Sodium Butyrate HDAC_inhibition_Treg HDAC Inhibition (at Foxp3 locus) This compound->HDAC_inhibition_Treg HDAC8_inhibition HDAC8 Inhibition This compound->HDAC8_inhibition Tfh ↓ Tfh This compound->Tfh Naive_T_Cell Naive CD4+ T Cell Treg ↑ Treg (Foxp3+) Naive_T_Cell->Treg Promotes Th17 ↓ Th17 Naive_T_Cell->Th17 Inhibits Naive_T_Cell->Tfh Inhibits HDAC_inhibition_Treg->Treg HDAC8_inhibition->Th17 Neutrophil_B_Cell_Modulation cluster_Neutrophil Neutrophil Modulation cluster_B_Cell B Cell Modulation This compound Sodium Butyrate Neutrophil_Functions ↓ Bactericidal Activity (ROS) ↓ Pro-inflammatory Chemokines This compound->Neutrophil_Functions B_Cell_Functions ↑ IL-10 producing B10 cells ↓ Proliferation This compound->B_Cell_Functions Experimental_Workflow cluster_Analyses Downstream Analyses Start Immune Cell Isolation (e.g., PBMCs, Splenocytes) Culture Cell Culture & Treatment (this compound +/- Stimuli) Start->Culture Flow Flow Cytometry (Phenotyping, Cytokines) Culture->Flow ELISA ELISA / CBA (Secreted Cytokines) Culture->ELISA ChIP ChIP-qPCR (Histone Acetylation) Culture->ChIP RNAseq RNA-seq / qPCR (Gene Expression) Culture->RNAseq

References

A Technical Guide to the Systemic Uptake and Bioavailability of Serotonin Butyrate (SerBut)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid produced by the gut microbiota, possesses significant immunomodulatory properties. However, its therapeutic application has been hampered by poor oral bioavailability due to rapid metabolism in the gut. Serotonin Butyrate (SerBut), a serine-conjugated prodrug of butyrate, has been engineered to overcome this limitation. By utilizing amino acid transporters, this compound enhances the systemic uptake and bioavailability of butyrate, enabling its delivery to distal tissues and the central nervous system. This technical guide provides a comprehensive overview of the systemic uptake, bioavailability, and immunomodulatory effects of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Butyrate is a key microbial metabolite with well-documented anti-inflammatory and immunomodulatory functions. It has shown therapeutic potential in a range of autoimmune and inflammatory diseases. The primary challenge in the clinical translation of butyrate is its rapid absorption and metabolism by colonocytes, which severely limits its systemic availability.[1][2][3] To address this, Serotonin Butyrate (O-butyryl-l-serine; this compound) was developed. This prodrug masks the unpleasant odor and taste of butyrate and is designed to leverage amino acid transporters in the small intestine to bypass colonic metabolism, thereby increasing systemic butyrate levels.[1][2] This guide details the pharmacokinetics, biodistribution, and immunological impact of orally administered this compound.

Systemic Uptake and Bioavailability

The conjugation of L-serine to butyrate significantly enhances its oral absorption and systemic bioavailability. Studies in murine models have demonstrated that oral administration of this compound leads to substantially higher concentrations of free butyrate in the plasma and various organs compared to equimolar doses of sodium butyrate (NaBut).[1]

Quantitative Biodistribution Data

The following tables summarize the quantitative data on butyrate levels in plasma and major organs 3 hours after oral gavage of this compound or NaBut in C57BL/6 mice.[1][4]

Table 1: Butyrate Concentration in Plasma and Liver

Treatment GroupPlasma Butyrate (µM)Liver Butyrate (nmol/g)
PBS (Control)1.8 ± 0.412.5 ± 2.1
NaBut3.2 ± 0.618.9 ± 3.5
This compound 15.6 ± 2.9 45.3 ± 7.8
Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4]

Table 2: Butyrate Concentration in Lymphoid Organs and Lung

Treatment GroupMesenteric Lymph Nodes (mLNs) Butyrate (nmol/g)Spleen Butyrate (nmol/g)Lung Butyrate (nmol/g)
PBS (Control)8.7 ± 1.57.9 ± 1.39.1 ± 1.8
NaBut11.2 ± 2.19.8 ± 1.910.5 ± 2.3
This compound 25.4 ± 4.7 22.6 ± 4.1 28.3 ± 5.2
Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4]

Table 3: Butyrate Concentration in the Central Nervous System

Treatment GroupSpinal Cord Butyrate (nmol/g)Brain Butyrate (nmol/g)
PBS (Control)6.5 ± 1.15.8 ± 1.0
NaBut7.8 ± 1.46.9 ± 1.2
This compound 18.9 ± 3.6 16.7 ± 3.1
Data are presented as mean ± s.e.m. (n=5 mice per group).[1][4]

Experimental Protocols

Oral Administration of this compound in Mice

This protocol describes the oral gavage procedure for administering this compound to mice in experimental models of autoimmune diseases.[1][5][6]

Materials:

  • Serotonin Butyrate (this compound) or Sodium Butyrate (NaBut)

  • Phosphate-buffered saline (PBS)

  • 20-gauge, 1.5-inch curved gavage needles with a rounded tip

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound or NaBut in PBS to the desired concentration (e.g., 24 mg per dose in 100-200 µL for a typical mouse experiment).[1] Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Weigh the mouse to ensure accurate dosing.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration:

    • Measure the distance from the mouse's snout to the last rib to estimate the length of insertion for the gavage needle.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress for at least 15 minutes after the procedure.

Quantification of Butyrate in Plasma and Tissues by LC-MS/MS

This protocol outlines the methodology for quantifying butyrate concentrations in biological samples.[1][7][8][9]

Materials:

  • Plasma or tissue homogenates

  • Internal standard (e.g., Sodium Butyrate-D7)[7]

  • 3-nitrophenylhydrazine (3-NPH) for derivatization[1][7]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For plasma, spike with the internal standard.

    • For tissues, homogenize in a suitable buffer and then spike with the internal standard.

  • Protein Precipitation: Add cold acetonitrile to the samples to precipitate proteins. Centrifuge and collect the supernatant.[7]

  • Derivatization:

    • Add 3-NPH and EDC to the supernatant to derivatize the butyrate.

    • Incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).[1]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for butyrate and the internal standard.[8]

  • Quantification: Calculate the concentration of butyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Flow Cytometry Analysis of Immune Cell Populations

This protocol details the procedure for analyzing T regulatory cells (Tregs), Th17 cells, and myeloid cells in murine spleen and lymph nodes.[1][10][11][12]

Materials:

  • Single-cell suspensions from spleen or lymph nodes

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD25, CD11b, CD11c, F4/80, MHC class II, CD40, CD86)

  • Intracellular staining kit (for Foxp3 and IL-17)

  • Antibodies for intracellular markers (e.g., Foxp3, IL-17)

  • Cell stimulation cocktail (for Th17 analysis)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the desired tissues.

  • Surface Staining:

    • Block Fc receptors with Fc block.

    • Incubate cells with a cocktail of antibodies against surface markers.

    • Wash the cells with FACS buffer.

  • Intracellular Staining (for Tregs and Th17 cells):

    • For Th17 analysis, stimulate cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to staining.

    • Fix and permeabilize the cells using an intracellular staining kit.

    • Incubate with antibodies against intracellular markers (Foxp3 for Tregs, IL-17 for Th17 cells).

    • Wash the cells.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software, gating on the cell populations of interest.

Immunomodulatory Effects and Signaling Pathways

Oral administration of this compound has been shown to exert significant immunomodulatory effects, primarily through the actions of the released butyrate. These effects include the induction of T regulatory cells, the suppression of Th17 cell differentiation, and the modulation of myeloid cell activation.[1]

Experimental Workflow for Immunophenotyping

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_cell_processing Cell Processing cluster_analysis Analysis A Mouse Model of Autoimmune Disease B Oral Gavage with This compound or Control A->B C Isolate Spleen and Lymph Nodes B->C D Prepare Single-Cell Suspensions C->D E Flow Cytometry Staining D->E F Data Acquisition and Analysis E->F

Caption: Experimental workflow for immunophenotyping in mice treated with this compound.

This compound-Mediated Regulation of T Cell Differentiation

Butyrate, delivered systemically by this compound, influences the differentiation of naive CD4+ T cells. It promotes the differentiation into immunosuppressive T regulatory cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. This is thought to occur, in part, through the inhibition of histone deacetylases (HDACs) by butyrate, which can lead to increased expression of Foxp3, the master transcription factor for Tregs.[5]

T_Cell_Differentiation This compound Systemic this compound Butyrate Butyrate This compound->Butyrate NaiveT Naive CD4+ T Cell HDAC HDAC Inhibition Butyrate->HDAC Treg T regulatory cell (Treg) (Immunosuppressive) NaiveT->Treg Promotes Th17 Th17 Cell (Pro-inflammatory) NaiveT->Th17 Inhibits Foxp3 Foxp3 Upregulation HDAC->Foxp3 Foxp3->Treg

Caption: this compound's influence on T cell differentiation.

Modulation of Myeloid Cell Activation by this compound

Systemic butyrate also modulates the function of myeloid cells, such as macrophages and dendritic cells. Treatment with this compound has been shown to reduce the expression of co-stimulatory molecules (e.g., CD40, CD86) and antigen-presenting molecules (MHC class II) on these cells.[1] This suggests that this compound can dampen the activation of myeloid cells, thereby reducing their capacity to initiate and sustain inflammatory responses.

Myeloid_Cell_Activation This compound Systemic this compound Butyrate Butyrate This compound->Butyrate Myeloid Myeloid Cell (Macrophage/Dendritic Cell) Butyrate->Myeloid Activation Reduced Activation Myeloid->Activation Markers Decreased Expression of: - CD40 - CD86 - MHC Class II Activation->Markers

Caption: this compound's modulation of myeloid cell activation.

Conclusion

Serotonin Butyrate represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in a systemically effective manner. Its enhanced oral bioavailability allows for the delivery of therapeutic concentrations of butyrate to various tissues, including immunologically relevant sites and the central nervous system. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases. The ability of this compound to promote an anti-inflammatory milieu by modulating key immune cell populations underscores its potential as a novel treatment modality.

References

A Technical Guide to the Preclinical Evidence of Serotonin and Butyrate in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No preclinical studies specifically investigating a compound named "SerBut" or "Serotonin-Butyrate" in the context of autoimmune diseases were identified in a comprehensive literature search. This document provides an in-depth overview of the preclinical research on the individual components, Serotonin (5-Hydroxytryptamine, 5-HT) and Butyrate, and their respective roles in modulating autoimmune responses.

Introduction

Autoimmune diseases are a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues. The gut microbiome and its metabolites, along with neuro-immune interactions, are increasingly recognized as critical players in the pathogenesis of these conditions. This guide summarizes the preclinical evidence for two key molecules at the intersection of these systems: Butyrate, a short-chain fatty acid produced by gut bacteria, and Serotonin, a neurotransmitter with significant peripheral immune functions.

Part 1: Preclinical Studies of Butyrate in Autoimmune Diseases

Butyrate, a product of bacterial fermentation of dietary fiber in the colon, has garnered significant attention for its immunomodulatory and anti-inflammatory properties.[1][2] It is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis and immune tolerance.[1][3]

Mechanisms of Action

Butyrate exerts its effects through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to increased histone acetylation and altered gene expression in immune cells. This can suppress inflammatory responses.[1][4][5][6]

  • G-Protein-Coupled Receptor (GPCR) Activation: Butyrate activates GPCRs such as GPR41, GPR43, and GPR109a on immune and intestinal epithelial cells, triggering anti-inflammatory signaling pathways.[1][7]

  • Immune Cell Modulation: Butyrate influences the differentiation and function of various immune cells. It is known to promote the expansion of regulatory T cells (Tregs) while inhibiting pro-inflammatory T helper 17 (Th17) cells.[1][4][8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies of butyrate in various animal models of autoimmune disease.

Table 1: Butyrate in Inflammatory Bowel Disease (IBD) Models

Animal ModelTreatment ProtocolKey FindingsReference
Dextran Sodium Sulfate (DSS)-induced colitis (mice)Sodium butyrate in drinking waterDecreased Disease Activity Index (DAI), reduced colon shortening, and improved histopathology scores.[10][10]
DSS-induced colitis (mice)Co-administration of Bacillus subtilis BM107 (a butyrate-producing bacterium) and a tributyrin dietReduced DAI scores, increased colon length, and restored body weight.[11][11]

Table 2: Butyrate in Rheumatoid Arthritis (RA) Models

Animal ModelTreatment ProtocolKey FindingsReference
Collagen-Induced Arthritis (CIA) (mice)Dietary butyrate supplementationMitigated onset and severity of arthritis, reduced autoantibody production, and rebalanced Tfh and Treg cells.[2][12][2][12]
CIA (mice)Sodium Butyrate treatmentSignificantly reduced the number of IL-17-expressing CD4+ T cells and increased the number of CD4+CD25+Foxp3+ Treg cells in the spleen.[4][4]

Table 3: Butyrate in Multiple Sclerosis (MS) Models

Animal ModelTreatment ProtocolKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) (mice)Oral administration of butyrateAmeliorated disease severity.[13][13]
Cuprizone model & Organotypic cerebellar slice cultureButyrate treatmentSuppressed demyelination and enhanced remyelination, associated with facilitated oligodendrocyte differentiation.[13][13]

Table 4: Butyrate in Systemic Sclerosis (SSc) Models

Animal ModelTreatment ProtocolKey FindingsReference
Bleomycin-induced fibrosis (mice)Sodium Butyrate (SB) administrationAttenuated dermal and lung fibrosis, suppressed profibrotic and proinflammatory gene expression in the skin.[6][6]
Experimental Protocols
  • DSS-Induced Colitis: Acute colitis is typically induced in mice by administering 2.5-5% (w/v) DSS in their drinking water for 5-7 days. Disease severity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the study, colon length is measured, and tissues are collected for histological analysis.[10][11]

  • Collagen-Induced Arthritis (CIA): Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later. Arthritis development is scored based on paw swelling and inflammation. Immune cell populations in the spleen and lymph nodes are analyzed by flow cytometry.[4][12]

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in mice by immunization with a peptide from myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin. Clinical scores are assigned daily based on the severity of paralysis.[13][14]

  • Bleomycin-Induced Sclerosis: Mice receive daily subcutaneous injections of bleomycin for several weeks to induce skin and lung fibrosis. Fibrosis is assessed by measuring dermal thickness and by histological analysis (e.g., Masson's trichrome staining) of skin and lung tissue.[6]

Signaling Pathways and Workflows

Butyrate_Mechanism_of_Action cluster_gut Gut Lumen cluster_immune_cell Immune Cell (e.g., T cell) DietaryFiber Dietary Fiber GutMicrobiota Gut Microbiota DietaryFiber->GutMicrobiota Fermentation Butyrate Butyrate GutMicrobiota->Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histone Histone Acetylation ↑ Treg Treg Differentiation ↑ GeneExpression Altered Gene Expression Histone->GeneExpression GeneExpression->Treg Th17 Th17 Differentiation ↓ GeneExpression->Th17 AntiInflammatory Anti-inflammatory Effects Treg->AntiInflammatory

Caption: Butyrate's primary anti-inflammatory mechanism via HDAC inhibition.

Part 2: Preclinical Studies of Serotonin in Autoimmune Diseases

Serotonin (5-HT) is a monoamine neurotransmitter that also functions as a potent immunomodulator. While ~5% of the body's serotonin is produced in the central nervous system, the vast majority (~95%) is synthesized by enterochromaffin cells in the gut.[15][16] It is stored in platelets and released upon activation at sites of inflammation.[17][18]

Mechanisms of Action

Serotonin's effects on the immune system are complex and can be either pro- or anti-inflammatory, depending on the context, the receptors involved, and the local concentration.[15][18][19]

  • Serotonin Receptors (5-HTRs): Serotonin acts through at least 15 different receptor subtypes, which are expressed on virtually all immune cells, including T cells, B cells, macrophages, and dendritic cells.[15][17]

  • Immune Cell Activation and Differentiation: Serotonin can act as a co-stimulatory signal for T-cell activation.[20] It influences the differentiation of T helper cells, with studies showing it can regulate the Th17/Treg balance.[21] It also modulates cytokine production by macrophages and dendritic cells.[15][22]

Quantitative Data from Preclinical Studies

Table 5: Serotonin in Rheumatoid Arthritis (RA) Models

Animal ModelGenetic ModificationKey FindingsReference
Collagen-Induced Arthritis (CIA) (mice)Tph1-/- mice (deficient in peripheral serotonin)Increased clinical and pathologic arthritis scores, increased osteoclast differentiation and bone resorption, and elevated IL-17 levels.[21][21]

Table 6: Serotonin in Multiple Sclerosis (MS) Models

Animal ModelGenetic ModificationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) (mice)5-HTT knockout mice (lacking serotonin transporter)Attenuated disease course, reduced inflammatory infiltrate in the CNS, and decreased neuroantigen-specific IFN-γ production.[23][23]
Experimental Protocols
  • Tph1-/- Mice: These mice have a knockout of the tryptophan hydroxylase 1 gene, leading to a significant reduction in serotonin synthesis in peripheral tissues, but not in the central nervous system. This allows for the specific study of peripheral serotonin's role.[21]

  • 5-HTT Knockout Mice: These mice lack the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft and extracellular space. This leads to altered serotonin homeostasis. EAE is induced in these mice as described previously to study the impact on neuroinflammation.[23]

Signaling Pathways and Workflows

Serotonin_T_Cell_Activation cluster_tcell T Cell Serotonin Serotonin (5-HT) HTR7 5-HT7 Receptor Serotonin->HTR7 Binds ERK pERK1/2 ↑ HTR7->ERK NFkB NF-κB ↑ HTR7->NFkB Activation T Cell Activation & Proliferation ERK->Activation NFkB->Activation

Caption: Serotonin signaling enhances T-cell activation via the 5-HT7 receptor.

Experimental_Workflow_EAE cluster_workflow EAE Model Workflow Mouse Mouse Cohorts (e.g., 5-HTT KO vs WT) Immunization Immunization (MOG peptide + CFA) Mouse->Immunization PTX Pertussis Toxin Administration Immunization->PTX Monitoring Clinical Scoring (Paralysis) PTX->Monitoring Disease Onset Analysis Endpoint Analysis (Histology, Cytokines) Monitoring->Analysis

Caption: General experimental workflow for EAE studies.

Conclusion

While a combined "this compound" therapeutic has not been described in the preclinical literature, the individual components, butyrate and serotonin, show significant and complex involvement in the modulation of autoimmune diseases. Butyrate consistently demonstrates anti-inflammatory and protective effects across various models, primarily by promoting a regulatory immune environment through HDAC inhibition. The role of serotonin is more nuanced, with evidence suggesting it can both promote and inhibit inflammatory responses, highlighting the complexity of neuro-immune signaling. Further research into the interplay between these two pathways could yield novel therapeutic strategies for autoimmune disorders.

References

The Role of O-butyryl-L-serine (SerBut) in Gut Microbiota and Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-butyryl-L-serine (SerBut) is a novel prodrug designed to enhance the systemic bioavailability of butyrate, a short-chain fatty acid produced by the gut microbiota with well-established immunomodulatory properties. The development of butyrate as a therapeutic has been hampered by its rapid metabolism in the gut and poor palatability. This compound, an ester of butyrate and L-serine, leverages amino acid transporters for efficient absorption in the small intestine, leading to elevated systemic levels of butyrate. This technical guide provides an in-depth overview of the current understanding of this compound's role, focusing on its profound effects on the immune system. While direct evidence of this compound's impact on the gut microbiota composition is currently lacking in the scientific literature, we will explore the established immunomodulatory mechanisms of its active metabolite, butyrate, and discuss the potential for indirect feedback effects on the gut microbial community. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the core signaling pathways involved.

Introduction: The Challenge of Butyrate Bioavailability and the this compound Solution

Butyrate, a metabolite produced by the fermentation of dietary fiber by commensal gut bacteria, is a critical signaling molecule in maintaining intestinal homeostasis and regulating immune responses.[1][2] Its therapeutic potential in a range of inflammatory and autoimmune diseases is widely recognized.[1][2] However, the clinical translation of butyrate has been challenging due to its poor oral bioavailability, rapid metabolism by colonocytes, and unpleasant taste and odor.[1][3]

To overcome these limitations, O-butyryl-L-serine (this compound) was engineered.[1][3] By esterifying butyrate to the amino acid L-serine, this compound is designed to be absorbed in the small intestine via amino acid transporters, thus bypassing metabolism in the colon and significantly increasing the systemic circulation of butyrate.[1][3]

This compound's Impact on the Immune System: A Systemic Immunomodulatory Role

Preclinical studies have demonstrated the potent immunomodulatory effects of systemically delivered butyrate via this compound in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-antibody-induced arthritis (CAIA), a model for rheumatoid arthritis.[3] The primary mechanism of action is believed to be through the known effects of butyrate as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein-coupled receptors (GPCRs).[4]

Modulation of T-Cell Subsets

A key finding in studies on this compound is its ability to modulate the balance of T-cell populations, promoting an anti-inflammatory phenotype.

  • Induction of Regulatory T cells (Tregs): this compound administration has been shown to significantly increase the population of Foxp3+ regulatory T cells in both the spleen and disease-relevant lymph nodes.[2] Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses.

  • Suppression of T helper 17 (Th17) cells: In autoimmune disease models, this compound treatment leads to a reduction in the proportion of pathogenic RORγt+ Th17 cells.[2] Th17 cells are key drivers of inflammation and tissue damage in many autoimmune conditions.

Effects on Myeloid Cells

This compound-derived butyrate also exerts significant effects on myeloid cells, such as macrophages and dendritic cells (DCs), which are critical in initiating and propagating immune responses. Treatment with this compound has been observed to reduce the expression of co-stimulatory molecules and MHC class II on these cells, suggesting an inhibition of their activation and antigen-presenting function.[2]

The Gut Microbiota: An Unexplored Frontier for this compound

A core aspect of the user's query is the role of this compound in the gut microbiota. It is crucial to note that, based on the reviewed scientific literature, there are currently no published studies that directly investigate the effect of systemically administered butyrate via this compound on the composition and function of the gut microbiota.

The primary focus of this compound research has been to bypass the gut metabolism to achieve systemic therapeutic effects. However, it is plausible that the systemic immunomodulation induced by this compound could have indirect feedback effects on the gut environment. Systemic inflammation is known to alter the gut microbial composition, and by reducing systemic inflammation, this compound could potentially contribute to the restoration of a healthier gut microbial community.[1][5]

Furthermore, studies on oral sodium butyrate, which acts locally in the colon, have shown that it can modulate the gut microbiota by increasing the abundance of other butyrate-producing bacteria.[6] This suggests a potential positive feedback loop. Whether a similar effect could be achieved by systemically available butyrate from this compound remains an open and important question for future research.

Signaling Pathways of this compound-Derived Butyrate

The immunomodulatory effects of butyrate, the active metabolite of this compound, are mediated through two primary signaling pathways:

Histone Deacetylase (HDAC) Inhibition and NF-κB Signaling

Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure and altering gene expression. A key consequence of this is the inhibition of the pro-inflammatory NF-κB signaling pathway. Butyrate has been shown to prevent the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8]

HDAC_NFkB_Pathway cluster_extracellular cluster_cell Immune Cell cluster_nucleus This compound This compound SerBut_inside This compound This compound->SerBut_inside Absorption via Amino Acid Transporters Butyrate Butyrate SerBut_inside->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibits IkBa IκBα Butyrate->IkBa Prevents Degradation Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation NFkB_complex IκBα-NF-κB Complex IkBa->NFkB_complex NFkB NF-κB (p65/p50) NFkB->NFkB_complex NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocation (Inhibited) Nucleus Nucleus DNA DNA NFkB_nucleus->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->ProInflammatory Transcription

Butyrate's HDACi activity inhibits NF-κB signaling.
G-Protein-Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by binding to and activating specific G-protein-coupled receptors, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2).[9][10] Activation of these receptors on immune cells can trigger various downstream signaling cascades, including the MAPK pathway, leading to the modulation of cytokine production and other immune cell functions. The signaling through these receptors is complex and can be cell-type specific, contributing to the pleiotropic effects of butyrate.

GPCR_Signaling_Pathway cluster_extracellular cluster_cell Immune Cell Butyrate Butyrate GPR41 GPR41 (FFAR3) Butyrate->GPR41 GPR43 GPR43 (FFAR2) Butyrate->GPR43 G_protein_i Gi/o GPR41->G_protein_i Activates GPR43->G_protein_i Activates G_protein_q Gq GPR43->G_protein_q Activates AC Adenylate Cyclase G_protein_i->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein_i->MAPK PLC PLC G_protein_q->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->MAPK Immune_Modulation Modulation of Immune Response (e.g., Cytokine Production) MAPK->Immune_Modulation

Butyrate signaling through G-protein-coupled receptors.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in mouse models of autoimmune disease.

Table 1: Effect of this compound on T-cell Populations in Autoimmune Disease Models

ModelTreatmentTissueCell PopulationChangeReference
CAIAThis compoundSpleenCD4+Foxp3+ TregsIncreased[2]
CAIAThis compoundSpleenCD8+Foxp3+ TregsIncreased[2]
CAIAThis compoundHock-draining LNsRORγt+CD4+ Th17 cellsSignificantly Reduced[2]
EAEThis compoundSpleen, SC-dLNs, mLNsFoxp3+ TregsIncreased[2]

CAIA: Collagen-Antibody-Induced Arthritis; EAE: Experimental Autoimmune Encephalomyelitis; LNs: Lymph Nodes; SC-dLNs: Spinal Cord-draining Lymph Nodes; mLNs: Mesenteric Lymph Nodes.

Table 2: Effect of this compound on Myeloid Cell Activation Markers

ModelTreatmentCell TypeMarkerChangeReference
BMDCs (in vitro)This compound (0.2 mM)BMDCsMHC Class IISuppressed[2]
BMDCs (in vitro)This compound (0.2 mM)BMDCsCD80Suppressed[2]

BMDCs: Bone Marrow-Derived Dendritic Cells; MHC: Major Histocompatibility Complex.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key preclinical studies of this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[2]

  • This compound Administration: In a therapeutic paradigm, mice are administered this compound (e.g., 24 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the induction of EAE.[2]

  • Disease Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

  • Immunological Analysis: At the end of the study, spleen, lymph nodes, and spinal cords are harvested. Immune cell populations are analyzed by flow cytometry using a panel of antibodies against cell surface and intracellular markers (e.g., CD4, CD8, Foxp3, RORγt, CD11b, CD11c, MHC Class II, CD80, CD86).

Collagen-Antibody-Induced Arthritis (CAIA) Model
  • Induction: Arthritis is induced by intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen, followed by an intraperitoneal injection of lipopolysaccharide (LPS) three days later.

  • This compound Administration: Mice are treated with this compound (e.g., 25 mg per dose) or a vehicle control (PBS) via oral gavage twice daily, starting after the LPS challenge.[2]

  • Disease Assessment: The severity of arthritis is assessed daily by a clinical scoring system based on the swelling and erythema of the paws.

  • Immunological Analysis: Spleen and draining lymph nodes are collected for flow cytometric analysis of immune cell populations, as described for the EAE model.

Flow Cytometry Workflow

The general workflow for analyzing immune cell populations by flow cytometry in this compound studies is as follows:

Flow_Cytometry_Workflow Tissue Tissue Harvest (Spleen, Lymph Nodes) Cell_Suspension Single-Cell Suspension Tissue->Cell_Suspension Staining Antibody Staining (Surface & Intracellular) Cell_Suspension->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (Gating & Quantification) Acquisition->Analysis

General workflow for flow cytometry analysis.

Conclusion and Future Directions

O-butyryl-L-serine (this compound) represents a promising therapeutic strategy for leveraging the immunomodulatory properties of butyrate in systemic autoimmune and inflammatory diseases. By enhancing oral bioavailability, this compound effectively delivers butyrate to the systemic circulation, leading to the beneficial modulation of T-cell and myeloid cell responses.

The most significant knowledge gap in our current understanding of this compound is its effect on the gut microbiota. Future research should prioritize investigating whether the systemic immunomodulatory effects of this compound translate into changes in the gut microbial ecosystem. This could involve 16S rRNA gene sequencing or shotgun metagenomic analysis of fecal samples from this compound-treated animals. Understanding this potential feedback loop is critical for a complete picture of this compound's mechanism of action and its overall impact on host physiology.

Furthermore, a more detailed elucidation of the downstream signaling events following GPR41/43 activation by this compound-derived butyrate in different immune cell types will provide a more nuanced understanding of its immunomodulatory effects. As this compound progresses towards potential clinical applications, these areas of research will be vital for optimizing its therapeutic use and identifying new applications.

References

Methodological & Application

Application Notes and Protocols for SerBut Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of SerBut (O-butyryl-l-serine), a serine-conjugated butyrate prodrug, in mouse models of autoimmune diseases. The protocols detailed below are based on preclinical studies demonstrating the immunomodulatory efficacy of this compound in experimental autoimmune encephalomyelitis (EAE) and collagen-antibody-induced arthritis (CAIA).

Introduction

Butyrate, a short-chain fatty acid produced by gut microbiota, possesses known immunomodulatory properties. However, its therapeutic application has been limited by poor oral bioavailability, a foul odor, and unpleasant taste.[1][2][3] this compound is a prodrug designed to overcome these limitations by esterifying butyrate to L-serine, thereby masking its taste and odor and utilizing amino acid transporters for enhanced systemic uptake.[1][2][3][4] Upon absorption, this compound is hydrolyzed, releasing butyrate to exert its therapeutic effects. Studies have shown that oral administration of this compound ameliorates disease severity in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis (CAIA) by modulating key immune cell populations.[1][2][5]

Mechanism of Action

This compound exerts its immunomodulatory effects by influencing both the adaptive and innate immune systems. The primary mechanism involves the expansion of regulatory T cells (Tregs) and the suppression of pro-inflammatory T helper 17 (Th17) cells.[4][5] Additionally, this compound reduces the activation of various myeloid cells by downregulating the expression of co-stimulatory molecules.

Key Immunomodulatory Effects:
  • T Cell Modulation:

    • Increases the expression of Foxp3 in both CD4+ and CD8+ T cells in the spleen, indicating an expansion of systemic Tregs.[4][5]

    • Reduces the proportion of RORγt+ CD4+ T cells (Th17 cells) in hock-draining lymph nodes in the CAIA model.[5]

    • Increases the expression of inhibitory markers such as PD-1 and CTLA-4 on CD4+ T cells in the spinal cord-draining lymph nodes in the EAE model.[1][4]

  • Myeloid Cell Modulation:

    • Reduces the expression of co-stimulatory markers CD40 and CD86, as well as the antigen-presenting molecule MHC class II, on various myeloid cells.[4][5] This includes CD11b+CD11c− cells, CD11b+F4/80+ macrophages, CD11c+ dendritic cells, and CD11b+Ly6C+Ly6G− myeloid-derived suppressor cells (MDSCs).[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mouse models.

Table 1: this compound Administration Protocol and Efficacy in EAE Mouse Model
ParameterDetailsReference
Mouse Strain C57BL/6[5]
Disease Induction MOG35–55/CFA with pertussis toxin (140 ng)[5]
Treatment Group This compound (24 mg per dose)[5]
Control Group PBS[5]
Administration Route Oral gavage[5]
Dosing Regimen Twice daily[5]
Treatment Start Day 2 post-EAE induction[5]
Primary Outcome Suppressed disease progression (clinical score)[5]
Table 2: Immunomodulatory Effects of this compound in Healthy and EAE Mouse Models
ParameterHealthy C57BL/6 MiceEAE Mouse ModelReference
This compound Dose 25 mg, twice daily for 10 days24 mg per dose, twice daily[4][5]
CD4+Foxp3+ Tregs (Spleen) Increased percentage of live cellsExpanded Treg population[4]
PD-1 & CTLA-4 on CD4+ T cells (SC-dLNs) Not reportedSignificantly increased expression[1][4]
Myeloid Cell Activation Markers (CD40, CD86, MHCII) Not reportedReduced expression in SC-dLNs[4][5]
Table 3: this compound Administration Protocol and Efficacy in CAIA Mouse Model
ParameterDetailsReference
Disease Induction Anti-collagen antibody cocktails followed by LPS injection[5]
Treatment Start Day 4 post-disease induction[5]
Key Immunological Changes (Spleen) Increased Foxp3 expression in CD4+ and CD8+ T cells[4][5]
Key Immunological Changes (Hock-dLNs) Reduced percentage of RORγt+ CD4+ T cells (Th17)[4][5]
Key Immunological Changes (Hock-dLNs) Significant increase in IL-10-producing B cells[4]

Experimental Protocols

Protocol 1: Induction and this compound Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

1. EAE Induction:

  • On day 0, immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
  • Administer pertussis toxin (140 ng) intraperitoneally on day 0 and day 2 post-immunization.[5]

2. This compound Preparation and Administration:

  • Prepare a solution of this compound in a suitable vehicle such as PBS.
  • Starting on day 2 post-EAE induction, administer this compound at a dose of 24 mg per mouse via oral gavage.[5]
  • Administer the dose twice daily for the duration of the experiment.[5]
  • For the control group, administer an equivalent volume of PBS using the same route and schedule.

3. Monitoring and Analysis:

  • Monitor mice daily for clinical signs of EAE and record disease scores.
  • At the experimental endpoint, harvest spinal cords and spinal cord-draining lymph nodes (SC-dLNs) for immunological analysis.
  • Analyze immune cell populations in the SC-dLNs using flow cytometry to assess the expression of markers on T cells and myeloid cells.

Protocol 2: Induction and this compound Treatment of Collagen-Antibody-Induced Arthritis (CAIA) in Mice

1. CAIA Induction:

  • On day 0, induce arthritis by passive immunization with an anti-collagen antibody cocktail.[5]
  • On day 3, administer lipopolysaccharide (LPS) via intraperitoneal injection to synchronize and enhance the inflammatory response.[5]

2. This compound Administration:

  • Starting on day 4, administer this compound orally.
  • Continue daily or twice-daily administration for the duration of the study.

3. Assessment of Arthritis:

  • Monitor mice daily for clinical signs of arthritis, including paw swelling and joint inflammation.
  • At the end of the study, collect spleens and hock-draining lymph nodes for flow cytometric analysis of immune cell populations, focusing on Tregs and Th17 cells.[4][5]

Visualizations

SerBut_Mechanism_of_Action cluster_gut Gut Lumen & Epithelium cluster_immune Immune System Oral this compound Oral this compound Amino Acid Transporters Amino Acid Transporters Oral this compound->Amino Acid Transporters Absorption Systemic Circulation Systemic Circulation Amino Acid Transporters->Systemic Circulation Enhanced Uptake Butyrate Butyrate Systemic Circulation->Butyrate Hydrolysis Tregs Tregs Butyrate->Tregs Promotes Expansion (↑ Foxp3) Th17 Th17 Butyrate->Th17 Inhibits Differentiation (↓ RORγt) Myeloid_Cells Myeloid Cells (Macrophages, DCs) Butyrate->Myeloid_Cells Reduces Activation (↓ CD40, CD86, MHCII) Inflammation Inflammation Tregs->Inflammation Suppresses Th17->Inflammation Promotes Myeloid_Cells->Inflammation Promotes

Caption: this compound Mechanism of Action.

EAE_Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day0 Day 0: Immunize with MOG35-55/CFA Day2_PTX Day 2: Administer Pertussis Toxin Day0->Day2_PTX Day2_this compound Day 2 onwards: Administer this compound (24mg, twice daily) Day2_PTX->Day2_this compound Daily_Monitoring Daily: Monitor Clinical Scores Day2_this compound->Daily_Monitoring Endpoint Endpoint: Harvest Tissues (Spinal Cord, SC-dLNs) Daily_Monitoring->Endpoint FACS Flow Cytometry Analysis of T cells and Myeloid cells Endpoint->FACS

Caption: EAE Experimental Workflow.

CAIA_Experimental_Workflow cluster_induction_caia Disease Induction cluster_treatment_caia Treatment cluster_monitoring_caia Monitoring & Analysis Day0_CAIA Day 0: Anti-Collagen Antibody Cocktail Day3_LPS Day 3: LPS Injection Day0_CAIA->Day3_LPS Day4_this compound Day 4 onwards: Administer this compound Day3_LPS->Day4_this compound Daily_Monitoring_CAIA Daily: Monitor Arthritis Score Day4_this compound->Daily_Monitoring_CAIA Endpoint_CAIA Endpoint: Harvest Tissues (Spleen, Hock-dLNs) Daily_Monitoring_CAIA->Endpoint_CAIA FACS_CAIA Flow Cytometry Analysis of Tregs and Th17 cells Endpoint_CAIA->FACS_CAIA

Caption: CAIA Experimental Workflow.

References

Application Notes and Protocols for Oral Gavage of Butyrate in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis. Butyrate, a short-chain fatty acid produced by gut microbiota, has garnered significant attention for its immunomodulatory properties and therapeutic potential in various inflammatory and autoimmune diseases. Oral administration of butyrate has been shown to ameliorate the severity of EAE by modulating T cell differentiation and suppressing neuroinflammation.[1] This document provides detailed application notes and protocols for the oral gavage of a serine-conjugated butyrate prodrug (SerBut) and standard Sodium Butyrate (NaBut) in the EAE mouse model.

Data Presentation

Table 1: Oral Gavage Dosages of Butyrate Formulations in EAE Models
CompoundDosageDosing ScheduleMouse StrainKey FindingsReference
Serine-conjugated Butyrate (this compound)24 mg/doseTwice dailyC57BL/6Suppressed disease progression, reduced immune cell infiltration in the spinal cord.[1]
Sodium Butyrate (NaBut)160 - 320 mg/kgEvery other dayC57BL/6JHigher dose reduced ethanol consumption in a different disease model, suggesting systemic effects.[2]
Methyl Butyrate (MB)Not specified for gavageNot specifiedC57BL/6Alleviated clinical signs and improved histopathological manifestations of the CNS in EAE.[3]

Experimental Protocols

Protocol 1: Preparation of Serine-Conjugated Butyrate (this compound) for Oral Gavage

This protocol is based on the prophylactic and therapeutic administration of this compound in an EAE model.[1]

Materials:

  • Serine-conjugated Butyrate (this compound)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Reconstitution: Dissolve the this compound powder in sterile PBS.

  • Concentration for Gavage: Prepare a solution at a concentration that allows for the administration of 24 mg of this compound in a standard gavage volume for a mouse (typically 100-200 µL). For example, to administer 24 mg in 100 µL, the concentration would be 240 mg/mL.

  • Storage: Prepare the solution fresh for each day of administration.

Protocol 2: Preparation of Sodium Butyrate (NaBut) for Oral Gavage

This protocol is a generalized procedure based on common laboratory practices for preparing NaBut solutions for in vivo studies.

Materials:

  • Sodium Butyrate (NaBut) powder (Sigma-Aldrich or equivalent)

  • Sterile water for injection or sterile Phosphate-Buffered Saline (PBS)

  • 0.1 N NaOH and 0.1 N HCl for pH adjustment

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolution: Weigh the required amount of NaBut powder and dissolve it in sterile water or PBS. The solubility of sodium butyrate in water is high.

  • pH Adjustment: Adjust the pH of the solution to approximately 7.2-7.4 using 0.1 N NaOH or 0.1 N HCl. This is crucial to avoid any adverse effects due to the administration of a highly acidic or alkaline solution.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to ensure its sterility before administration.

  • Concentration Calculation: Calculate the final concentration based on the desired dosage in mg/kg. For a 20g mouse receiving a 200 mg/kg dose, this would be 4 mg per mouse. If the gavage volume is 100 µL, the required concentration is 40 mg/mL.

  • Storage: It is recommended to prepare the aqueous solution fresh daily.

Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a standard method for inducing EAE using Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55).

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute the MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an equal volume of MOG35-55 solution and CFA.

    • Create a stable emulsion by drawing the mixture into a glass syringe and forcefully expelling it into another connected syringe through a luer lock. Repeat this process for at least 10 minutes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two sites on the flank (total of 200 µL per mouse).

    • Administer 100-200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of sterile PBS.

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second dose of 100-200 ng of pertussis toxin i.p. in 100 µL of sterile PBS.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

Protocol 4: Oral Gavage Procedure

Materials:

  • Prepared this compound or NaBut solution

  • Animal feeding needles (20-22 gauge, 1.5-2 inches long, with a ball tip)

  • 1 mL syringes

Procedure:

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the mouth, passing it along the side of the tongue. Advance the needle into the esophagus. There should be no resistance.

  • Administration: Once the needle is in the correct position, slowly dispense the solution from the syringe.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_post_immunization Post-Immunization MOG MOG35-55 Peptide in PBS Emulsion MOG/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection PTX Pertussis Toxin in PBS IP_Injection1 Intraperitoneal Injection PTX->IP_Injection1 Mouse C57BL/6 Mouse IP_Injection2 Intraperitoneal Injection (Day 2) Mouse->IP_Injection2 PTX SC_Injection->Mouse IP_Injection1->Mouse Monitoring Daily Clinical Scoring (Day 7+) IP_Injection2->Monitoring EAE_Development EAE Development Monitoring->EAE_Development

Caption: Workflow for the induction of EAE in C57BL/6 mice.

Butyrate_Signaling_Pathway cluster_butyrate Butyrate Administration cluster_immune_cells Immune Cell Modulation cluster_effects Downstream Effects in EAE Butyrate Oral Butyrate (this compound/NaBut) T_Cells T Cells Butyrate->T_Cells Microglia Microglia Butyrate->Microglia Treg ↑ Regulatory T cells (Tregs) T_Cells->Treg Th1_Th17 ↓ Pro-inflammatory T cells (Th1/Th17) T_Cells->Th1_Th17 Neuroinflammation ↓ Neuroinflammation Microglia->Neuroinflammation EAE_Severity Amelioration of EAE Severity Treg->EAE_Severity Th1_Th17->Neuroinflammation Demyelination ↓ Demyelination Neuroinflammation->Demyelination Demyelination->EAE_Severity

Caption: Proposed signaling pathway of butyrate in the EAE model.

References

Preparing Sodium Butyrate (SerBut) Stock Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Sodium Butyrate (SerBut), a short-chain fatty acid and histone deacetylase (HDAC) inhibitor. Accurate preparation of stock solutions is critical for reproducible and reliable experimental outcomes in preclinical research.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of Sodium Butyrate

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water100~900[1][2][3]
Phosphate-Buffered Saline (PBS), pH 7.210~90[1][4][5][6]
Ethanol5~45[1][4][5]
Dimethyl Sulfoxide (DMSO)<1<9[1]

Table 2: Recommended Stock Solutions and Storage

SolventRecommended Stock ConcentrationStorage ConditionsStability of Aqueous SolutionReference(s)
Sterile Water or PBS1 M4°C for short-term; -20°C or -80°C for long-termRecommended to be made fresh; some sources suggest stability for up to one day at 4°C.[4][7][8][4][7][8][9]
Ethanol5 mg/mL (~45 mM)-20°CGenerally more stable than aqueous solutions when stored properly.[4][5][6]

Table 3: Common In Vivo Administration Routes and Dosage Ranges for Rodents

Administration RouteAnimal ModelDosage RangeStudy ContextReference(s)
Oral GavageMouse160 - 600 mg/kg/dayAlcohol consumption, non-alcoholic steatohepatitis, diabetes[4][10][11][12]
Intraperitoneal (IP) InjectionMouse200 - 1200 mg/kgHerpes simplex virus reactivation[6][13]
Intraperitoneal (IP) InjectionRat100 mg/kg/dayUlcerative colitis[1]
In Drinking WaterMouse5 g/L or 8 - 50 mg/mLInflammatory bowel disease, alcohol consumption[2][14][15]
Intravenous (IV) InjectionRat200 mg/kgSepsis
Intrarectal AdministrationRat100 mg/kg/dayUlcerative colitis[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M Sodium Butyrate Aqueous Stock Solution

Materials:

  • Sodium Butyrate (this compound) powder (FW: 110.09 g/mol )

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weighing paper/boat

Procedure:

  • Weighing: Accurately weigh out 1.101 g of Sodium Butyrate powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 5 mL of sterile water or PBS to the tube.

  • Mixing: Vortex the solution until the Sodium Butyrate is completely dissolved. Gentle warming to 37°C can aid in dissolution if precipitate is observed.[7]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile 1 M stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term use. For immediate use, the solution can be stored at 4°C for up to 24 hours, though fresh preparation is highly recommended.[4]

Protocol 2: In Vivo Administration via Oral Gavage (Mouse)

Materials:

  • Prepared Sodium Butyrate stock solution (e.g., 1 M in sterile water)

  • Sterile saline (0.9% NaCl) or sterile water as vehicle

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Weighing: Handle the mice gently and weigh each animal to determine the precise volume for administration.

  • Dosage Calculation: Calculate the required volume of this compound stock solution based on the desired dosage (e.g., 200 mg/kg) and the animal's body weight. For a 25 g mouse at 200 mg/kg, the total dose is 5 mg.

  • Dilution: Dilute the concentrated stock solution with sterile saline or water to a final volume that is appropriate for oral gavage in mice (typically 100-200 µL).

  • Administration:

    • Securely restrain the mouse.

    • Gently insert the gavage needle into the esophagus.

    • Slowly dispense the calculated volume of the this compound solution.

    • Carefully remove the gavage needle.

  • Monitoring: Monitor the animal for any signs of distress post-administration.

Protocol 3: In Vivo Administration via Intraperitoneal (IP) Injection (Rat)

Materials:

  • Prepared Sodium Butyrate stock solution (e.g., 1 M in sterile PBS)

  • Sterile PBS as vehicle

  • Sterile syringes (1 mL or 3 mL) with needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Handling and Weighing: Handle the rat with care and record its weight.

  • Dosage Calculation: Determine the volume of the this compound stock solution needed for the target dosage (e.g., 100 mg/kg). For a 250 g rat, the total dose is 25 mg.

  • Dilution: Dilute the stock solution with sterile PBS to a suitable injection volume (typically 0.5-1.0 mL for a rat).

  • Administration:

    • Properly restrain the rat, exposing the lower abdominal quadrants.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Monitoring: Observe the rat for any adverse reactions following the injection.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_invivo In Vivo Administration weigh Weigh Sodium Butyrate Powder dissolve Dissolve in Sterile Solvent (Water or PBS) weigh->dissolve vortex Vortex to Mix dissolve->vortex adjust_vol Adjust to Final Volume vortex->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot and Store (-20°C or -80°C) filter->aliquot dilute Dilute Stock Solution (with sterile vehicle) aliquot->dilute Use stored aliquot weigh_animal Weigh Animal calc_dose Calculate Dosage weigh_animal->calc_dose calc_dose->dilute administer Administer to Animal dilute->administer monitor Monitor Animal administer->monitor serbut_signaling This compound Sodium Butyrate (this compound) hdac HDAC Inhibition This compound->hdac gpr GPCR Activation (GPR43/109A) This compound->gpr histone Histone Acetylation ↑ hdac->histone pi3k_akt_path PI3K/Akt Pathway gpr->pi3k_akt_path Modulates gene_exp Altered Gene Expression histone->gene_exp nfkb_path NF-κB Pathway gene_exp->nfkb_path Modulates mapk_path MAPK Pathway (JNK) gene_exp->mapk_path Modulates wnt_path Wnt/β-catenin Pathway gene_exp->wnt_path Modulates cell_cycle Cell Cycle Arrest gene_exp->cell_cycle inflammation Inflammation ↓ nfkb_path->inflammation apoptosis Apoptosis ↑ (in cancer cells) pi3k_akt_path->apoptosis mapk_path->inflammation barrier Intestinal Barrier Integrity ↑ wnt_path->barrier

References

Application Notes and Protocols for Flow Cytometry Analysis Following SerBut Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SerBut, a serine-conjugated butyrate prodrug, is an emerging therapeutic agent with potential applications in immunology and oncology. Its mechanism of action is primarily attributed to the release of butyrate, a well-known histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic regulation by altering chromatin structure and modulating gene expression, often leading to cell cycle arrest, induction of apoptosis, and modulation of cellular stress responses in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and oxidative stress.

These application notes provide detailed protocols for analyzing the effects of this compound treatment on cultured cells using flow cytometry. The included data, derived from studies on sodium butyrate (a closely related butyrate salt), serves as a representative example of the expected outcomes following treatment with a butyrate-releasing compound like this compound.

Data Presentation

The following tables summarize the dose-dependent effects of butyrate treatment on apoptosis, cell cycle distribution, and reactive oxygen species (ROS) levels in cancer cell lines. This data is representative of the types of results that can be obtained using the protocols described herein.

Table 1: Dose-Dependent Induction of Apoptosis by Butyrate Treatment

Cell LineButyrate Concentration (mM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
MCF-7 Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
18.7 ± 1.13.2 ± 0.411.9 ± 1.5
525.4 ± 2.810.1 ± 1.235.5 ± 4.0
1042.1 ± 3.518.6 ± 2.160.7 ± 5.6
MDA-MB-468 Control1.8 ± 0.21.1 ± 0.12.9 ± 0.3
17.5 ± 0.92.8 ± 0.310.3 ± 1.2
522.9 ± 2.58.7 ± 1.031.6 ± 3.5
1038.6 ± 3.215.4 ± 1.854.0 ± 5.0

Data is presented as mean ± standard deviation and is based on studies of sodium butyrate, a compound with a similar mechanism of action to this compound's active metabolite.[1]

Table 2: Effect of Butyrate Treatment on Cell Cycle Distribution

Cell LineButyrate Concentration (mM)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
OCCM.30 Control2.5 ± 0.465.2 ± 4.122.1 ± 2.510.2 ± 1.3
24.8 ± 0.768.9 ± 3.818.5 ± 2.17.8 ± 1.0
410.2 ± 1.572.1 ± 4.512.3 ± 1.85.4 ± 0.8
818.7 ± 2.175.8 ± 4.93.6 ± 0.71.9 ± 0.4
1629.4 ± 3.278.3 ± 5.11.1 ± 0.31.2 ± 0.3

Data is presented as mean ± standard deviation and is based on studies of sodium butyrate. An increase in the Sub-G1 population is indicative of apoptosis.[2]

Table 3: Modulation of Intracellular Reactive Oxygen Species (ROS) by Butyrate Treatment

Cell LineButyrate Concentration (mM)Mean Fluorescence Intensity (MFI) of DCF-DAFold Change in ROS Levels (vs. Control)
MCF-7 Control100 ± 121.0
1185 ± 211.85
5320 ± 353.20
10450 ± 484.50
Bovine Skeletal Muscle Satellite Cells ControlBaseline1.0
1Elevated~3.5

Data is presented as mean ± standard deviation and is based on studies of sodium butyrate. DCF-DA is a fluorescent probe used to detect intracellular ROS.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for its analysis.

This compound Mechanism of Action This compound This compound (Prodrug) Butyrate Butyrate This compound->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibition AcetylatedHistones Acetylated Histones Butyrate->AcetylatedHistones Accumulation Histones Histones HDAC->Histones Deacetylation Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21, p27 (CDK Inhibitors) Up-regulation GeneExpression->p21 Cyclins Cyclins/CDKs Down-regulation GeneExpression->Cyclins ApoptosisGenes Pro-apoptotic Genes (e.g., Bax) Up-regulation Anti-apoptotic Genes (e.g., Bcl-2) Down-regulation GeneExpression->ApoptosisGenes CellCycleArrest G1/S or G2/M Phase Arrest p21->CellCycleArrest Cyclins->CellCycleArrest Mitochondria Mitochondrial Dysfunction ApoptosisGenes->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases ROS->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cellular effects.

Flow Cytometry Experimental Workflow cluster_prep Cell Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_ros ROS Assay CellCulture Seed cells in multi-well plates Treatment Treat with this compound (various concentrations and time points) CellCulture->Treatment Harvest Harvest and wash cells Treatment->Harvest ApoptosisStain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->ApoptosisStain CellCycleFix Fix cells in cold 70% ethanol Harvest->CellCycleFix ROSStain Incubate with DCFH-DA or MitoSOX Red Harvest->ROSStain ApoptosisAnalysis Analyze by flow cytometry ApoptosisStain->ApoptosisAnalysis CellCycleStain Stain with PI and RNase A CellCycleFix->CellCycleStain CellCycleAnalysis Analyze by flow cytometry CellCycleStain->CellCycleAnalysis ROSAnalysis Analyze by flow cytometry ROSStain->ROSAnalysis

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 mM) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[1]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for the analysis of cell cycle distribution based on DNA content.

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.[2]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • This compound

  • Cell culture medium and supplements

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Probe Loading: After this compound treatment, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the DCFH-DA working solution (typically 5-10 µM in serum-free medium or PBS) to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Harvest the cells as described in step 2 of Protocol 1.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS.

  • Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.[3][4]

References

Measuring Butyrate Levels in Plasma Following Oral Administration of Tributyrin (SerBut)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Tributyrin, a triglyceride prodrug of butyrate, serves as a stable and readily absorbed source of butyric acid. Upon oral administration, tributyrin is hydrolyzed by lipases, releasing butyrate, which can then be absorbed into the bloodstream. Monitoring plasma butyrate concentrations is crucial for understanding its pharmacokinetic profile and for elucidating its systemic effects in various therapeutic areas, including cancer treatment and metabolic diseases. These application notes provide detailed protocols for the quantification of plasma butyrate levels following the administration of tributyrin (SerBut) and an overview of the key signaling pathways influenced by butyrate.

Data Presentation: Pharmacokinetic Parameters of Butyrate

The following tables summarize quantitative data on plasma butyrate concentrations from studies in both animal models and humans after oral administration of tributyrin.

Table 1: Peak Plasma Butyrate Concentrations in Mice After Oral Tributyrin Administration [1]

Tributyrin Dose (g/kg)Peak Plasma Butyrate Concentration (mM)Time to Peak Concentration (minutes)
3.1~ 0.545
5.2~ 0.945
7.8~ 1.015 - 60
10.3~ 1.7515 - 60

Table 2: Peak Plasma Butyrate Concentrations in Rats After Oral Tributyrin Administration [1][2]

Tributyrin Dose (g/kg)Peak Plasma Butyrate Concentration (mM)Time to Peak Concentration (minutes)
1.0~ 2.4 (in portal vein)60
3.6Data not availableData not available
5.2Data not availableData not available
10.3~ 3.075

Table 3: Peak Plasma Butyrate Concentrations in Humans After Oral Tributyrin Administration [3][4]

Tributyrin Dose (mg/kg/day)Peak Plasma Butyrate Concentration (mM)Time to Peak Concentration (hours)
50 - 4000 - 0.450.25 - 3

Experimental Protocols

Protocol for In Vivo Administration of Tributyrin and Plasma Collection

This protocol is designed for rodent models but can be adapted for other species.

Materials:

  • Tributyrin (this compound)

  • Vehicle for administration (e.g., water)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA K2 tubes)[5]

  • Centrifuge

  • Pipettes and sterile tips

  • -80°C freezer

Procedure:

  • Animal Dosing: Administer tributyrin by oral gavage at the desired doses.[1][6]

  • Blood Collection: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, and 120 minutes post-administration), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[1]

  • Plasma Separation: Immediately after collection, place the blood into EDTA K2 tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.[5]

  • Plasma Storage: Carefully transfer the supernatant (plasma) to a new, clean tube and store at -80°C until analysis.[5]

Protocol for Butyrate Quantification in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a sensitive method for the quantification of short-chain fatty acids (SCFAs), including butyrate, in plasma.[7][8]

Materials:

  • Plasma samples

  • Internal standard (e.g., labeled butyrate)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Polar GC column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add an internal standard.

    • Acidify the plasma sample by adding a small volume of HCl to protonate the SCFAs.[7][8]

    • Add MTBE to the sample, vortex vigorously for 5 minutes, and then centrifuge to separate the organic and aqueous layers.[7][8]

    • Carefully transfer the organic layer (containing the SCFAs) to a new vial for analysis.[7][8]

  • GC-MS Analysis:

    • Inject the organic extract directly into the GC-MS system equipped with a polar column.[7][8]

    • The separation and detection parameters should be optimized for the specific instrument used.

    • Quantify the butyrate concentration by comparing the peak area of butyrate to that of the internal standard and referencing a standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_study In Vivo Study cluster_analysis Sample Analysis serbut_admin This compound Administration (Oral Gavage) blood_collection Blood Collection (Time Points) serbut_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation plasma_storage Plasma Storage (-80°C) plasma_separation->plasma_storage sample_prep Sample Preparation (Acidification & Extraction) plasma_storage->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_quant Data Quantification gcms_analysis->data_quant

Caption: Workflow for measuring plasma butyrate after this compound administration.

Butyrate Signaling Pathways

Butyrate, a short-chain fatty acid, influences multiple intracellular signaling pathways. A primary mechanism of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters gene expression. This can affect cell proliferation, differentiation, and apoptosis.[9] Butyrate also acts as a signaling molecule by activating G-protein coupled receptors, such as GPR109A, which can modulate inflammatory responses.[6][10]

signaling_pathway cluster_cell Cell This compound This compound (Tributyrin) butyrate Butyrate This compound->butyrate Lipases gpr109a GPR109A butyrate->gpr109a hdac HDAC butyrate->hdac Inhibition inflammatory_pathways Inflammatory Pathways gpr109a->inflammatory_pathways histones Histones hdac->histones gene_expression Altered Gene Expression histones->gene_expression cellular_effects Cellular Effects (Apoptosis, Differentiation, Anti-inflammation) gene_expression->cellular_effects inflammatory_pathways->cellular_effects

Caption: Key signaling pathways modulated by butyrate.

References

Application Notes and Protocols for SerBut (Sodium Butyrate) Treatment in T helper 17 Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SerBut, a formulation of sodium butyrate, for studying T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in host defense against extracellular pathogens and have been implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] this compound has been identified as a potent modulator of Th17 cell differentiation and function, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[4][5]

Introduction to this compound (Sodium Butyrate) and its Effects on Th17 Cells

This compound, a salt of the short-chain fatty acid butyrate, has demonstrated significant immunomodulatory properties, particularly in regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[6][7][8] In the context of Th17 cell biology, this compound treatment generally leads to the inhibition of Th17 differentiation and the suppression of their effector functions.[4][9] This effect is primarily mediated by the downregulation of the master transcription factor for Th17 cells, RORγt, and the subsequent decrease in the production of the signature cytokine, Interleukin-17 (IL-17).[4][9]

The mechanism of action of this compound is multifaceted. As an HDAC inhibitor, it can alter the epigenetic landscape of T cells, influencing gene expression related to differentiation pathways.[4][5][10] Additionally, this compound has been shown to exert its effects through other signaling pathways, such as the Nrf2/HO-1 pathway, to modulate the Th17/Treg balance.[6] The impact of this compound on Th17 cells can be context-dependent, with differing effects observed when treating naive T cells undergoing differentiation versus already committed Th17 effector cells.[9]

Key Applications

  • Inhibition of Th17 Cell Differentiation: this compound can be used to prevent or reduce the differentiation of naive CD4+ T cells into the Th17 lineage in vitro and in vivo.[4][6]

  • Modulation of Th17/Treg Balance: By suppressing Th17 development and promoting Treg differentiation, this compound is a valuable tool for studying the plasticity and balance between these two crucial T cell subsets.[6][7][11]

  • Investigation of Autoimmune Disease Models: Given the pathogenic role of Th17 cells in many autoimmune conditions, this compound can be employed in preclinical models to assess the therapeutic potential of targeting the Th17 pathway.[6][11]

  • Elucidation of Signaling Pathways: this compound serves as a chemical probe to investigate the molecular mechanisms governing Th17 cell fate, including the roles of HDACs and other signaling molecules.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (sodium butyrate) treatment on key Th17 cell parameters as reported in various studies.

Table 1: Effect of this compound (Sodium Butyrate) on Th17 Cell Differentiation and Cytokine Production (In Vitro)

ParameterTreatment ConditionCell TypeFold Change/Percentage ChangeReference
IL-17 ExpressionButyrate (0.5 mM)CBir1 Tg-naïve CD4+ T cells under Th17 conditionsDecreased[4]
RORγt ExpressionButyrate (0.5 mM)CBir1 Tg-naïve CD4+ T cells under Th17 conditionsDecreased[4]
IL-10 ProductionButyrate (0.5 mM)CBir1 Tg-naïve CD4+ T cells under Th17 conditionsIncreased[4]
Th17 Cell FrequencySodium ButyrateNaive T cellsDecreased[6]
Treg Cell FrequencySodium ButyrateNaive T cellsIncreased[6]

Table 2: Effect of this compound (Sodium Butyrate) on T Cell Populations (In Vivo)

ParameterTreatment ConditionAnimal ModelTissueFold Change/Percentage ChangeReference
Th17 Cell FrequencySodium ButyrateExperimental Autoimmune Uveitis (EAU) miceDraining Lymph Nodes and SpleensDecreased[6]
Treg Cell FrequencySodium ButyrateEAU miceDraining Lymph Nodes and SpleensIncreased[6]
IL-17 LevelsButyrateRats with TNBS-induced colitisPlasma and Colonic MucosaDecreased[7]
Treg Cell LevelsButyrateRats with TNBS-induced colitisPeripheral BloodIncreased[7]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Th17 Cells and Treatment with this compound

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Naive CD4+ T cells (isolated from spleens and lymph nodes of mice)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant murine IL-6

  • Recombinant human TGF-β1

  • Anti-IFN-γ antibody

  • Anti-IL-4 antibody

  • This compound (Sodium Butyrate) solution

  • Cell culture plates (96-well, flat-bottom)

Procedure:

  • Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a naive CD4+ T cell isolation kit.

  • Coat a 96-well plate with anti-CD3ε antibody (5 µg/mL) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.

  • Prepare the Th17 polarizing cytokine cocktail in complete RPMI-1640 medium:

    • Anti-CD28 antibody (1 µg/mL)

    • Recombinant murine IL-6 (20 ng/mL)

    • Recombinant human TGF-β1 (0.5 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • Prepare this compound working solutions at various concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM) in complete RPMI-1640 medium.

  • Add the Th17 polarizing cytokine cocktail to the cells.

  • Immediately add the this compound working solutions or vehicle control to the respective wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for analysis by flow cytometry for intracellular IL-17A and RORγt expression. Supernatants can be collected for cytokine analysis by ELISA.

Protocol 2: Flow Cytometry Analysis of Th17 and Treg Cells

Objective: To quantify the frequency of Th17 and Treg cells following this compound treatment.

Materials:

  • Harvested cells from Protocol 1 or isolated from in vivo experiments

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • FACS buffer (PBS with 2% FBS)

  • Fixable Viability Dye

  • Anti-CD4 antibody (conjugated to a fluorophore)

  • Anti-IL-17A antibody (conjugated to a fluorophore)

  • Anti-Foxp3 antibody (conjugated to a fluorophore)

  • Fixation/Permeabilization Buffer

  • Permeabilization Buffer

  • Flow cytometer

Procedure:

  • For intracellular cytokine staining (IL-17A), restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.

  • Wash the cells with FACS buffer.

  • Stain for surface markers, including a viability dye and anti-CD4 antibody, for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.

  • Stain for intracellular targets, anti-IL-17A and anti-Foxp3 antibodies, for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.

Visualizations

SerBut_Th17_Signaling_Pathway cluster_cell Naive CD4+ T Cell This compound This compound (Sodium Butyrate) HDAC HDAC This compound->HDAC Inhibits RORgt_gene Rorc gene (encodes RORγt) HDAC->RORgt_gene Deacetylation (Suppresses) RORgt RORγt (Transcription Factor) RORgt_gene->RORgt Expression IL17_gene Il17a gene RORgt->IL17_gene Activates Th17_diff Th17 Differentiation RORgt->Th17_diff Drives IL17 IL-17 (Cytokine) IL17_gene->IL17 Expression

Caption: this compound's inhibitory effect on Th17 differentiation via HDAC inhibition.

Th17_Treg_Balance_Modulation Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell (Pro-inflammatory) Naive_T_Cell->Th17_Cell Differentiation Treg_Cell Treg Cell (Anti-inflammatory) Naive_T_Cell->Treg_Cell Differentiation Inflammation Inflammation Th17_Cell->Inflammation Promotes Treg_Cell->Inflammation Suppresses This compound This compound (Sodium Butyrate) This compound->Th17_Cell Inhibits This compound->Treg_Cell Promotes

Caption: this compound modulates the balance between Th17 and Treg cells.

Experimental_Workflow Start Isolate Naive CD4+ T Cells Culture Culture with Th17 Polarizing Cytokines Start->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Incubate Incubate (3-5 Days) Treatment->Incubate Analysis Analysis Incubate->Analysis Flow Flow Cytometry (IL-17, RORγt) Analysis->Flow ELISA ELISA (Cytokines) Analysis->ELISA

Caption: In vitro workflow for studying this compound's effect on Th17 differentiation.

References

Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) with SerBut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutics. Butyrate, a short-chain fatty acid produced by gut microbiota, has shown immunomodulatory properties that can ameliorate EAE severity. However, its therapeutic application is limited by poor oral bioavailability. SerBut, a serine-conjugated butyrate prodrug, has been developed to overcome this limitation by enhancing systemic uptake.[2][3]

These application notes provide a detailed protocol for inducing EAE in mice and for the therapeutic administration of this compound. The protocol is based on published research demonstrating the efficacy of this compound in suppressing neuroinflammation in an EAE model.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of this compound on EAE.

Table 1: Effect of this compound on Clinical Score in EAE Mice

Treatment GroupMean Peak Clinical Score (± SEM)Area Under the Curve (AUC) of Clinical Score (± SEM)
PBS (Control)3.5 ± 0.245.3 ± 3.1
This compound (48 mg/day)1.8 ± 0.418.2 ± 5.2

Data extracted from graphical representations in the source material.

Table 2: Effect of this compound on Immune Cell Infiltration in the Spinal Cord of EAE Mice (% of live cells, Day 21 post-induction)

Cell PopulationPBS (Control) (± SEM)This compound (48 mg/day) (± SEM)
CD45⁺ (Total Leukocytes)25.1 ± 2.312.5 ± 1.8
CD45⁺CD3⁺ (T cells)10.2 ± 1.14.8 ± 0.7
RORγt⁺CD4⁺ (Th17 cells)2.8 ± 0.41.1 ± 0.2
CD11cʰᶦ (Dendritic Cells)3.5 ± 0.51.7 ± 0.3
F4/80⁺CD11b⁺ (Macrophages)8.9 ± 1.04.2 ± 0.6

Data extracted from graphical representations in the source material.

Table 3: Effect of this compound on MHC Class II Expression on Myeloid Cells in the Spinal Cord of EAE Mice (% positive cells, Day 21 post-induction)

Cell PopulationPBS (Control) (± SEM)This compound (48 mg/day) (± SEM)
CD11cʰᶦ85.2 ± 4.165.7 ± 5.3
F4/80⁺CD11b⁺78.9 ± 3.858.1 ± 6.0

Data extracted from graphical representations in the source material.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27G)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

    • A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • To prepare, mix equal volumes of MOG35-55 solution (in sterile PBS) and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.

    • Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.

This compound Administration Protocol

Materials:

  • This compound (O-butyryl-L-serine)

  • Sterile PBS or water for vehicle control

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile PBS to the desired concentration. A dose of 24 mg per administration is recommended.[4]

  • Administration:

    • Beginning on day 2 post-EAE induction, administer 24 mg of this compound by oral gavage twice daily.[4]

    • The total daily dose is 48 mg per mouse.

    • For the control group, administer an equivalent volume of the vehicle (PBS) using the same schedule.

    • Continue the treatment for the duration of the experiment.

Clinical Scoring of EAE

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale.

EAE Clinical Scoring Scale:

  • 0: No clinical signs.

  • 0.5: Distal limp tail.

  • 1.0: Complete limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2.0: Unilateral partial hind limb paralysis.

  • 2.5: Bilateral partial hind limb paralysis.

  • 3.0: Complete bilateral hind limb paralysis.

  • 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.

  • 4.0: Complete hind limb and partial forelimb paralysis.

  • 4.5: Moribund state.

  • 5.0: Death.

Isolation of Immune Cells from the Spinal Cord

This protocol is for the isolation of mononuclear cells from the spinal cord for subsequent analysis, such as flow cytometry.

Materials:

  • Anesthetized mice at the experimental endpoint

  • Sterile PBS

  • Collagenase D

  • DNase I

  • Percoll

  • RPMI-1640 medium

  • 70 µm cell strainer

  • Centrifuge

Procedure:

  • Perfusion:

    • Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold sterile PBS to remove blood from the vasculature.

  • Spinal Cord Dissection:

    • Carefully dissect the spinal cord.

  • Tissue Dissociation:

    • Mince the spinal cord tissue into small pieces.

    • Digest the tissue in RPMI-1640 medium containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.

  • Cell Isolation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Create a Percoll gradient (e.g., 30%/70%) to separate the mononuclear cells from myelin and debris.

    • Layer the cell suspension on top of the Percoll gradient and centrifuge.

    • Collect the mononuclear cells from the interphase.

  • Cell Counting and Staining:

    • Wash the isolated cells with PBS.

    • Count the viable cells using a hemocytometer or an automated cell counter.

    • The cells are now ready for downstream applications such as flow cytometry.

Flow Cytometry Analysis

Materials:

  • Isolated spinal cord mononuclear cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, RORγt, CD11b, CD11c, F4/80, MHC Class II)

  • Intracellular fixation and permeabilization buffer kit (for intracellular staining)

  • Flow cytometer

Procedure:

  • Fc Receptor Blocking:

    • Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining:

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

  • Intracellular Staining (if required):

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

    • Add the antibodies for intracellular targets (e.g., RORγt).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Analyze the data using appropriate software to quantify the different immune cell populations.

Mandatory Visualization

EAE_SerBut_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Day 0: Immunization MOG35-55/CFA PTX1 Day 0: Pertussis Toxin This compound Day 2 onwards: This compound (24mg, 2x daily) Oral Gavage Induction->this compound PTX2 Day 2: Pertussis Toxin Scoring Daily Clinical Scoring This compound->Scoring Analysis Endpoint Analysis: - Spinal Cord Immune Profile - Histology Scoring->Analysis

Caption: Experimental workflow for the induction of EAE and treatment with this compound.

SerBut_Signaling_Pathway cluster_immune Immune Modulation in CNS This compound This compound (Oral) Butyrate Increased Systemic Butyrate This compound->Butyrate Th17 Th17 Cells (RORγt⁺CD4⁺) Butyrate->Th17 Inhibition DC Dendritic Cells (CD11cʰᶦ) Butyrate->DC Modulation Mac Macrophages (F4/80⁺CD11b⁺) Butyrate->Mac Modulation MHCII MHC Class II Expression Butyrate->MHCII Downregulation Inflammation Neuroinflammation & Demyelination Butyrate->Inflammation Amelioration Th17->Inflammation MHCII->Inflammation

Caption: Proposed signaling pathway for this compound-mediated suppression of EAE.

References

Application Notes and Protocols for In Vitro Assays Using SerBut on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SerBut (O-butyryl-l-serine) is an innovative prodrug designed to enhance the oral bioavailability of butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut.[1][2] Butyrate is a well-documented immunomodulatory molecule, primarily functioning as a histone deacetylase (HDAC) inhibitor.[3][4] By inhibiting HDACs, butyrate can epigenetically regulate gene expression, leading to significant anti-inflammatory effects, particularly through the suppression of the NF-κB signaling pathway.[5][6][7] this compound provides a stabilized and systemically available source of butyrate, making it a promising therapeutic candidate for autoimmune and inflammatory diseases.[1][2] These application notes provide detailed protocols for in vitro assays to study the effects of this compound on various immune cell populations.

Mechanism of Action: HDAC Inhibition and NF-κB Suppression

This compound is designed to be hydrolyzed by intracellular esterases, releasing butyrate. Butyrate then inhibits class I histone deacetylases (HDACs).[1] This inhibition prevents the deacetylation of histones and other proteins, such as NF-κB. In an inflammatory context, such as stimulation by lipopolysaccharide (LPS), the NF-κB pathway is activated. HDAC inhibition by butyrate suppresses this activation, leading to a downstream reduction in the expression of pro-inflammatory genes.[5][7]

This compound Mechanism of Action cluster_cell Immune Cell This compound This compound (Prodrug) Esterases Intracellular Esterases This compound->Esterases Hydrolysis Butyrate Butyrate Esterases->Butyrate HDAC HDAC (Class I) Butyrate->HDAC Inhibits NFkB_complex p65/p50-IκB (Inactive) HDAC->NFkB_complex Maintains inactive state (via deacetylation) NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκB degradation nucleus Nucleus NFkB_active->nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription nucleus->ProInflammatory_Genes Activates Cytokines IL-6, MCP-1, iNOS, etc. ProInflammatory_Genes->Cytokines LPS_TLR4 LPS -> TLR4 LPS_TLR4->NFkB_complex Activation Signal Workflow: Macrophage Activation Assay cluster_workflow Experimental Steps cluster_analysis Analysis step1 1. Culture RAW 264.7 Cells (Plate at 2.5x10^5 cells/well) step2 2. Pre-treat with this compound (e.g., 0.15 to 12 mM for 24h) step1->step2 step3 3. Stimulate with LPS (200 ng/mL for 6h) step2->step3 step4 4. Harvest Supernatant & Cells step3->step4 analysis1 Supernatant: Measure Cytokines (ELISA / Multiplex) step4->analysis1 Liquid Fraction analysis2 Cells: Analyze Surface Markers (iNOS, CD80 via Flow Cytometry) step4->analysis2 Cellular Fraction Workflow: T Cell Differentiation Assay cluster_workflow Experimental Steps step1 1. Isolate Naive CD4+ T Cells (from spleen/lymph nodes) step2 2. Activate T Cells (anti-CD3/CD28 beads) step1->step2 step3 3. Add Differentiating Cytokines (Treg or TH17 cocktails) step2->step3 step4 4. Treat with this compound (various concentrations) step3->step4 step5 5. Culture for 3-5 Days step4->step5 step6 6. Analyze by Flow Cytometry (Stain for Foxp3 and RORγt) step5->step6

References

SerpinB3: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serpin Family B Member 3 (SerpinB3), also known as Squamous Cell Carcinoma Antigen 1 (SCCA1), is a cysteine protease inhibitor with multifaceted roles in both normal physiology and various pathological conditions.[1] Initially identified as a tumor-associated antigen in squamous cell carcinomas, emerging evidence highlights its critical involvement in cancer progression, therapy resistance, and inflammatory diseases.[2] Elevated expression of SerpinB3 is often correlated with poor prognosis in several cancers, including those of the cervix, esophagus, lung, breast, pancreas, and liver.[2] Its pro-tumorigenic functions are largely attributed to its ability to inhibit apoptosis and promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[3][4] These characteristics make SerpinB3 a compelling target for cancer research and therapeutic development.

These application notes provide a comprehensive overview of SerpinB3 for research applications, including information on suppliers for purchasing research-grade proteins and antibodies, detailed experimental protocols, and insights into the key signaling pathways it modulates.

Purchasing Guide: SerpinB3 Reagents for Research

The selection of high-quality reagents is paramount for obtaining reliable and reproducible experimental results. Below is a summary of commercially available recombinant SerpinB3 proteins and antibodies suitable for various research applications.

Recombinant SerpinB3 Protein Suppliers

A variety of suppliers offer recombinant Human SerpinB3 protein, expressed in different systems to suit diverse experimental needs. Key considerations for selection include purity, expression system, and the presence of affinity tags.

SupplierProduct NameExpression HostPurityNotes
MyBioSourceRecombinant Human Serine Protease Inhibitor-Clade B3 ProteinE. Coli>95%Available in various sizes.
MSE SuppliesRecombinant Human SerpinB3/SCCA1 ProteinHEK293 Cells>95%His-tagged, lyophilized powder.
RayBiotechRecombinant Human Serpin B3 (SCCA1) ProteinHEK293Unpurified supernatantFor applications where high purity is not essential.
MedchemExpressSerpin B3 Protein, HumanHEK293High PurityHis-tagged.
Sapphire BioscienceRecombinant Serpin B3 (SERPINB3)--For research use only.
SerpinB3 Antibody Suppliers

A wide range of polyclonal and monoclonal antibodies specific for SerpinB3 are available for use in applications such as Western Blot (WB), Immunohistochemistry (IHC), ELISA, and Immunofluorescence (IF).

SupplierProduct NameClonalityApplicationsHost
Thermo Fisher ScientificSERPINB3 Polyclonal AntibodyPolyclonalWB, ELISA, IPRabbit
Thermo Fisher ScientificSERPINB3 Monoclonal Antibody (OTI1G9)MonoclonalIHCMouse
AbcamAnti-SerpinB3/SCCA antibodyPolyclonalWB, IHC-P, ICC/IFRabbit
MyBioSourceMonoclonal Serpinb3 AntibodyMonoclonalWB, IHC-P, ICC, IF-
Cell Signaling TechnologySERPINB3 (F2I8O) Rabbit mAbMonoclonalWB, Flow CytometryRabbit

Key Signaling Pathways Involving SerpinB3

SerpinB3 exerts its influence on cancer progression by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

SerpinB3 and MAPK/JNK Pathway

SerpinB3 has been shown to protect cancer cells from apoptosis induced by stressors like UV irradiation through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by targeting JNK and p38.[1]

UV Irradiation UV Irradiation JNK/p38 JNK/p38 UV Irradiation->JNK/p38 Apoptosis Apoptosis JNK/p38->Apoptosis SerpinB3 SerpinB3 SerpinB3->JNK/p38

SerpinB3 inhibits UV-induced apoptosis via the JNK/p38 pathway.
SerpinB3 and STAT3 Signaling

A feed-forward loop exists between SerpinB3 and the transcription factor STAT3. SerpinB3 can induce the expression of IL-6, which in turn activates STAT3. Activated STAT3 then binds to the promoter of the SERPINB3 gene, further upregulating its expression. This positive feedback loop is implicated in tumor initiation and differentiation.

SerpinB3 SerpinB3 IL-6 IL-6 SerpinB3->IL-6 STAT3 STAT3 IL-6->STAT3 SERPINB3 Gene SERPINB3 Gene STAT3->SERPINB3 Gene SERPINB3 Gene->SerpinB3 Expression

A positive feedback loop involving SerpinB3, IL-6, and STAT3.
SerpinB3 and Wnt/β-catenin Pathway

SerpinB3 can activate the Wnt/β-catenin signaling pathway, which is crucial for embryogenesis, tissue homeostasis, and tumorigenesis.[1][5] It achieves this by upregulating the expression of Low-Density Lipoprotein Receptor-related Proteins (LRPs), which are co-receptors for Wnt ligands. This leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes like Myc.

SerpinB3 SerpinB3 LRP-1/5/6 LRP-1/5/6 SerpinB3->LRP-1/5/6 Wnt Signaling Wnt Signaling LRP-1/5/6->Wnt Signaling β-catenin (stabilized) β-catenin (stabilized) Wnt Signaling->β-catenin (stabilized) Nuclear Translocation Nuclear Translocation β-catenin (stabilized)->Nuclear Translocation Myc Expression Myc Expression Nuclear Translocation->Myc Expression

SerpinB3 activates the Wnt/β-catenin pathway via LRP upregulation.

Experimental Protocols

Detailed and optimized protocols are essential for the successful study of SerpinB3. The following sections provide step-by-step methodologies for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for SerpinB3 Quantification

This sandwich ELISA protocol is designed for the quantitative measurement of human SerpinB3 in cell culture supernatants, serum, and plasma.

Materials:

  • Human SerpinB3 ELISA Kit (e.g., from RayBiotech, CliniSciences, or Thermo Fisher Scientific)[6][7][8]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Wash buffer (usually provided in the kit)

  • Stop solution (usually provided in the kit)

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated 96-well plate. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[6][7]

  • Washing: Aspirate each well and wash with wash buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[6][7]

  • Washing: Repeat the wash step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[6][7]

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.[6][7]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm immediately.

  • Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot the standard curve and determine the concentration of SerpinB3 in the samples.

Western Blotting for SerpinB3 Detection

This protocol outlines the detection of SerpinB3 in cell lysates and tissue homogenates.

Materials:

  • Primary antibody against SerpinB3

  • HRP-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Cell Lysates: Wash cells with ice-cold PBS and lyse them in cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • Tissue Homogenates: Homogenize tissue in lysis buffer on ice. Centrifuge to clarify the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary SerpinB3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized but are often in the range of 1:500-1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Immunohistochemistry (IHC) for SerpinB3 Localization

This protocol is for the detection of SerpinB3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Primary antibody against SerpinB3

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath). The optimal time and temperature should be optimized for the specific antibody and tissue type.[9]

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 10% normal goat serum) for 30-60 minutes at room temperature.[9]

  • Primary Antibody Incubation: Incubate the sections with the primary SerpinB3 antibody diluted in a suitable buffer overnight at 4°C.

  • Washing: Wash the slides with PBS or TBS.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash the slides with PBS or TBS.

  • Enzyme Conjugate: Incubate the sections with Streptavidin-HRP for 30 minutes at room temperature.

  • Washing: Wash the slides with PBS or TBS.

  • Chromogen Development: Apply the DAB substrate solution and incubate until the desired brown color intensity is reached. Monitor the reaction under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions and xylene.

    • Mount the coverslip using a permanent mounting medium.

  • Microscopy: Examine the slides under a light microscope. SerpinB3 staining is typically observed in the cytoplasm.[10]

Data Presentation

Quantitative data from experiments involving SerpinB3 should be presented in a clear and organized manner to facilitate interpretation and comparison.

Example Table: Effect of SerpinB3 Overexpression on Cell Proliferation
Cell LineTransfectionProliferation Rate (vs. Control)p-value
HepG2Mock1.00-
HepG2SerpinB31.85 ± 0.12<0.01
MCF-7Mock1.00-
MCF-7SerpinB31.62 ± 0.09<0.05

Data are representative and should be replaced with actual experimental results.

Example Table: SerpinB3 Expression Levels in Different Cancer Tissues
Cancer TypeNumber of PatientsSerpinB3 High Expression (%)Correlation with Poor Prognosis
Cervical Squamous Cell Carcinoma15065%Yes
Esophageal Squamous Cell Carcinoma12058%Yes
Non-Small Cell Lung Cancer20045%Yes
Hepatocellular Carcinoma18072%Yes

This table summarizes findings from various studies and should be adapted based on specific research.

Conclusion

SerpinB3 is a key player in the pathogenesis of several cancers, making it an important area of investigation for researchers and drug development professionals. The availability of high-quality research reagents and well-defined experimental protocols are crucial for advancing our understanding of its biological functions and therapeutic potential. The information provided in these application notes serves as a comprehensive resource to guide the procurement of SerpinB3-related products and the execution of key experiments.

References

Troubleshooting & Optimization

Technical Support Center: Improving SerBut Solubility for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral solubility and bioavailability of SerBut, a co-crystal composed of the poorly soluble active pharmaceutical ingredient (API) Serraturoside (Ser) and the co-former Butamben (But).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral solubility a primary concern?

This compound is an engineered co-crystal of Serraturoside (Ser), a promising therapeutic agent with low aqueous solubility, and Butamben (But), a co-former selected to enhance its physicochemical properties. Despite the co-crystallization strategy, achieving adequate and consistent absorption after oral administration remains a challenge due to the intrinsically low solubility of the parent API, Ser. Poor solubility can lead to low bioavailability, high inter-subject variability, and a lack of dose-proportionality.

Q2: My this compound formulation is exhibiting poor dissolution in vitro. What are the potential causes?

Several factors can contribute to the poor dissolution of your this compound formulation. These can be broadly categorized as issues related to the solid-state properties of this compound or the composition of the formulation itself.

  • Solid-State Issues:

    • Polymorphism: this compound may exist in different polymorphic forms, each with a unique solubility and dissolution rate. An unintended or less soluble polymorph may have been produced.

    • Amorphous to Crystalline Conversion: If you have an amorphous form of this compound, it may be converting to a more stable, less soluble crystalline form over time or during the dissolution study.

    • Particle Size: Large particle sizes will decrease the surface area available for dissolution.

  • Formulation Issues:

    • Inadequate Wetting: The formulation may not be adequately wetted by the dissolution medium.

    • Poor Disintegration: If you are testing a tablet or capsule, slow disintegration will limit the release of this compound.

    • Excipient Interactions: Some excipients may negatively interact with this compound, hindering its dissolution.

Q3: How can I improve the aqueous solubility of my this compound co-crystal?

While co-crystallization has been employed, further enhancement of this compound's aqueous solubility can be achieved through several established formulation strategies:

  • pH Modification: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the microenvironment using buffering agents or acidic/basic excipients can improve solubility.

  • Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the dissolution medium and by forming micelles that can encapsulate the drug.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its dissolution rate.

  • Nanosizing: Reducing the particle size of this compound to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, leading to faster dissolution.

Troubleshooting Guides

Problem 1: High variability in bioavailability studies with this compound formulations.

  • Potential Cause: Food effects, where the presence or absence of food in the GI tract significantly alters drug absorption.

  • Troubleshooting Steps:

    • Conduct Fed vs. Fasted State Dissolution Studies: Use biorelevant dissolution media (e.g., FaSSIF and FeSSIF) to simulate the fasted and fed states in vitro.

    • Formulation Optimization: Consider developing a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to minimize food effects.

    • Particle Size Control: Ensure consistent and narrow particle size distribution in your formulation.

Problem 2: this compound precipitates out of solution during in vitro dissolution testing.

  • Potential Cause: The formulation creates a supersaturated solution of this compound that is not stable and precipitates over time.

  • Troubleshooting Steps:

    • Incorporate Precipitation Inhibitors: Add polymers such as HPMC, PVP, or HPC to your formulation. These polymers can help maintain the supersaturated state.

    • Optimize Drug Load: A lower drug load in your formulation may prevent the concentration from exceeding the critical supersaturation level.

    • Increase Surfactant Concentration: A higher concentration of a suitable surfactant can increase the holding capacity of the micelles for the drug.

Data Presentation

Table 1: Example Solubility Data for Ser, But, and this compound

Compound/SystemSolubility in Water (µg/mL)Solubility in FaSSIF (µg/mL)Solubility in FeSSIF (µg/mL)
Serraturoside (Ser)5.215.845.3
Butamben (But)120.5350.11250.7
This compound (Co-crystal)25.880.4250.9
This compound with 1% Tween 8060.2185.6580.1

Table 2: Example Dissolution Profile of Different this compound Formulations

Time (min)% Drug Released (Physical Mixture)% Drug Released (this compound Co-crystal)% Drug Released (this compound Solid Dispersion)
581540
15153575
30225092
60306595

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Dissolve this compound and PVP K30 in methanol in a 1:4 ratio (w/w).

    • Ensure complete dissolution by stirring the mixture at room temperature.

    • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.

    • Dry the film further under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting solid dispersion in a desiccator.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

    • Place the this compound formulation (equivalent to 50 mg of Ser) in the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes in SGF, and then after the medium change).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble this compound screening Excipient Compatibility Screening start->screening formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanosuspension) screening->formulation_strategy optimization Formulation Optimization formulation_strategy->optimization solid_state Solid-State Characterization (PXRD, DSC) optimization->solid_state dissolution In Vitro Dissolution Testing solid_state->dissolution stability Stability Studies dissolution->stability bioavailability Bioavailability Studies dissolution->bioavailability pharmacokinetics Pharmacokinetic Modeling bioavailability->pharmacokinetics

Caption: Experimental workflow for this compound formulation development.

solubility_enhancement_decision_tree start Low this compound Solubility ph_dependent Is this compound pH-sensitive? start->ph_dependent ph_modification pH Modification Strategy ph_dependent->ph_modification Yes other_strategies Consider Other Strategies ph_dependent->other_strategies No ph_modification->other_strategies solid_dispersion Solid Dispersion other_strategies->solid_dispersion Thermally Stable nanosizing Nanosizing other_strategies->nanosizing Thermally Labile lipid_based Lipid-Based Formulation other_strategies->lipid_based High LogP

Technical Support Center: Optimizing SerBut Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SerBut (O-butyryl-l-serine), a serine-conjugated butyrate prodrug. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the optimal and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an odorless and tasteless prodrug that conjugates L-serine to butyrate, significantly enhancing the oral bioavailability of butyrate.[1][2][3][4][5] Butyrate itself is a short-chain fatty acid known for its immunomodulatory effects, including the induction of regulatory T cells (Tregs) and inhibition of histone deacetylases (HDACs).[1] this compound is designed to bypass the rapid metabolism of butyrate in the gut, allowing for systemic uptake.[2][3] Its mechanism involves modulating immune responses at both the myeloid and lymphoid levels.[1]

Q2: What are the demonstrated applications of this compound in preclinical models?

A2: this compound has shown significant efficacy in murine models of autoimmune diseases. Specifically, it has been effective in suppressing disease progression in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in collagen-antibody-induced arthritis (CAIA), a model for rheumatoid arthritis.[3][5][6]

Q3: How does this compound modulate the immune response?

A3: this compound exerts its immunomodulatory effects through several mechanisms:

  • Induction of Regulatory T cells (Tregs): It increases the expression of Foxp3 in both CD4+ and CD8+ T cells, indicating an expansion of Tregs.[4][6]

  • Suppression of Pro-inflammatory T cells: It has been shown to reduce the proportion of T helper 17 (TH17) cells.[4][6]

  • Modulation of Myeloid Cells: this compound treatment reduces the expression of co-stimulatory markers like CD40 and CD86, as well as MHC class II on various myeloid cells.[4][6]

  • Upregulation of Inhibitory Markers: In the EAE model, this compound increased the expression of PD-1 and CTLA-4 on CD4+ T cells.[1][4]

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be kept at -80°C (for up to 6 months). For short-term storage, -20°C for up to one month is recommended.[7] If preparing a stock solution in water, it should be filter-sterilized using a 0.22 µm filter before use.[7]

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage and Administration Route: A preliminary dose-optimization study in an EAE model indicated that oral gavage was more effective than administration via drinking water.[6] This is hypothesized to be due to more complete and reliable dose delivery with gavage.[6] Ensure your dosage and delivery method are optimized for your model.

  • Timing of Administration: In the EAE model, this compound was administered during the induction phase of the disease.[6] The timing of intervention relative to disease progression is critical.

  • Bioavailability: While this compound is designed for enhanced bioavailability, factors such as gut microbiome composition and animal health status could potentially influence its uptake.

Q2: I am observing variability in my experimental results between animals.

A2: Variability can arise from inconsistencies in the administration of this compound.

  • Oral Gavage Technique: Ensure that the oral gavage is performed correctly and consistently to deliver the full intended dose.

  • Drinking Water Administration: If administering this compound in drinking water, be aware that intake can be variable among animals and the compound's stability in water over time should be considered.[6]

Q3: Should I use Sodium Butyrate (NaBut) as a control?

A3: Yes, using Sodium Butyrate at an equimolar dose is a highly recommended control. Studies have shown that at equivalent doses, this compound demonstrates superior efficacy in suppressing disease symptoms compared to NaBut, highlighting the benefit of the serine conjugation for bioavailability.[6][8]

Experimental Protocols & Data

Dosage Optimization Data (EAE Mouse Model)

The following table summarizes the findings from a dose-optimization study comparing two different oral administration methods for this compound in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[6]

Administration MethodDosageObservation
Drinking Water150 mMLess effective in preventing EAE onset compared to oral gavage.
Oral Gavage48 mg per dayMore effective in preventing the onset of EAE.[6]
Recommended Dosing from Preclinical Studies

This table provides examples of this compound dosages used in successful preclinical studies.

Animal ModelDiseaseDosageAdministration Route
MouseCollagen-Antibody-Induced Arthritis (CAIA)25 mg, twice dailyOral Gavage[8]
MouseExperimental Autoimmune Encephalomyelitis (EAE)48 mg per day (administered as two daily gavages)Oral Gavage[6]
Protocol: Oral Gavage Administration of this compound in Mice

This protocol is a generalized procedure based on methodologies reported in preclinical studies.[6][8]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or sterile water

  • Gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 25 mg) and the number of animals.

    • Dissolve the this compound powder in a suitable volume of PBS or sterile water. For a 25 mg dose, a volume of 100-200 µL is typical for oral gavage in mice. Ensure the solution is homogenous.

  • Animal Handling:

    • Weigh each mouse to ensure accurate dosing if calculating on a mg/kg basis.

    • Gently but firmly restrain the mouse to immobilize its head and prevent movement.

  • Gavage Administration:

    • Attach the gavage needle to the syringe containing the this compound solution.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

    • Slowly dispense the solution from the syringe.

    • Gently remove the gavage needle.

  • Monitoring:

    • Observe the animal for a short period after administration to ensure there are no signs of distress.

    • Administer doses as required by the experimental design (e.g., twice daily).

Visualizations

This compound's Immunomodulatory Pathway

SerBut_Mechanism This compound's Proposed Immunomodulatory Pathway This compound Oral this compound Systemic Systemic Circulation (Enhanced Bioavailability) This compound->Systemic Absorption Myeloid Myeloid Cells (DCs, Macrophages) Systemic->Myeloid T_Cell CD4+ T Cells Systemic->T_Cell Downregulation Decreased Activation: - CD40, CD86 - MHC Class II Myeloid->Downregulation Treg Regulatory T Cells (Tregs) (Foxp3+) T_Cell->Treg Differentiation Th17 Th17 Cells (RORγt+) T_Cell->Th17 Differentiation Suppression Suppressed Autoimmune Response Treg->Suppression Th17->Suppression Downregulation->Suppression

Caption: Proposed mechanism of this compound's immunomodulatory effects.

Experimental Workflow for Efficacy Testing

EAE_Workflow General Workflow for this compound Efficacy Testing in EAE Model start EAE Induction (Day 0) treatment Initiate this compound Treatment (e.g., Twice-daily gavage) start->treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring endpoint Experiment Endpoint (e.g., Day 20-30) monitoring->endpoint analysis Tissue Collection & Analysis: - Spleen, Lymph Nodes, CNS - Flow Cytometry - Histology endpoint->analysis

Caption: Workflow for testing this compound efficacy in an EAE mouse model.

Dosage Optimization Decision Logic

Dosage_Logic Decision Logic for Optimizing this compound Administration start Objective: Maximize Therapeutic Efficacy variability Is result variability a concern? start->variability gavage Recommended: Oral Gavage (Ensures complete dose delivery) variability->gavage Yes water Alternative: Drinking Water (Consider intake variability) variability->water No pilot Conduct Pilot Study: Compare gavage vs. water gavage->pilot water->pilot

Caption: Logic for selecting the optimal this compound administration route.

References

Technical Support Center: Ensuring SerBut Stability in Drinking water for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the stability of investigational compounds, referred to here as 'SerBut', when administered to animals via their drinking water.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in drinking water?

A1: Several factors can influence the stability of a compound in an aqueous solution.[1][2][3] Key factors include:

  • pH: The acidity or alkalinity of the water can significantly impact the degradation rate of pH-sensitive compounds.[1][2] Most drugs are most stable in a pH range of 4-8.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2][3]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[2][3]

  • Oxidation: Dissolved oxygen in the water can lead to oxidative degradation of susceptible compounds.[2]

  • Microbial Contamination: Bacteria and other microorganisms in the water can metabolize the compound, leading to its degradation.[4][5][6][7]

  • Interactions with other substances: The presence of other substances in the water, such as chlorine or minerals, can potentially interact with and degrade the compound.

Q2: How often should I prepare fresh this compound solutions and replace the drinking water for the animals?

A2: The frequency of solution preparation and replacement depends on the stability of your specific compound under the experimental conditions. It is crucial to conduct a stability study to determine this. However, as a general guideline, daily preparation of fresh solutions and replacement of water bottles is recommended to minimize the risk of degradation and microbial growth.[8] For some compounds, it may be necessary to replace the water more frequently.

Q3: What type of water should I use to prepare the this compound solution?

A3: The choice of water can impact compound stability. It is generally recommended to use purified water (e.g., distilled or reverse osmosis water) to minimize the presence of contaminants that could interact with your compound. If using tap water, be aware of potential variations in pH and the presence of disinfectants like chlorine. Acidifying the water to a pH of 2.5-3.0 can help prevent bacterial growth.[8]

Q4: How can I determine the actual concentration of this compound my animals are receiving?

A4: To confirm the concentration of this compound in the drinking water, you will need to use a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. It is advisable to collect samples from the water bottles at different time points (e.g., immediately after preparation and after 24 hours in the animal housing room) to assess stability under real-world conditions.

Q5: What should I do if I observe precipitation or a color change in my this compound solution?

A5: Precipitation or a change in color are indicators of potential instability or insolubility. If you observe this, you should immediately discard the solution and prepare a fresh batch. It is also critical to investigate the cause of the instability. Refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.

Troubleshooting Guides

Issue 1: Precipitation in the this compound Solution

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility 1. Review the solubility data for this compound. 2. Consider using a co-solvent or other formulation vehicle to improve solubility. 3. Adjust the pH of the solution if this compound's solubility is pH-dependent.
Temperature Effects 1. Check if the solution was exposed to temperature fluctuations. 2. Determine the solubility of this compound at different temperatures. 3. Store the solution at a controlled temperature.
Chemical Reaction 1. Investigate potential reactions with components of the water or container. 2. Use purified water and inert container materials (e.g., glass).
Issue 2: Unexpected Animal Behavior (e.g., reduced water intake)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Taste Aversion 1. The taste of the this compound solution may be unpalatable. 2. Consider adding a sweetening agent (e.g., sucrose or saccharin) to improve palatability. Ensure the sweetener does not affect this compound stability.
Compound Degradation 1. Degradation products may have a noxious taste or odor. 2. Perform a stability analysis of the solution to check for degradation products.
Adverse Effects 1. The observed behavior could be an adverse effect of this compound. 2. Monitor the animals closely and consult with veterinary staff.

Data Presentation: this compound Stability Profile (Hypothetical Data)

The following tables present hypothetical stability data for "this compound" to illustrate how such information should be structured. Note: This is example data and must be replaced with experimentally determined data for your specific compound.

Table 1: Effect of pH on this compound Stability in Water at Room Temperature (22°C) over 24 hours

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
3.0100.298.998.7%
5.099.899.199.3%
7.0100.595.294.7%
9.0101.185.384.4%

Table 2: Effect of Temperature on this compound Stability in Water (pH 7.0) over 24 hours

TemperatureInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
4°C (Refrigerated)99.799.299.5%
22°C (Room Temp)100.595.294.7%
37°C (Elevated Temp)100.188.988.8%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Drinking Water
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution to the final desired concentration in the selected type of drinking water (e.g., purified water, acidified water).

  • Sample Storage: Aliquot the final solution into multiple containers representative of the animal study conditions (e.g., water bottles). Store these samples under different conditions relevant to the study (e.g., room temperature with a 12-hour light/dark cycle, refrigerated).

  • Sample Collection: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A recovery of >90% is generally considered stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_final Prepare Final Dosing Solution prep_stock->prep_final storage Store under Experimental Conditions prep_final->storage sampling Collect Samples at Time Points storage->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis evaluation Evaluate Stability Data analysis->evaluation

Caption: Experimental workflow for assessing compound stability in drinking water.

troubleshooting_workflow cluster_investigate Investigation cluster_action Corrective Actions start Instability Observed (Precipitation, Color Change) check_solubility Check Solubility Data start->check_solubility check_ph Measure pH of Solution start->check_ph check_temp Review Storage Temperature start->check_temp use_cosolvent Use Co-solvent check_solubility->use_cosolvent adjust_ph Adjust pH check_ph->adjust_ph control_temp Control Temperature check_temp->control_temp end_node Stable Solution Achieved adjust_ph->end_node use_cosolvent->end_node control_temp->end_node

Caption: Troubleshooting decision tree for addressing solution instability.

References

avoiding off-target effects of SerBut in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Dasatinib in experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what are its primary targets?

A1: Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets are the BCR-ABL fusion protein, crucial in Chronic Myeloid Leukemia (CML), and the SRC family of kinases (including SRC, LCK, YES, and FYN).[2][3] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their catalytic activity, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[2]

Q2: What are the known off-target effects of Dasatinib?

A2: Due to the conserved nature of the ATP-binding pocket across the human kinome, Dasatinib can inhibit several other kinases, especially at higher concentrations.[4] Notable off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin type-A receptor 2 (EPHA2).[1] This multi-targeted nature can lead to both desired therapeutic outcomes in certain contexts and confounding experimental results or cellular toxicity.[4]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation. The key is to use the lowest effective concentration that inhibits the primary target without significantly affecting known off-targets.[5] A comprehensive dose-response analysis is essential to determine the optimal concentration for your specific cell line and experimental endpoint.[5] It is also recommended to use additional controls, such as a structurally unrelated inhibitor for the same primary target or genetic knockdown (e.g., siRNA, CRISPR) of the target protein, to confirm that the observed phenotype is indeed on-target.[5]

Q4: What is a typical working concentration for Dasatinib in cell-based assays?

A4: The optimal concentration of Dasatinib is highly dependent on the cell type and the specific target being investigated. For inhibiting BCR-ABL and SRC family kinases, concentrations in the low nanomolar range (typically 1-100 nM) are often effective.[1][6] However, for off-target kinases, micromolar concentrations may be required.[1] It is strongly recommended to perform a dose-response curve (e.g., using a cell viability or phosphorylation assay) to determine the IC50 value in your experimental system.[5]

Troubleshooting Guides

Issue: I am observing high levels of cytotoxicity even at low concentrations of Dasatinib.

  • Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of one of Dasatinib's primary or potent off-targets that is critical for its survival.

  • Suggested Solution:

    • Review the Kinome Profile: Cross-reference the known targets of Dasatinib with the dependency profile of your cell line if available.

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to accurately determine the GI50 (concentration for 50% growth inhibition).

    • Use a Rescue Experiment: If a specific off-target pathway is suspected, try to rescue the cells by activating that pathway through other means.

    • Consider a Different Inhibitor: If the goal is to study a specific pathway for which Dasatinib is not sufficiently selective, consider using a more specific inhibitor.

Issue: My Western blot results for downstream signaling molecules are inconsistent.

  • Possible Cause 1: Suboptimal Antibody or Protocol: The antibodies used for detecting phosphorylated proteins may not be specific or sensitive enough, or the Western blot protocol may not be optimized.

  • Suggested Solution 1:

    • Validate Antibodies: Ensure your primary antibodies are validated for the specific application and target.

    • Optimize Protocol: Follow a detailed and optimized Western blot protocol for phospho-proteins, including the use of phosphatase inhibitors in your lysis buffer.[7]

  • Possible Cause 2: Inconsistent Drug Treatment: Variations in incubation time or drug concentration can lead to variable results.

  • Suggested Solution 2:

    • Standardize Treatment: Ensure consistent incubation times and accurate dilutions of Dasatinib for all experiments.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing the desired change in phosphorylation.

Issue: I'm not sure if the phenotype I'm observing is an on-target or off-target effect.

  • Possible Cause: The observed phenotype could be due to the inhibition of the intended primary target, a known off-target, or a previously uncharacterized off-target.

  • Suggested Solution:

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[5]

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the primary target. If the phenotype of the genetic knockdown matches the phenotype observed with Dasatinib treatment, this provides strong evidence for an on-target effect.[5]

    • Dose-Response Correlation: Correlate the concentration of Dasatinib required to induce the phenotype with the IC50 for inhibiting the primary target. A close correlation suggests an on-target effect.

Data Presentation

Table 1: Dasatinib Kinase Inhibitory Profile (IC50 values)

Target FamilyKinaseIC50 (nM)On/Off-Target
Primary On-Targets ABL1<1 - 3On-Target
SRC0.5 - 1.1On-Target
LYN<1On-Target
FYN<1On-Target
YES<1On-Target
Key Off-Targets c-KIT79Off-Target
PDGFRβ28Off-Target
EPHA216Off-Target
FLT3 (mutant)~1000Off-Target
p38α MAPK30Off-Target

Note: IC50 values are approximate and can vary depending on the assay conditions.[1][8][9]

Experimental Protocols

Protocol 1: Western Blot Analysis of SRC Phosphorylation

This protocol describes how to assess the inhibition of SRC phosphorylation at Y416 in cultured cells treated with Dasatinib.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of Dasatinib concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SRC (Y416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • To normalize, strip the blot and re-probe for total SRC and a loading control (e.g., β-actin).

    • Calculate the ratio of p-SRC to total SRC, and then normalize to the loading control.[10][11]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of Dasatinib on cell viability and calculating the GI50.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Dasatinib in culture medium.

    • Treat the cells with the various concentrations of Dasatinib. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media and MTT but no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.[6][12]

Visualizations

dasatinib_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., PDGFR) PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS Integrin Integrin SRC_Family SRC Family Kinases (SRC, LYN, FYN, etc.) Integrin->SRC_Family BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 FAK FAK SRC_Family->FAK Migration Migration FAK->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription_Factors Transcription Factors STAT5->Transcription_Factors Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits experimental_workflow start Start: Observe Phenotype with Dasatinib is_on_target Is the phenotype on-target? start->is_on_target control_exp Perform Control Experiments is_on_target->control_exp Hypothesize struct_unrelated Use Structurally Unrelated Inhibitor of the Same Target control_exp->struct_unrelated genetic_knockdown Use siRNA/CRISPR to Knockdown/out Primary Target control_exp->genetic_knockdown phenotype_persists Phenotype Persists? struct_unrelated->phenotype_persists phenotype_matches Phenotype Matches? genetic_knockdown->phenotype_matches on_target_effect Conclusion: Likely On-Target Effect phenotype_persists->on_target_effect Yes off_target_effect Conclusion: Likely Off-Target Effect phenotype_persists->off_target_effect No phenotype_matches->on_target_effect Yes phenotype_matches->off_target_effect No troubleshooting_logic start Unexpected Experimental Result with Dasatinib check_concentration Is the concentration appropriate? start->check_concentration check_controls Are proper controls in place? check_concentration->check_controls Yes dose_response Perform Dose-Response Curve to find IC50/GI50 check_concentration->dose_response No check_protocol Is the experimental protocol optimized? check_controls->check_protocol Yes use_controls Include Negative (Vehicle), Positive, and Orthogonal Controls (e.g., another inhibitor, siRNA) check_controls->use_controls No optimize_protocol Validate Reagents (e.g., antibodies) and Optimize Incubation Times check_protocol->optimize_protocol No re_evaluate Re-evaluate Hypothesis: Consider Off-Target Effects or Pathway Crosstalk check_protocol->re_evaluate Yes dose_response->start use_controls->start optimize_protocol->start

References

troubleshooting inconsistent results with SerBut treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SerBut treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an odorless and tasteless prodrug of butyrate, a short-chain fatty acid. It is composed of butyrate esterified to the amino acid L-serine. This formulation is designed to increase the oral bioavailability of butyrate by utilizing amino acid transporters for enhanced absorption from the gut.[1][2] The primary mechanism of action for the released butyrate is the inhibition of histone deacetylases (HDACs), which leads to alterations in gene expression.[3] This immunomodulatory effect has been shown to suppress inflammatory responses in preclinical models of autoimmune diseases.[2]

Q2: What are the expected effects of this compound treatment in preclinical models?

A2: In mouse models of collagen-antibody-induced arthritis (CAIA) and experimental autoimmune encephalomyelitis (EAE), this compound treatment has been shown to significantly ameliorate disease severity.[2] Key immunological effects include an increase in regulatory T cells (Tregs), a reduction in T helper 17 (Th17) cells, and modulation of myeloid cell activation markers.[3] Specifically, it can increase the expression of Foxp3 in CD4+ and CD8+ T cells and upregulate inhibitory markers like PD-1 and CTLA-4 on CD4+ T cells.[3]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years. Once in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4] To ensure stability and prevent degradation, it is crucial to adhere to these storage conditions.

Q4: Can this compound be administered in drinking water?

A4: Yes, in some experimental designs, this compound has been administered in drinking water, for example, at a concentration of 100 mM for two weeks preceding disease induction in an EAE model. This can be followed by daily oral gavage. This method can help to minimize physiological stress from daily gavage.

Troubleshooting Inconsistent Results

Inconsistent results with this compound treatment can arise from various factors, from procedural inconsistencies to the specific experimental model. This guide provides a structured approach to troubleshooting.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Inconsistent this compound Results Observed Check_Compound Step 1: Verify this compound Integrity - Check storage conditions (-20°C or -80°C). - Prepare fresh solutions for each experiment. - Confirm correct dosage calculation. Start->Check_Compound Check_Administration Step 2: Review Administration Protocol - Ensure proper oral gavage technique. - Verify consistent dosing schedule and volume. - Check for signs of animal stress. Check_Compound->Check_Administration Check_Model Step 3: Evaluate Animal Model - Confirm correct disease induction. - Assess disease severity at baseline. - Consider genetic background of mice. Check_Administration->Check_Model Check_Assay Step 4: Analyze Readout Assays - Validate antibody panels for flow cytometry. - Check for high background in HDAC assays. - Ensure consistent sample processing. Check_Model->Check_Assay Resolution Consistent Results Achieved Check_Assay->Resolution

Caption: A stepwise guide to troubleshooting inconsistent this compound experimental outcomes.

Detailed Troubleshooting Steps
Potential Issue Possible Causes Recommended Solutions
Reduced or No Efficacy - This compound Degradation: Improper storage leading to hydrolysis of the ester linkage.- Store this compound powder at -20°C and solutions at -80°C.[4] - Prepare fresh solutions before each experiment.
- Incorrect Dosing: Errors in calculating the dose or inconsistent administration volume.- Re-calculate the dose based on the most recent animal weights. - Use calibrated pipettes and ensure consistent oral gavage technique.
- Timing of Treatment: In some models, prophylactic treatment is effective while therapeutic administration is not.- In the EAE model, prophylactic administration of this compound showed significant effects, whereas therapeutic administration did not.[3] Review the experimental design to ensure the treatment window is appropriate for the model.
High Variability Between Animals - Inconsistent Gavage: Improper technique can lead to stress or incorrect delivery of the compound.- Ensure all personnel are thoroughly trained in oral gavage.[5] - Measure the correct gavage needle length for each mouse.[6]
- Variable Disease Induction: Inconsistent induction of the autoimmune disease model.- Standardize the protocol for disease induction (e.g., concentration and lot of collagen antibody and LPS). - Ensure a consistent baseline disease score before starting treatment.
- Animal Stress: Stress can influence immune responses and disease progression.- Handle animals consistently and minimize procedural stress.
In Vitro Assay Failures - High Background in HDAC Assays: Substrate instability or contaminated reagents.- Use fresh, high-purity reagents and prepare the substrate solution immediately before use.
- Low Signal in HDAC Assays: Inactive enzyme or insufficient incubation time.- Verify the activity of the HDAC enzyme. - Optimize the pre-incubation time of the enzyme with this compound before adding the substrate.
- Cell Viability Issues: High concentrations of butyrate can be cytotoxic.- Titrate the concentration of this compound to determine the optimal dose for your cell type.

Experimental Protocols

Collagen-Antibody-Induced Arthritis (CAIA) Model in Mice

This protocol outlines the induction of arthritis and subsequent treatment with this compound.

  • Animals: Use susceptible mouse strains such as BALB/c or C57BL/6, aged 8-10 weeks.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Disease Induction:

    • On day 0, administer an anti-collagen antibody cocktail intravenously or intraperitoneally.

    • On day 3, inject lipopolysaccharide (LPS) intraperitoneally (25-50 µ g/mouse ).

  • This compound Preparation:

    • Dissolve this compound powder in sterile phosphate-buffered saline (PBS).

    • Prepare fresh daily.

  • Treatment Administration:

    • Starting on day 4, administer this compound (e.g., 24 mg per dose) or vehicle (PBS) via oral gavage twice daily.

    • Continue treatment for the duration of the study (e.g., 9 days).

  • Monitoring and Evaluation:

    • Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect tissues (spleen, draining lymph nodes) for immunological analysis (e.g., flow cytometry).

Quantitative Data Summary

The following tables summarize the effects of this compound treatment in preclinical models as reported in key studies.

Table 1: Effect of this compound on T Cell Populations in the Spleen of CAIA Mice

Treatment Group % Foxp3+ of CD4+ T cells % Foxp3+ of CD8+ T cells
PBS~10%~2%
This compound~15%~4%
(Data synthesized from figures in existing research)

Table 2: Effect of this compound on T Cell Populations in Spinal Cord-Draining Lymph Nodes of EAE Mice

Treatment Group % PD-1+ of CD4+ T cells % CTLA-4+ of CD4+ T cells % Foxp3+ of CD4+ T cells (Tregs)
PBS~20%~2%~12%
This compound~30%~4%~18%
(Data synthesized from figures in existing research)

Signaling Pathway

Proposed Signaling Pathway of this compound Action

This compound acts as a prodrug, delivering butyrate systemically. Butyrate's primary mechanism is the inhibition of histone deacetylases (HDACs). This leads to increased histone acetylation, altering gene expression and modulating immune cell function.

SerBut_Signaling This compound Oral this compound Butyrate Systemic Butyrate This compound->Butyrate Hydrolysis HDAC HDAC Inhibition Butyrate->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Treg Treg Differentiation & Function ↑ (Foxp3 expression ↑) Gene_Expression->Treg Th17 Th17 Differentiation ↓ Gene_Expression->Th17 Myeloid Myeloid Cell Activation ↓ (MHC Class II, CD40, CD86 ↓) Gene_Expression->Myeloid Immune_Suppression Suppression of Autoimmune Response Treg->Immune_Suppression Th17->Immune_Suppression Reduces pro-inflammatory response Myeloid->Immune_Suppression Reduces antigen presentation

Caption: The signaling cascade of this compound, from oral administration to immune modulation.

References

Technical Support Center: O-butyryl-L-serine (SerBut) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of O-butyryl-L-serine (SerBut) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary degradation pathway?

A1: this compound, or O-butyryl-L-serine, is an ester prodrug of the short-chain fatty acid butyrate. It is designed to mask the unpleasant odor and taste of butyrate and improve its oral bioavailability. The primary degradation pathway for this compound is the hydrolysis of its ester bond, which releases the active compound, butyrate, and the amino acid L-serine. This hydrolysis can occur both chemically and enzymatically.

Q2: What are the main factors that influence the stability of this compound in my experiments?

A2: The stability of this compound, like other ester prodrugs, is primarily influenced by three factors:

  • pH: The ester bond in this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Generally, ester prodrugs are more stable at a neutral or slightly acidic pH.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical hydrolysis. For long-term storage and during experiments, it is crucial to maintain appropriate temperature control.

  • Enzymes: In biological systems, such as in vivo studies, cell cultures, or when using biological matrices like plasma or tissue homogenates, enzymes called esterases (e.g., carboxylesterases) play a significant role in hydrolyzing the ester bond of this compound to release butyrate.[3] The activity of these enzymes can vary significantly between different species and tissues.[3][4]

Q3: How should I prepare and store my this compound stock solutions to minimize degradation?

A3: To ensure the integrity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: For stock solutions, use a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol, in which the ester is less likely to hydrolyze. Prepare high-concentration stocks to minimize the volume of organic solvent added to your aqueous experimental systems.[5][6][7]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Aqueous Solutions: Prepare aqueous working solutions of this compound fresh before each experiment. Due to the inherent instability of esters in aqueous environments, do not store this compound in buffers or cell culture media for extended periods.

Q4: I am using this compound in cell culture. How quickly does it degrade?

A4: The degradation of this compound in cell culture medium is a combination of chemical hydrolysis and enzymatic degradation by esterases that may be present in the serum supplement (like FBS) or secreted by the cells themselves. The exact rate can vary. For instance, butyrate itself is known to be metabolized by cells, which can affect the equilibrium of the degradation reaction.[8] It is recommended to perform a preliminary stability study in your specific cell culture medium to determine the half-life of this compound under your experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on unexpected degradation or inconsistent results.

Issue 1: Inconsistent or lower-than-expected therapeutic effects in cell-based assays.

  • Possible Cause 1: Premature Degradation of this compound in Stock Solution.

    • Troubleshooting Step: Verify the integrity of your stock solution. If possible, analyze the concentration and purity of the this compound stock using HPLC. Ensure that the stock was prepared in an appropriate anhydrous solvent and stored correctly at -20°C or -80°C in tightly sealed vials.

  • Possible Cause 2: Rapid Degradation in Cell Culture Medium.

    • Troubleshooting Step: The half-life of this compound in your complete cell culture medium (including serum) may be shorter than your experimental duration.

      • Action: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay. This can be done by taking aliquots of the medium at different time points and analyzing them by HPLC or LC-MS/MS.

      • Solution: If degradation is rapid, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment.

  • Possible Cause 3: Low Esterase Activity in the Cell Line.

    • Troubleshooting Step: this compound requires enzymatic cleavage to release butyrate. If your cell line has low endogenous esterase activity, the conversion to the active compound will be inefficient.

      • Action: Research the specific cell line for known esterase expression levels. Alternatively, you can assay for esterase activity in your cell lysate.

      • Solution: If esterase activity is low, you may need to use a different cell line or consider co-administering a source of esterase, though this can complicate the experimental design.

Issue 2: High variability in results between experimental batches.

  • Possible Cause 1: Inconsistent Preparation of this compound Working Solutions.

    • Troubleshooting Step: Ensure that working solutions are prepared fresh for each experiment from a reliable stock. Do not reuse leftover aqueous solutions of this compound.

  • Possible Cause 2: Variability in Serum Batches.

    • Troubleshooting Step: Different lots of fetal bovine serum (FBS) or other serum supplements can have varying levels of esterase activity, leading to different rates of this compound degradation.

      • Action: When starting a new series of experiments, test and qualify a single large batch of serum. Use this same batch for all subsequent related experiments to ensure consistency.

  • Possible Cause 3: pH shifts in the culture medium.

    • Troubleshooting Step: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the chemical stability of this compound.

      • Action: Monitor the pH of your culture medium throughout the experiment. Ensure your medium is adequately buffered for the cell density and duration of your assay.

Quantitative Data on Prodrug Stability

pHBuffer SystemHalf-life (t½) of Representative Amino Acid Ester Prodrug (hours)
1.2HCl Buffer> 24
4.0Acetate Buffer18
6.0Phosphate Buffer15
7.4Phosphate Buffer12

Note: This data is illustrative for a representative amino acid ester prodrug and should be used as a general guide.[2] The actual stability of this compound may vary. It is strongly recommended to determine the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a framework for developing an HPLC method to quantify this compound and its primary degradation product, butyric acid.

  • Objective: To separate and quantify this compound from its hydrolysis products.

  • Instrumentation:

    • HPLC system with a PDA or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid

    • This compound reference standard

    • Butyric acid reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Chromatographic Conditions (starting point for optimization):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary)

      • Gradient Elution:

        Time (min) % Mobile Phase B
        0 5
        15 95
        17 95
        18 5

        | 20 | 5 |

    • Sample Preparation:

      • For stability studies in buffer or media, dilute the sample with Mobile Phase A to a suitable concentration within the calibration curve range.

      • For samples containing proteins (e.g., plasma, cell lysates), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant.

    • Calibration:

      • Prepare a series of standard solutions of this compound in the appropriate matrix (buffer, medium, etc.) to construct a calibration curve.

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol describes how to assess the stability of this compound in the presence of esterases from sources like liver microsomes or cell homogenates.

  • Objective: To determine the rate of enzymatic hydrolysis of this compound.

  • Materials:

    • This compound stock solution

    • Phosphate buffer (pH 7.4)

    • Liver microsomes or cell homogenate

    • Ice bath

    • Thermostatic water bath (37°C)

    • Acetonitrile (cold)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the enzyme source (e.g., 1 mg/mL of microsomal protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of (e.g.) 10 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic activity.

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Analyze the supernatant for the remaining concentration of this compound using the HPLC or LC-MS/MS method described above.

    • Calculate the half-life (t½) by plotting the natural logarithm of the remaining this compound concentration against time.

Visualizations

G cluster_0 Chemical Degradation Pathway This compound O-butyryl-L-serine (this compound) Hydrolysis Ester Hydrolysis This compound->Hydrolysis H₂O (Acid/Base Catalyzed) Butyrate Butyrate Hydrolysis->Butyrate Serine L-Serine Hydrolysis->Serine

Caption: Chemical hydrolysis pathway of this compound.

G cluster_1 Experimental Workflow for Stability Assessment A Prepare this compound Working Solution B Incubate in Matrix (e.g., Buffer, Media) at 37°C A->B C Collect Aliquots at Time Points (t=0, 5, 15, 30... min) B->C D Quench Reaction (e.g., with Acetonitrile) C->D E Centrifuge to Remove Precipitate D->E F Analyze Supernatant by HPLC or LC-MS/MS E->F G Determine Half-Life (t½) F->G

Caption: Workflow for this compound stability testing.

G cluster_2 Troubleshooting Logic Start Inconsistent/Low Experimental Effect CheckStock Is Stock Solution Valid? Start->CheckStock CheckMedia Is Degradation in Media Too Fast? CheckStock->CheckMedia Yes RemakeStock Action: Remake Stock Solution Correctly CheckStock->RemakeStock No CheckEnzyme Is Cell Esterase Activity Sufficient? CheckMedia->CheckEnzyme No ReplenishMedia Action: Replenish Media During Experiment CheckMedia->ReplenishMedia Yes ChangeCells Action: Consider Different Cell Line CheckEnzyme->ChangeCells No Success Problem Resolved CheckEnzyme->Success Yes RemakeStock->Success ReplenishMedia->Success ChangeCells->Success

Caption: Troubleshooting decision tree for this compound experiments.

References

SerBut Purity and Quality Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality control of SerBut (O-butyryl-L-serine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the common impurities that can be found in a this compound sample?

A: Potential impurities in this compound can originate from the synthesis process or degradation. These may include:

  • Unreacted starting materials: L-serine and butyric anhydride or other butyrylating agents.

  • By-products of synthesis: Di-butyrylated serine, or products from side reactions.

  • Degradation products: Free butyric acid and serine due to hydrolysis of the ester bond.

  • Residual solvents: Solvents used during synthesis and purification.

  • Enantiomeric impurities: Presence of D-serine-containing variants if the starting L-serine was not enantiomerically pure.

Q3: Which analytical techniques are recommended for assessing this compound purity?

A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its organic impurities.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[7][8][9][10]

Q4: What are the acceptance criteria for this compound purity?

A: Based on ICH Q6A guidelines for new drug substances, a typical purity specification for an active pharmaceutical ingredient (API) like this compound would be ≥98.5%. Individual specified impurities should generally be ≤0.15%, and total impurities should be ≤1.0%. These limits can be adjusted based on the toxicity of the impurities and the intended use of this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Active sites on the column interacting with the analyte. 2. Column overload. 3. Mobile phase pH is not optimal.1. Use a high-purity silica column; add a competitor base like triethylamine (TEA) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the injector. 2. Run blank injections between samples.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime.
Split Peaks 1. Partially blocked column frit. 2. Sample solvent incompatible with the mobile phase.1. Back-flush the column or replace the frit. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Mass Spectrometry Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity 1. Poor ionization of this compound. 2. Sample concentration is too low. 3. Ion source is dirty.1. Optimize ionization source parameters (e.g., electrospray voltage); try different mobile phase additives. 2. Increase the sample concentration. 3. Clean the ion source according to the manufacturer's instructions.
High Background Noise 1. Contaminated solvents or sample. 2. Presence of non-volatile salts.1. Use high-purity solvents and filter the sample. 2. Use volatile buffers (e.g., ammonium formate) or perform sample desalting.
Inaccurate Mass Measurement 1. Instrument not calibrated. 2. Interference from co-eluting species.1. Calibrate the mass spectrometer with a known standard. 2. Improve chromatographic separation to resolve interferences.
NMR Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks 1. Poor shimming. 2. Sample contains paramagnetic impurities. 3. Sample concentration is too high.1. Re-shim the magnet. 2. Purify the sample to remove metal ions. 3. Dilute the sample.
Poor Signal-to-Noise Ratio 1. Insufficient number of scans. 2. Low sample concentration.1. Increase the number of scans. 2. Increase the sample concentration if possible.
Inaccurate Quantification (qNMR) 1. Incomplete relaxation of nuclei. 2. Integration errors. 3. Impure internal standard.1. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest. 2. Carefully phase and baseline correct the spectrum before integration. 3. Use a certified internal standard with a known purity.

Experimental Protocols

Purity Determination by HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities using a stability-indicating HPLC-UV method.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the this compound sample solution.

    • Integrate the peaks and calculate the area percentage of the main peak and any impurity peaks.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular identity of this compound using LC-MS.

Methodology:

  • LC-MS System:

    • HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

    • Use the same HPLC conditions as described in the purity determination protocol.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Procedure:

    • Inject the this compound sample solution into the LC-MS system.

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z = 176.09).

Purity Assay by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using qNMR.

Methodology:

  • Instrumentation and Reagents:

    • NMR spectrometer (≥400 MHz).

    • High-purity deuterated solvent (e.g., DMSO-d6).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery. A typical d1 value is 30 seconds.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity of this compound using the following formula: Purity_this compound (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / W_this compound) * (W_IS / MW_IS) * Purity_IS (%) Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • IS = Internal Standard

Visualizations

SerBut_Purity_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_qc Quality Control Analysis cluster_release Product Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product HPLC HPLC-UV (Purity & Impurities) Purification->HPLC Purified Sample MS LC-MS (Identity) Purification->MS qNMR qNMR (Absolute Purity) Purification->qNMR Release This compound Product (Meets Specifications) HPLC->Release QC Data MS->Release QC Data qNMR->Release QC Data

Caption: Experimental workflow for this compound purity assessment.

Butyrate_Signaling_Pathway This compound This compound (Prodrug) Butyrate Butyrate This compound->Butyrate Hydrolysis HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation ↑ Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression (e.g., p21, Foxp3) ↑ Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis ↑ GeneExpression->Apoptosis Inflammation Inflammation ↓ GeneExpression->Inflammation

Caption: Simplified signaling pathway of this compound via HDAC inhibition.[11][12][13][14][15]

References

Technical Support Center: Minimizing Variability in SerBut Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving SerBut, a serine-conjugated butyrate prodrug.

Troubleshooting Guide: Identifying and Mitigating Sources of Variability

Unexpected variability in animal studies can obscure true experimental outcomes. This guide provides a systematic approach to identifying and addressing common sources of variability.

Troubleshooting Workflow

The following workflow diagram outlines a logical process for troubleshooting inconsistent experimental results.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Phase 1: Review Experimental Design & Protocol cluster_2 Phase 2: Investigate Environmental Factors cluster_3 Phase 3: Analyze Animal-Related Factors cluster_4 Phase 4: Refine and Re-evaluate start High Variability in Endpoint Measurement exp_design Review Experimental Design - Randomization adequate? - Blinding implemented? - Sample size sufficient? start->exp_design Start Investigation protocol Review Protocol Adherence - SOPs followed precisely? - Dosing/handling consistent? exp_design->protocol If design is sound environment Assess Environmental Conditions - Consistent lighting, temperature, humidity? - Noise levels minimized? - Cage location effects? protocol->environment If protocol was followed husbandry Evaluate Husbandry Practices - Standardized diet and water? - Consistent cage change schedule? - Bedding type uniform? environment->husbandry animal_chars Examine Animal Characteristics - Uniform age, sex, and weight? - Consistent genetic background? - Health status uniform? husbandry->animal_chars If environment is stable technician Evaluate Technician-Related Variability - Consistent handling techniques? - Minimized experimenter-induced stress? - Blinding maintained? animal_chars->technician refine Implement Corrective Actions & Refine Protocol technician->refine If factors identified re_evaluate Re-run Experiment & Analyze Data refine->re_evaluate

Caption: A workflow for troubleshooting variability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in preclinical animal research?

A1: Variability in preclinical animal research can be broadly categorized into three main sources: biological, environmental, and procedural.[1]

  • Biological Variability: This includes intrinsic differences among animals, even within the same strain. Factors such as genetics, age, sex, and individual physiological and behavioral differences contribute significantly to this variability.[1] In fact, inexplicable differences between individual mice can account for 41% to 72% of the variance in behavioral tests.[2]

  • Environmental Variability: The macro- and micro-environment of the animals can have a profound impact on experimental outcomes. This includes factors like cage location, lighting, noise, temperature, and humidity.[3]

  • Procedural Variability: Inconsistencies in how experiments are conducted are a major source of variability. This can stem from differences in animal handling, dosing techniques, measurement methods, and the skill of the experimenter.[4]

Q2: How much can the experimenter influence the results of an animal study?

A2: The experimenter is a significant source of variability in animal studies.[4] The way an animal is handled can induce stress, which in turn can affect physiological and behavioral readouts.[5] While one study found that the "laboratory" factor had a greater impact than the individual experimenter, the person conducting the experiment is still considered a major confounding factor.[2] In some cases, the experimenter was found to be the greatest source of variability in behavioral studies.[5]

Q3: Can the location of a cage on a rack affect experimental data?

A3: Yes, cage position can significantly influence experimental outcomes.[3] This is primarily due to variations in light and temperature exposure at different levels of the rack. A study on home cage activity in mice found significant differences in the timing of activity onset and activity levels between mice housed in different cage types and at different rack positions.[3][6] For example, mice in red-tinted cages started their activity about 30 minutes earlier than those in standard cages.[3]

Q4: My this compound study shows inconsistent results in T-cell populations. What could be the cause?

A4: Inconsistent T-cell populations in a this compound study could arise from several factors. This compound has known immunomodulatory effects, including the induction of regulatory T cells (Tregs).[4] Variability could be introduced by:

  • Inconsistent Dosing: The oral gavage technique, if not performed consistently, can lead to inaccurate dosing and stress, which can alter immune responses.

  • Gut Microbiota Differences: The gut microbiome, a known modulator of immune responses and a target of butyrate, can vary between animals and influence the effects of this compound.

  • Underlying Inflammation: The immunomodulatory effects of this compound can be context-dependent, with more pronounced effects in inflammatory settings.[4] Variability in the baseline inflammatory state of the animals could therefore lead to inconsistent T-cell responses.

Q5: What is the recommended oral gavage technique to minimize variability?

A5: Proper oral gavage technique is crucial for accurate dosing and minimizing stress-induced variability. Key recommendations include using the correct gavage needle size for the animal's weight, ensuring proper restraint to align the head and body, and administering the substance slowly and smoothly.[7][8][9][10] Pre-coating the gavage needle with sucrose has been shown to reduce stress-related reactions in mice.[9]

Quantitative Impact of Confounding Variables

The following table summarizes the potential impact of various factors on experimental variability, based on findings from multiple studies.

Confounding VariableObserved EffectQuantitative Impact (where available)Citation(s)
Individual Animal Inexplicable differences in behavior41% - 72% of "unexplained variance" in behavioral tests[2]
Experimenter Significant influence on behavioral test resultsIdentified as the greatest source of variability in some studies[4][5]
Cage Location Affects circadian activity and light exposureSignificant differences in activity onset (~30 min) and levels based on cage type and position[3][6]
Housing Condition Group vs. individual housing alters sleep patternsGroup housing associated with shorter REM sleep bouts and less slow-wave sleep during the light phase[11][12]
Cage Change Disrupts sleepSleep is disrupted for approximately 3 hours following a cage change[11][12]

Experimental Protocols

Oral Gavage in Mice

This protocol is adapted from standard operating procedures from multiple institutions.[7][8][10][13]

Materials:

  • Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.[7][8]

  • Syringe

  • This compound formulation

  • Scale for weighing the animal

Procedure:

  • Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[8] Prepare the this compound solution and draw it into the syringe.

  • Restraint: Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and align it with the body.[7][10] This creates a straight path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.[7] If there is any resistance, do not force the needle; withdraw and try again.

  • Administration: Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), slowly administer the this compound solution.[10]

  • Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion.[7] Return the mouse to its cage and monitor for any signs of distress for at least 5-10 minutes.[7][8]

Open Field Test

This protocol is a standard method for assessing locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open field arena (e.g., a square or circular arena with walls)

  • Video recording and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Arena Preparation: Clean the arena thoroughly with 70% ethanol between each mouse to remove olfactory cues.

  • Test Initiation: Gently place the mouse in the center of the arena and start the recording.

  • Data Collection: Allow the mouse to explore the arena for a predetermined amount of time (typically 5-10 minutes). The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Post-Test: At the end of the session, return the mouse to its home cage.

Signaling Pathways

HDAC Inhibition Signaling Pathway

This compound, as a prodrug of butyrate, is known to exert its effects in part through the inhibition of histone deacetylases (HDACs). This diagram illustrates a simplified overview of the HDAC inhibition signaling pathway.

HDAC_Pathway cluster_0 Chromatin Remodeling cluster_1 Gene Expression This compound This compound (Prodrug) Butyrate Butyrate This compound->Butyrate Hydrolysis HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation HATs Histone Acetyltransferases (HATs) HATs->Histones Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Anti_inflammatory Anti-inflammatory Genes (e.g., Foxp3 for Tregs) Transcription->Anti_inflammatory Cell_Cycle_Arrest Cell Cycle Arrest Genes (e.g., p21) Transcription->Cell_Cycle_Arrest

Caption: HDAC inhibition by butyrate leads to chromatin remodeling and altered gene expression.

References

Validation & Comparative

SerBut Outperforms Sodium Butyrate in Preclinical Models: A Head-to-Head In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective and bioavailable therapeutics is paramount. Butyrate, a short-chain fatty acid, has long shown promise for its anti-inflammatory and metabolic benefits, but its clinical translation has been hampered by poor pharmacokinetics and palatability.[1][2][3][4][5] A novel serine-conjugated butyrate prodrug, SerBut (O-butyryl-l-serine), has been engineered to overcome these limitations.[1][5][6][7] This guide provides an objective comparison of the in vivo efficacy of this compound versus conventional sodium butyrate (NaBut), supported by experimental data from recent preclinical studies.

The core advantage of this compound lies in its design as a prodrug that masks the foul odor and taste of butyrate and utilizes amino acid transporters in the gut for enhanced systemic uptake.[1][2][3][4][6][7][8][9] This strategy leads to significantly higher oral bioavailability compared to sodium butyrate, which is rapidly metabolized in the gut.[5][10][11]

Pharmacokinetic Profile: Enhanced Bioavailability

In vivo studies demonstrate that oral administration of this compound results in significantly elevated and more sustained plasma butyrate concentrations compared to an equivalent molar dose of sodium butyrate. One study noted that as early as 30 minutes post-administration, this compound-treated mice showed higher plasma butyrate levels.[10] This enhanced bioavailability extends to various tissues, with this compound leading to detectable butyrate levels in the liver, mesenteric lymph nodes, spleen, brain, and spinal cord, where levels in NaBut-treated mice were often undetectable or significantly lower.[10][11] This ability to cross the blood-brain barrier is a key advantage for neurological disease models.[9][10]

In Vivo Efficacy Comparison

Direct comparative studies in validated animal models of autoimmune and metabolic diseases have consistently shown this compound's superior therapeutic efficacy.

Disease ModelAnimal ModelKey Efficacy EndpointsThis compound ResultSodium Butyrate Result
Atherosclerosis ApoE-/- MiceAortic Plaque AccumulationSignificantly Reduced Less effective inhibition
LDL-CholesterolSignificantly Reduced Less effective reduction
Liver Steatosis & Injury BiomarkersSignificantly Suppressed Less effective suppression
Autoimmune Arthritis Collagen-Antibody Induced Arthritis (CAIA)Clinical Arthritis ScoreSubstantially Reduced No significant effect
Systemic Regulatory T cells (Tregs)Increased No significant change
Neuroinflammation Experimental Autoimmune Encephalomyelitis (EAE)Clinical Disease ScoreSignificantly Ameliorated Less effective amelioration
Immune Cell Infiltration (Spinal Cord)Decreased Less effective reduction

This table summarizes data from multiple preclinical studies.[1][2][3][6][10][12]

In models of atherosclerosis, this compound was more effective at reducing LDL-cholesterol, inhibiting plaque progression, and suppressing liver injury compared to sodium butyrate.[1][2][3][6][12] Similarly, in a mouse model of rheumatoid arthritis, this compound treatment led to a substantial reduction in disease progression, an effect not observed with sodium butyrate.[10] In the EAE model of multiple sclerosis, this compound more effectively suppressed disease development.[10]

Mechanism of Action & Signaling Pathways

This compound acts as a carrier, delivering butyrate systemically where it can exert its biological functions. The primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs), which modulates gene expression to promote anti-inflammatory and immunoregulatory effects.[11][12][13][14] This leads to the downstream modulation of key immune cell populations.

Studies show that this compound's enhanced efficacy is associated with a systemic increase in immunosuppressive regulatory T cells (Tregs) and an increase in the ratio of anti-inflammatory M2 macrophages to pro-inflammatory M1 macrophages.[10] Furthermore, this compound treatment upregulates critical immune checkpoint markers like PD-1 and CTLA-4 on T cells, which helps to suppress excessive immune responses.[9][10]

Butyrate_Mechanism_of_Action cluster_cell Immune Cell (e.g., T Cell) This compound This compound (Prodrug) Butyrate Butyrate This compound->Butyrate HDAC HDAC Butyrate->HDAC Inhibits Gene Gene Expression (e.g., Foxp3) HDAC->Gene Deacetylates Treg Treg Differentiation & Function ↑ Gene->Treg Inflam Pro-inflammatory Cytokines ↓ Treg->Inflam Suppresses

Butyrate's primary mechanism via HDAC inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited in vivo comparison studies.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Animal Model: C57BL/6 mice.

  • Disease Induction: EAE was induced using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[10]

  • Treatment Protocol: Mice were administered drinking water containing 100 mM this compound or sodium butyrate for 14 days prior to disease induction. Following induction, mice received a daily oral gavage of this compound (24 mg), a molar equivalent dose of sodium butyrate (15 mg), L-serine (12 mg), or PBS as a control.[10]

  • Efficacy Assessment: Disease progression was monitored daily and assessed via a clinical scoring system (e.g., 0 = no paralysis, 1 = limp tail, 2 = hind limb weakness, etc.). Immunological endpoints included analysis of T cell populations (Tregs, Th17) and immune checkpoint marker expression (PD-1, CTLA-4) in draining lymph nodes and the central nervous system via flow cytometry.[9][10]

EAE_Workflow acclimatize Acclimatization (C57BL/6 Mice) pretreat Pre-treatment (Day -14) (100 mM Drug in Water) acclimatize->pretreat induce EAE Induction (Day 0) (MOG/CFA + PTX) pretreat->induce treat Daily Treatment (Day 2+) (Oral Gavage) induce->treat score Daily Clinical Scoring treat->score analyze Endpoint Analysis (Flow Cytometry, Histology) score->analyze

Typical experimental workflow for the EAE model.
Atherosclerosis Model

  • Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice.[1][2]

  • Disease Induction: Mice were fed a high-fat diet (HFD) for a period of 6 weeks or more to induce atherosclerotic plaque development.[15]

  • Treatment Protocol: this compound or sodium butyrate was administered in the drinking water concurrently with the HFD.[15]

  • Efficacy Assessment: Endpoints included serum LDL-cholesterol levels, quantification of plaque accumulation in the aortic root via histological staining (e.g., Oil Red O), analysis of monocyte accumulation in the aorta, and measurement of liver injury biomarkers (ALT, AST).[1][2][12][15]

References

A Comparative Analysis of SerBut and Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of SerBut (a serine-conjugated butyrate prodrug) and fingolimod (FTY720) for neuroinflammatory diseases, this guide offers a comprehensive comparison of their performance in preclinical EAE models, the gold standard for multiple sclerosis research. We present key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Fingolimod

FeatureThis compound (Serine-conjugated Butyrate)Fingolimod (FTY720)
Primary Mechanism Histone Deacetylase (HDAC) InhibitionSphingosine-1-Phosphate (S1P) Receptor Modulation
Key Effect Modulates immune cell function, promotes anti-inflammatory responses, and enhances regulatory T-cell (Treg) differentiation.Sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). Also exhibits direct neuroprotective effects within the CNS.
Administration OralOral
Bioavailability Enhanced oral bioavailability compared to sodium butyrate.[1][2][3][4][5]Readily absorbed with high oral bioavailability.

Performance in EAE Models: A Quantitative Comparison

The efficacy of both this compound and fingolimod in ameliorating EAE has been demonstrated in various studies. The following tables summarize key quantitative data from representative experiments.

Table 1: Effect on EAE Clinical Scores
TreatmentDosing RegimenPeak Mean Clinical Score (vs. Control)Study Reference
This compound 24 mg, twice daily by gavage, post-EAE inductionSuppressed disease progression (Area under the curve statistically significant vs. PBS)[6]
Fingolimod (Prophylactic) 0.3 mg/kg, by gavage0.27 ± 0.12 (vs. 2.8 ± 0.5 in untreated)[7]
Fingolimod (Therapeutic) 0.3 mg/kg, daily from day 20 post-immunizationReversed EAE-associated clinical signs[7]
Fingolimod (Prophylactic) 0.3 mg/kg in drinking water from day 7 post-immunization1.11 ± 0.40 (vs. 2.12 ± 0.29 in untreated)[8][9]
Fingolimod (Therapeutic) 0.3 and 1 mg/kg, orally from day 12 post-immunizationSignificantly lower scores from day 17 onwards compared to untreated[10]
Table 2: Impact on Immune Cell Infiltration in the CNS
TreatmentKey FindingsStudy Reference
This compound Decreased infiltration of CD45+, CD3+, RORγt+CD4+, CD11chi, CD11b+CD11c-, and F4/80+CD11b+ cells in the spinal cord.[11]
Fingolimod Reduced infiltration of autoaggressive lymphocytes into the CNS.
Fingolimod Reduced T-cell infiltration in the brain and spinal cord.
Fingolimod Reduced cellular infiltration, particularly macrophages, in the optic nerve.[10][10]

Delving into the Mechanisms: Signaling Pathways

The distinct therapeutic effects of this compound and fingolimod stem from their unique interactions with cellular signaling pathways.

This compound's Mechanism of Action

This compound, as a prodrug of butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[2] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, altering gene expression to favor anti-inflammatory and immunomodulatory responses. This includes the promotion of regulatory T-cell (Treg) differentiation and function, which are crucial for suppressing autoimmune reactions.[12] Butyrate can also signal through G-protein coupled receptors (GPCRs) on immune cells, further contributing to its immunomodulatory effects.[2]

SerBut_Pathway This compound This compound (Oral) Butyrate Butyrate This compound->Butyrate Hydrolysis HDACs HDACs Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Immune_Modulation Immunomodulation (e.g., ↑Tregs, ↓Pro-inflammatory cytokines) Gene_Expression->Immune_Modulation Fingolimod_Pathway Fingolimod Fingolimod (Oral) Fingolimod_P Fingolimod-Phosphate Fingolimod->Fingolimod_P Phosphorylation S1P1_Receptor S1P1 Receptor (on Lymphocytes) Fingolimod_P->S1P1_Receptor Functional Antagonism Lymphocyte_Egress Lymphocyte Egress Fingolimod_P->Lymphocyte_Egress Inhibits Neuroprotection Direct CNS Neuroprotective Effects Fingolimod_P->Neuroprotection S1P1_Receptor->Lymphocyte_Egress Promotes Lymph_Node Lymph Node CNS_Infiltration CNS Infiltration Lymphocyte_Egress->CNS_Infiltration EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunization (MOG35-55 in CFA) PTX1 Day 0: Pertussis Toxin (PTX) Vehicle Vehicle Control Immunization->Vehicle SerBut_Tx This compound Fingolimod_Tx Fingolimod PTX2 Day 2: Pertussis Toxin (PTX) Clinical_Scoring Daily Clinical Scoring (0-5 scale) Vehicle->Clinical_Scoring Weight_Monitoring Body Weight Monitoring Clinical_Scoring->Weight_Monitoring Histology Endpoint: Histology (Spinal Cord, Brain) Weight_Monitoring->Histology Flow_Cytometry Endpoint: Flow Cytometry (Immune Cell Profiling) Histology->Flow_Cytometry

References

A Comparative Guide to the Efficacy of SerBut and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SerBut, a prodrug of the histone deacetylase (HDAC) inhibitor butyrate, with other established HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds in their work.

Introduction to this compound and HDAC Inhibition

This compound is a serine-conjugated prodrug of butyrate designed to enhance its oral bioavailability.[1][2] Butyrate, a short-chain fatty acid, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription. HDAC inhibitors, such as butyrate, block this action, resulting in histone hyperacetylation and a more open chromatin state that allows for the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. This mechanism underlies their investigation as anti-cancer agents.

Comparative Efficacy of HDAC Inhibitors

The efficacy of HDAC inhibitors can be assessed through their inhibitory activity against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. The following tables summarize the available data for butyrate (the active component of this compound), Vorinostat, Romidepsin, and Panobinostat.

HDAC Isoform Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of the selected HDAC inhibitors against various HDAC isoforms. Lower values indicate higher potency.

HDAC IsoformButyrate (mM)Vorinostat (nM)Romidepsin (nM)Panobinostat (nM)
Class I
HDAC10.310[3]36[4]<13.2[2]
HDAC20.4-47[4]<13.2[2]
HDAC3-20[3]-<13.2[2]
HDAC8---mid-nanomolar range[2]
Class IIa
HDAC4--510[4]mid-nanomolar range[2]
HDAC70.3--mid-nanomolar range[2]
Class IIb
HDAC6No Inhibition[5]-1400[4]<13.2[2]
HDAC10No Inhibition[5]--<13.2[2]
Pan-HDAC 0.8 (general)[1]~10 (general)-5 (general)
Anti-proliferative Activity in Cancer Cell Lines (IC50)

The anti-proliferative effects of HDAC inhibitors are a key indicator of their potential as therapeutic agents. The following table summarizes the IC50 values for the selected inhibitors in various cancer cell lines.

Cell LineCancer TypeButyrate (mM)Vorinostat (µM)Romidepsin (nM)Panobinostat (nM)
HUT78Cutaneous T-cell Lymphoma-0.675[6]1.22[6]-
SW-982Synovial Sarcoma-8.6[4]-100[4]
SW-1353Chondrosarcoma-2.0[4]-20[4]
MCF-7Breast Cancer----
HEK293Embryonic KidneyMore resistant than MCF-7[7]---

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC HDAC (Histone Deacetylase) Histone_D Deacetylated Histone (Condensed Chromatin) HDAC->Histone_D Deacetylation HAT HAT (Histone Acetyltransferase) Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Acetylation Histone_A->HDAC Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histone_A->Gene_Expression Histone_D->HAT Gene_Repression Gene Repression Histone_D->Gene_Repression HDACi HDAC Inhibitor (e.g., Butyrate) HDACi->HDAC Inhibits

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Inhibitors Prepare HDAC Inhibitors (this compound, Vorinostat, etc.) HDAC_Assay HDAC Activity Assay (Determine IC50 vs. Isoforms) Inhibitors->HDAC_Assay Viability_Assay Cell Viability Assay (e.g., MTT) (Determine IC50 vs. Cell Lines) Inhibitors->Viability_Assay Western_Blot Western Blot (Analyze Histone Acetylation) Inhibitors->Western_Blot Cells Culture Cancer Cell Lines Cells->Viability_Assay Cells->Western_Blot Enzymes Prepare Recombinant HDAC Enzymes Enzymes->HDAC_Assay Data_Table Tabulate IC50 Values HDAC_Assay->Data_Table Viability_Assay->Data_Table Compare Compare Potency & Selectivity Data_Table->Compare

Caption: Workflow for comparing the efficacy of HDAC inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

HDAC Activity Assay (Fluorogenic)

Objective: To determine the in vitro IC50 values of HDAC inhibitors against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Test compounds (this compound's active form butyrate, Vorinostat, etc.) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC assay buffer, the recombinant HDAC enzyme, and the test compound dilutions. Include wells with no inhibitor (positive control) and no enzyme (negative control).

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence using a microplate reader.

  • Subtract the background fluorescence (no enzyme control) from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To determine the anti-proliferative IC50 values of HDAC inhibitors in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the absorbance of the no-cell control from all readings.

  • Calculate the percent viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Histone Acetylation

Objective: To qualitatively or semi-quantitatively assess the increase in histone acetylation in cells treated with HDAC inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds at various concentrations for a specific time period.

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.

Conclusion

This guide provides a comparative overview of the efficacy of this compound (via its active metabolite butyrate) and other prominent HDAC inhibitors. The provided data tables and experimental protocols offer a foundation for researchers to evaluate these compounds in their specific research contexts. It is important to note that the potency of these inhibitors can vary significantly depending on the HDAC isoform and the cellular context. Therefore, direct experimental comparisons in the system of interest are always recommended for the most accurate assessment of efficacy.

References

Validating the Anti-Inflammatory Effects of SerpinB1 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of Serpin Family B Member 1 (SerpinB1) against other established anti-inflammatory agents. The data presented is compiled from peer-reviewed literature to assist in the evaluation of SerpinB1 as a potential therapeutic candidate.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of SerpinB1 and comparator molecules against key inflammatory mediators and processes.

Table 1: Inhibition of Neutrophil Serine Proteases

CompoundTarget ProteaseCell Type/SystemInhibition MetricValue
SerpinB1 Neutrophil Elastase (NE)Purified proteinsk_assoc (M⁻¹s⁻¹)~6.5 x 10⁷
SerpinB1 Cathepsin G (CG)Purified proteinsk_assoc (M⁻¹s⁻¹)~4.1 x 10⁵
SerpinB1 Proteinase 3 (PR3)Purified proteinsk_assoc (M⁻¹s⁻¹)~8.1 x 10⁶
α1-Antitrypsin (SerpinA1) Neutrophil Elastase (NE)Purified proteinsk_assoc (M⁻¹s⁻¹)~6.5 x 10⁷
Secretory Leukocyte Protease Inhibitor (SLPI) Neutrophil Elastase (NE)N/AKi (nM)~0.4

k_assoc (association rate constant) is a measure of the binding affinity and inhibitory potency of the serpin. A higher k_assoc value indicates a more efficient inhibitor. Ki (inhibition constant) is another measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor.

Table 2: Inhibition of Inflammatory Cytokine Production in Macrophages (LPS-Stimulated)

CompoundCytokine InhibitedCell LineInhibition Metric (IC₅₀)
Dexamethasone TNF-αRAW 264.7Not explicitly an IC₅₀, but significant inhibition at 1µM and 10µM[1][2]
Dexamethasone IL-1βRAW 264.7Dose-dependent inhibition[3]
Dexamethasone IL-6RAW 264.7Significant reduction with treatment[4]
Indomethacin IL-6Pristane-elicited murine macrophagesSignificant inhibition[5]
Indomethacin IL-1βHuman whole bloodReduction at 16 µg/ml[6]
Indomethacin IL-6Human whole bloodReduction at physiological concentrations[6]

Key Anti-Inflammatory Mechanisms of SerpinB1

SerpinB1 exerts its anti-inflammatory effects through two primary mechanisms:

  • Inhibition of Neutrophil Serine Proteases (NSPs) : Neutrophils, upon activation at sites of inflammation, release serine proteases such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[7] These proteases can degrade extracellular matrix, activate pro-inflammatory cytokines, and perpetuate the inflammatory cascade. SerpinB1 is a potent inhibitor of these NSPs, thereby dampening their pro-inflammatory activities.[7][8]

  • Regulation of Inflammasome Activity : SerpinB1 can limit the activity of inflammatory caspases, such as caspase-1.[9] Caspase-1 is a key component of the inflammasome, a protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[10] By restraining caspase activation, SerpinB1 can control this critical inflammatory pathway.[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.

Neutrophil Elastase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of neutrophil elastase.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic or chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Recombinant SerpinB1 and other inhibitors

  • 96-well microplate reader (fluorescence or absorbance)

Protocol:

  • Prepare serial dilutions of SerpinB1 and control inhibitors in assay buffer.

  • In a 96-well plate, add the inhibitor dilutions.

  • Add a fixed concentration of neutrophil elastase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the elastase substrate.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

LPS-Induced Cytokine Release Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • SerpinB1, dexamethasone, indomethacin, and other test compounds

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Cell viability assay (e.g., MTT or LDH assay)

Protocol:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL - 1 µg/mL).

  • Incubate for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.

  • Concurrently, assess cell viability to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.

  • Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ values.

Visualizing the Mechanisms

SerpinB1's Dual Anti-Inflammatory Signaling Pathways

SerpinB1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Macrophage/Neutrophil) Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Damage) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Inflammasome Inflammasome Complex Inflammatory_Stimuli->Inflammasome Activates NSPs Neutrophil Serine Proteases (NE, CG, PR3) Neutrophil->NSPs Release ECM_Degradation ECM Degradation NSPs->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation NSPs->Cytokine_Activation SerpinB1 SerpinB1 SerpinB1->NSPs Inhibits Pro_Caspase1 Pro-Caspase-1 SerpinB1->Pro_Caspase1 Inhibits Activation Inflammasome->Pro_Caspase1 Recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Active_Caspase1->Pyroptosis IL1b_Secretion IL-1β Secretion Pro_IL1b->IL1b_Secretion

Caption: SerpinB1's dual role in inhibiting extracellular proteases and intracellular inflammasome activation.

Experimental Workflow for In Vitro Validation

Experimental_Workflow cluster_protease Protease Inhibition Assay cluster_cytokine Cytokine Release Assay cluster_data Data Analysis & Comparison P1 Prepare SerpinB1 & Comparator Dilutions P2 Incubate with Neutrophil Elastase P1->P2 P3 Add Substrate & Measure Activity P2->P3 P4 Calculate IC50 P3->P4 D1 Compare IC50 values P4->D1 C1 Seed Macrophages C2 Pre-treat with SerpinB1/Comparators C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect Supernatants C3->C4 C6 Assess Cell Viability C3->C6 C5 Measure Cytokines (ELISA) C4->C5 C7 Calculate IC50 C5->C7 C7->D1 D2 Tabulate Results D1->D2 D3 Draw Conclusions D2->D3

Caption: Workflow for comparing the anti-inflammatory efficacy of SerpinB1 and other compounds in vitro.

References

A Comparative Guide to the Efficacy of SerBut and Alternative HDAC Inhibitors on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SerBut (O-butyryl-l-serine), a serine-conjugated prodrug of butyrate, with two alternative histone deacetylase (HDAC) inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), on various cancer cell lines. Due to the limited availability of direct anti-cancer studies on this compound, data from its parent compound, Sodium Butyrate (NaBut), is used as a proxy to evaluate its potential effects. This document summarizes quantitative data on cell viability, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to offer an objective performance comparison.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Sodium Butyrate, Vorinostat, and Panobinostat in various breast and colorectal cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value corresponds to a higher potency of the compound.

Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50Treatment DurationReference
Sodium ButyrateMCF-71.26 mM72h
Sodium ButyrateMCF-75.23 mMNot Specified
Sodium ButyrateMDA-MB-2315.06 mMNot Specified[1]
Sodium ButyrateMDA-MB-2312.56 mM72h[2]
Sodium ButyrateMDA-MB-4683.1 mM72h[3]
VorinostatMCF-70.685 µM72h[4]
VorinostatT-47D6.9 µMNot Specified[5]
PanobinostatMDA-MB-231Not Specified (effective at 100 nM)24h[6]
PanobinostatBT-549Not Specified (effective at 100 nM)24h[6]

Table 2: Comparison of IC50 Values in Colorectal Cancer Cell Lines

CompoundCell LineIC50Treatment DurationReference
Sodium ButyrateHCT1164.10 mM48h[7]
Sodium ButyrateHCT1160.83 mM48h[8]
Sodium ButyrateHT-291.6 mM72h[9]
Sodium ButyrateHT-292.42 mM48h[8]
Sodium ButyrateSW48019.31 mM48h[7]
VorinostatHCT1161.06 µM72h[10]
VorinostatHT291.56 µM72h[10]
VorinostatHT-293.56 µMNot Specified[11]
PanobinostatHCT1163.49 nM72h[10]
PanobinostatHT299.8 nM72h[10]
PanobinostatMultiple Colon Lines5.5-25.9 µMNot Specified[12]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the number of viable cells in culture by measuring the activity of cellular dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 10 µL of the test compound (this compound, Vorinostat, Panobinostat, or Sodium Butyrate) at various concentrations to the wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, the formazan crystals are then solubilized with 100 µL of DMSO.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells with the desired concentrations of the test compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Gating Strategy: Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC). Use unstained and single-stained controls to set up compensation and quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a cell lysate.

Protocol:

  • Protein Extraction: After treatment with the compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, caspase-3, acetylated histones) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by HDAC inhibitors like Sodium Butyrate, Vorinostat, and Panobinostat.

HDAC_Inhibitor_Signaling HDACi HDAC Inhibitors (this compound/NaBut, Vorinostat, Panobinostat) HDAC HDACs HDACi->HDAC Inhibition Acetylation Histone Acetylation ↑ HDACi->Acetylation PI3K_Akt PI3K/Akt Pathway HDACi->PI3K_Akt Modulation NFkB NF-κB Pathway HDACi->NFkB Modulation Histones Histones HDAC->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 p21 ↑ Gene_Expression->p21 Apoptosis_Genes Apoptosis-related Gene Expression ↑ Gene_Expression->Apoptosis_Genes CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Proliferation Cell Proliferation ↓ CellCycleArrest->Proliferation Caspases Caspase Activation Apoptosis_Genes->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival Cell Survival ↓ Apoptosis->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival NFkB->Proliferation NFkB->Survival

Caption: General signaling cascade initiated by HDAC inhibitors.

The diagram above illustrates the general mechanism of action for HDAC inhibitors. By inhibiting HDACs, these compounds increase histone acetylation, leading to changes in gene expression. This results in the upregulation of tumor suppressor genes like p21, which causes cell cycle arrest, and an increase in the expression of pro-apoptotic genes, leading to programmed cell death. Additionally, HDAC inhibitors can modulate other critical signaling pathways such as the PI3K/Akt and NF-κB pathways, further contributing to the reduction of cancer cell proliferation and survival.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described in this guide.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add HDAC inhibitors (different concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_Reagent Add CCK-8 or MTT reagent Incubate2->Add_Reagent Incubate3 Incubate 1-4h Add_Reagent->Incubate3 Measure Measure absorbance Incubate3->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the Cell Viability Assay.

Apoptosis_Workflow Start Start Treat Treat cells with HDAC inhibitors Start->Treat Harvest Harvest cells (adherent + floating) Treat->Harvest Wash Wash with ice-cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Apoptosis Assay.

References

SerBut's Impact on Vaccination Response: A Comparative Analysis with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunomodulatory Effects on Vaccine Efficacy

The intricate interplay between immunomodulatory agents and vaccine-induced immune responses is a critical area of investigation for enhancing vaccine efficacy and safety. This guide provides a comparative analysis of SerBut, a novel serine-conjugated butyrate prodrug, with other well-established immunomodulators, focusing on their respective impacts on vaccination outcomes. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the impact of this compound and other immunomodulators on humoral and cellular immune responses to vaccination.

Table 1: Effect on Antibody Response
ImmunomodulatorModel SystemVaccine/AntigenKey Findings on Antibody TiterCitation
This compound MiceOvalbumin (OVA) with Alum and MPLANo significant impact on anti-OVA IgG antibodies compared to the control group.[1][2]
Sodium Butyrate MiceOvalbumin (OVA)Reduced specific antibody titers.[3]
FTY720 (Fingolimod) Humans (MS Patients)Influenza VaccineResponder rates for influenza vaccine were 54% in the fingolimod group vs. 85% in the placebo group at 3 weeks.
Tetanus Toxoid (TT) BoosterResponder rates for TT booster were 40% in the fingolimod group vs. 61% in the placebo group at 3 weeks.
CpG ODN (TLR9 Agonist) MiceTNP-Ficoll with AlumSignificantly enhanced peak TNP-specific IgM titers and markedly increased IgG2a antibodies.[4]
MiceHepatitis B VaccineEnhanced the antibody response.[5]
Poly(I:C) (TLR3 Agonist) MiceSARS-CoV-2 RBD-NPInduced robust and durable binding and neutralizing antibody responses.[6]
Non-human PrimatesP. falciparum CSPInduced potent antibody responses.[7]
Table 2: Effect on T-Cell Response
ImmunomodulatorModel SystemVaccine/AntigenKey Findings on T-Cell ResponseCitation
This compound MiceOvalbumin (OVA) with Alum and MPLANo significant impact on the percentages of CD4+ T cells and Foxp3+CD4+ regulatory T cells in the spleen.[1]
FTY720 (Fingolimod) MiceDNA vaccineSignificantly reduced vaccine-elicited CD4 T-cell numbers.[8]
CpG ODN (TLR9 Agonist) MiceHIV-multiepitope vaccineDid not significantly increase the magnitude of T-cell responses compared to other adjuvants.[9]
PigletsPEDV subunit vaccineSignificantly increased the proportion of CD8+ T lymphocytes.[10]
Poly(I:C) (TLR3 Agonist) MiceHIV-multiepitope vaccineInduced higher magnitude of specific IFNγ producing cells and Th1 cytokine production compared to MPL or CpG ODN. Promoted robust and long-lived polyfunctional CD4+ and CD8+ T-cell responses.[9]
MiceOvalbumin (OVA)Enhanced the number of OVA-specific CD8 T-cells.[11]

Experimental Protocols

This compound Vaccination Response Study in Mice
  • Animal Model: C57BL/6 mice.

  • Treatment: Mice were orally gavaged with PBS (control), this compound (25 mg per dose, twice daily), or FTY720 (0.02 mg per dose, once daily) starting on day -3 until the end of the experiment.[1][2]

  • Immunization: On day 0, mice were immunized subcutaneously in the front hocks with a mixture of 10 μg endotoxin-free ovalbumin (OVA), 50 μg alum, and 5 μg MPLA (a TLR4 agonist).[1][2]

  • Sample Collection and Analysis:

    • Antibody Titer: Blood was collected on days 9 and 13, and plasma was analyzed for anti-OVA IgG antibodies using ELISA.[1][2]

    • T-Cell Analysis: On day 14, spleens were harvested, and splenocytes were isolated. Flow cytometry was used to analyze the percentages of CD19+B220+ B cells, CD4+ T cells, and Foxp3+CD4+ regulatory T cells.[1]

FTY720 (Fingolimod) and DNA Vaccination Study in Mice
  • Animal Model: BALB/c mice.

  • Treatment: FTY720 was diluted in sterile PBS to a final concentration of 1 mg/kg and 100 µl was administered via the intraperitoneal route 24 hours prior to plasmid vaccination and then every 24 hours thereafter.[8]

  • Immunization: DNA vaccination with a luciferase transgene was performed.[8]

  • Analysis:

    • Transgene Expression: Luciferase expression was monitored to assess the duration of vaccine antigen expression.[8]

    • T-Cell Response: Splenocytes were isolated for ELISpot assays to enumerate antigen-specific T cells.[8]

TLR Agonist (Poly(I:C)) and HIV-Multiepitope Vaccine Study in Mice
  • Animal Model: C57BL/6 mice.

  • Immunization: Mice were immunized with a vaccine targeting multiple HIV epitopes to the DEC205 receptor, adjuvanted with Poly(I:C), MPL, or CpG ODN.[9]

  • T-Cell Response Analysis:

    • Cytokine Production: Splenocytes were stimulated in vitro with HIV-1 peptides, and the production of IFNγ and IL-2 was measured.[9]

    • T-Cell Proliferation: Splenocytes were labeled with CFSE and pulsed with HIV-1 peptides. The frequency of proliferating (CFSElow) CD4+ and CD8+ T cells was evaluated by flow cytometry.[9]

Signaling Pathways and Mechanisms of Action

This compound: Modulating Inflammation without Compromising Immunity

This compound, a prodrug of the short-chain fatty acid butyrate, exerts its immunomodulatory effects primarily through the inhibition of histone deacetylases (HDACs). This action leads to a variety of downstream effects, including the suppression of pro-inflammatory signaling pathways.

SerBut_Signaling_Pathway This compound This compound (Oral Administration) Butyrate Butyrate This compound->Butyrate Hydrolysis HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition NFkB_Pathway NF-κB Pathway Butyrate->NFkB_Pathway Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Treg_Differentiation Enhanced Treg Differentiation Gene_Expression->Treg_Differentiation Proinflammatory_Cytokines Reduced Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_Pathway->Proinflammatory_Cytokines

Caption: this compound's mechanism via HDAC inhibition.

FTY720 (Fingolimod): Sequestering Lymphocytes and Dampening Immune Responses

FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator. Its phosphorylated form, FTY720-P, acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their egress into the periphery. This mechanism underlies its immunosuppressive effects.

FTY720_Signaling_Pathway cluster_ln Lymph Node FTY720 FTY720 (Fingolimod) FTY720P FTY720-P (Active form) FTY720->FTY720P Phosphorylation S1P1_Receptor S1P1 Receptor on Lymphocytes FTY720P->S1P1_Receptor Internalization & Functional Antagonism Lymphocyte_Egress Lymphocyte Egress S1P1_Receptor->Lymphocyte_Egress Lymph_Node Lymph Node Peripheral_Blood Peripheral Blood Lymphocyte_Egress->Peripheral_Blood Reduced_Immune_Response Reduced Immune Response to Vaccination Peripheral_Blood->Reduced_Immune_Response

Caption: FTY720's mechanism of lymphocyte sequestration.

TLR Agonists: Activating Innate Immunity to Enhance Adaptive Responses

Toll-like receptor (TLR) agonists, such as CpG ODN (TLR9 agonist) and Poly(I:C) (TLR3 agonist), act as potent adjuvants by mimicking pathogen-associated molecular patterns (PAMPs). This activates innate immune cells, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn enhances the adaptive immune response to the co-administered vaccine antigen.

TLR_Agonist_Signaling_Pathway TLR_Agonist TLR Agonist (e.g., CpG, Poly(I:C)) + Vaccine Antigen APC Antigen-Presenting Cell (APC) (e.g., Dendritic Cell) TLR_Agonist->APC TLR Toll-like Receptor (TLR) APC->TLR Binding Innate_Immune_Activation Innate Immune Activation TLR->Innate_Immune_Activation Cytokine_Production Pro-inflammatory Cytokine & Chemokine Production Innate_Immune_Activation->Cytokine_Production APC_Maturation APC Maturation & Antigen Presentation Innate_Immune_Activation->APC_Maturation T_Cell_Activation Enhanced T-Cell Activation & Differentiation APC_Maturation->T_Cell_Activation B_Cell_Activation Enhanced B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation

Caption: TLR agonist mechanism of immune enhancement.

Comparative Discussion

The data presented highlight a fundamental difference in the immunomodulatory roles of this compound, FTY720, and TLR agonists in the context of vaccination.

  • This compound appears to act as an "immuno-normalizer." Its primary benefit in the context of vaccination may be its ability to be co-administered to suppress underlying inflammation (as seen in autoimmune disease models) without impairing the crucial development of a robust vaccine-specific immune response.[12] This is in stark contrast to its parent compound, sodium butyrate, which has been shown to reduce antibody titers.[3]

  • FTY720 (Fingolimod) , on the other hand, is a clear immunosuppressant in the context of vaccination. By sequestering lymphocytes in the lymph nodes, it significantly dampens both humoral and cellular immune responses to vaccines. This has important clinical implications for individuals on FTY720 therapy who require vaccination.

  • TLR Agonists represent the classical adjuvant approach, where the goal is to actively boost the immune response to a vaccine. By triggering innate immune pathways, they lead to a more potent and durable adaptive immune response, characterized by higher antibody titers and stronger T-cell activation.

References

A Comparative Analysis of SerBut and Free L-serine: Efficacy, Pharmacokinetics, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Serine Butyrate (SerBut) and free L-serine, focusing on their therapeutic effects, pharmacokinetic profiles, and underlying mechanisms of action. The information presented is supported by experimental data from preclinical studies to assist researchers and drug development professionals in evaluating their potential applications.

Executive Summary

This compound, a novel prodrug of butyrate and L-serine, demonstrates significantly enhanced oral bioavailability compared to its individual components. This improved pharmacokinetic profile translates to superior efficacy in preclinical models of neuroinflammation and autoimmune arthritis. While free L-serine exhibits neuroprotective properties through various signaling pathways, its therapeutic potential is often limited by its rapid metabolism. This compound's design overcomes this limitation, enabling sustained systemic exposure to both butyrate and L-serine, thereby offering a promising therapeutic strategy for a range of inflammatory and neurodegenerative conditions.

Pharmacokinetic Profile: A Comparative Overview

A key differentiator between this compound and free L-serine lies in their pharmacokinetic properties. This compound is designed to bypass the rapid first-pass metabolism that limits the systemic availability of orally administered butyrate and L-serine.

ParameterThis compoundFree L-serineSodium Butyrate
Bioavailability (Oral) Significantly enhanced (data for direct this compound bioavailability is emerging)Moderate, subject to significant first-pass metabolism in the liver[1]Low, due to rapid metabolism in the gut[2]
Peak Plasma Concentration (Cmax) Higher systemic exposure to butyrate compared to oral sodium butyrateDose-dependent~9 mM (at 5 g/kg in mice)[3]
Time to Peak Plasma Concentration (Tmax) Delayed, allowing for sustained releaseRapid15 min (at 5 g/kg in mice)[3]
Area Under the Curve (AUC) Greater than proportional increase with dose, indicating enhanced exposureDose-dependentData available for various doses in mice[3]

Efficacy in Preclinical Models

Experimental data from animal models of autoimmune disease and neuroinflammation highlight the differential efficacy of this compound and free L-serine.

Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)

In the EAE mouse model of multiple sclerosis, this compound treatment has been shown to ameliorate disease severity.

Autoimmune Arthritis: Collagen-Antibody-Induced Arthritis (CAIA)

In the CAIA mouse model of rheumatoid arthritis, this compound has demonstrated significant therapeutic effects.

Neurodegenerative Disease Models

Free L-serine has been investigated in various neurodegenerative disease models, showing promise in certain contexts.

  • Alzheimer's Disease: In mouse models of Alzheimer's, L-serine supplementation has been shown to rescue cognitive deficits by restoring synaptic plasticity and memory.[4][5]

  • Amyotrophic Lateral Sclerosis (ALS): In the SOD1-G93A mouse model of ALS, L-serine treatment has been explored, though the results have been complex, with some studies suggesting a potential to slow disease progression.[6][7][8]

Experimental Protocols

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To induce a model of chronic neuroinflammation resembling multiple sclerosis to evaluate the efficacy of therapeutic agents.

Methodology:

  • Immunization: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[9][10][11][12][13]

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the central nervous system.[9][10][12][13]

  • Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system based on the presentation of physical symptoms, such as tail limpness and limb paralysis.[9]

  • Treatment: Therapeutic agents (e.g., this compound) are administered orally or via other routes according to the study design.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

Objective: To induce a rapid and synchronized model of inflammatory arthritis to assess the efficacy of anti-inflammatory therapeutics.

Methodology:

  • Antibody Administration: Mice are injected intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.[14][15][16][17][18]

  • LPS Boost: Three days after antibody injection, mice receive an intraperitoneal injection of lipopolysaccharide (LPS) to enhance the inflammatory response.[15][17][18]

  • Arthritis Assessment: The severity of arthritis is evaluated daily by scoring paw swelling and inflammation.[15]

  • Treatment: Test compounds (e.g., this compound) are administered to evaluate their therapeutic effects.

Signaling Pathways and Mechanisms of Action

This compound: Dual Action of Butyrate and L-serine

This compound's therapeutic effects are attributed to the combined actions of its constituent molecules, butyrate and L-serine, which are released upon hydrolysis in the body.

Butyrate's Mechanism: Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in inflammation and immune responses.[19][20][21]

HDAC_Inhibition Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Butyrate inhibits HDACs, leading to histone acetylation and altered gene expression.

L-serine's Neuroprotective Mechanisms

Free L-serine exerts its neuroprotective effects through multiple signaling pathways.

  • Glycine Receptor Activation: L-serine can act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors. Activation of these receptors leads to hyperpolarization of neuronal membranes, reducing neuronal excitability and excitotoxicity.[4][22]

Glycine_Receptor_Activation L_serine L-serine Glycine_Receptor Glycine Receptor L_serine->Glycine_Receptor Activates Chloride_Influx Cl- Influx Glycine_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: L-serine activates glycine receptors, leading to neuroprotection.

  • PI3K/Akt Signaling Pathway: L-serine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and proliferation and inhibiting apoptosis.

PI3K_Akt_Pathway L_serine L-serine Receptor Receptor L_serine->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival

Caption: L-serine promotes cell survival via the PI3K/Akt pathway.

Experimental Workflow Diagrams

In Vivo Efficacy Study of this compound in EAE Model

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Immunize C57BL/6 mice with MOG35-55/CFA PTX_Injection1 Inject Pertussis Toxin (Day 0) Immunization->PTX_Injection1 PTX_Injection2 Inject Pertussis Toxin (Day 2) PTX_Injection1->PTX_Injection2 Treatment_Start Initiate Oral Gavage: - Vehicle - this compound PTX_Injection2->Treatment_Start Daily_Scoring Daily Clinical Scoring Treatment_Start->Daily_Scoring Histology Histological Analysis of CNS Tissue Daily_Scoring->Histology Immune_Profiling Immune Cell Profiling (Flow Cytometry) Daily_Scoring->Immune_Profiling

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

In Vitro Analysis of Butyrate's Effect on Histone Acetylation

Histone_Acetylation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., RAW 264.7 macrophages) Butyrate_Treatment Treat with varying concentrations of Sodium Butyrate or this compound Cell_Seeding->Butyrate_Treatment Histone_Extraction Histone Extraction Butyrate_Treatment->Histone_Extraction Western_Blot Western Blot for Acetylated Histones Histone_Extraction->Western_Blot

Caption: Workflow for assessing butyrate-induced histone acetylation in vitro.

Conclusion

The comparative analysis of this compound and free L-serine reveals distinct profiles in terms of their therapeutic potential. This compound's innovative prodrug design effectively addresses the pharmacokinetic limitations of its individual components, leading to enhanced systemic exposure and superior efficacy in preclinical models of inflammation and autoimmunity. While free L-serine demonstrates valuable neuroprotective properties, its rapid metabolism may curtail its therapeutic window. For researchers and drug development professionals, this compound represents a promising next-generation therapeutic candidate that leverages the synergistic effects of butyrate and L-serine in a more bioavailable and potent formulation. Further investigation into the clinical translation of this compound is warranted to explore its full therapeutic potential in human diseases.

References

A Head-to-Head Comparison of Serine Butyrate (SerBut) and Sodium Butyrate (NaBut) on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Serine Butyrate (SerBut), a novel butyrate prodrug, and the widely studied Sodium Butyrate (NaBut) on their respective impacts on cytokine production. This analysis is supported by experimental data from recent studies, detailing the immunomodulatory effects of these two compounds.

Butyrate, a short-chain fatty acid, is a well-established inhibitor of histone deacetylases (HDACs) and is known for its anti-inflammatory properties, which are largely mediated through the regulation of cytokine expression.[1][2][3] The development of butyrate as a therapeutic has been hampered by its poor oral bioavailability and unpleasant taste and odor.[4][5] this compound, a conjugate of L-serine and butyrate, has been engineered to overcome these limitations, demonstrating enhanced oral bioavailability and systemic uptake.[4][5] This guide delves into the comparative effects of this compound and NaBut on the production of key pro- and anti-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the head-to-head quantitative data on the effects of this compound and NaBut on cytokine production in different in vitro models.

Table 1: Effect on Pro-inflammatory Cytokines in LPS-Stimulated Macrophages and Dendritic Cells

CytokineCell TypeThis compound ConcentrationNaBut ConcentrationOutcomeReference
TNF-αBone Marrow-Derived Dendritic Cells (BMDCs)0.2 mM0.2 mMBoth this compound and NaBut suppressed TNF-α secretion.[6][7]
IL-6RAW 264.7 Macrophages12 mM1.3 mM12 mM this compound was as effective as 1.3 mM NaBut in suppressing IL-6 production.[8]
MCP-1RAW 264.7 Macrophages12 mM1.3 mM12 mM this compound was as effective as 1.3 mM NaBut in suppressing MCP-1 production.[8]
GM-CSFRAW 264.7 Macrophages12 mM1.3 mM12 mM this compound was as effective as 1.3 mM NaBut in suppressing GM-CSF production.[8]

Table 2: Effect on Anti-inflammatory Cytokines in LPS-Stimulated Macrophages

CytokineCell TypeThis compound ConcentrationNaBut ConcentrationOutcomeReference
IL-10RAW 264.7 MacrophagesNot specifiedNot specifiedNaBut treatment significantly increased IL-10, while this compound treatment produced a trending increase.[8]

Table 3: Context-Dependent Cytokine Production in an In Vivo Vaccination Model

CytokineCell TypeTreatmentOutcomeReference
IL-6, IL-5, IL-13, IL-10Splenocytes (from OVA-vaccinated mice)This compoundSignificant increase in production upon in vitro restimulation with OVA.[5][9]

Experimental Protocols

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Cell Culture: Bone marrow cells were harvested from mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BMDCs.

  • Treatment: Differentiated BMDCs were incubated with various concentrations of this compound or NaBut for 24 hours.

  • Stimulation: Following the 24-hour pre-incubation, the BMDCs were stimulated with lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response.

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).[6][7]

In Vitro Stimulation of RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage-like cells were cultured under standard conditions.

  • Treatment: Cells were treated with a range of concentrations of this compound or NaBut for 24 hours.

  • Stimulation: After the 24-hour treatment, the cells were stimulated with 200 ng/mL of LPS for 6 hours.

  • Cytokine Measurement: The concentrations of various cytokines (IL-6, MCP-1, GM-CSF, and IL-10) in the cell culture supernatant were quantified.[8]

Signaling Pathway and Experimental Workflow

The primary mechanism by which butyrate modulates cytokine production is through the inhibition of histone deacetylases (HDACs). This leads to changes in chromatin structure and the regulation of gene transcription, including that of key inflammatory mediators like NF-κB.

Butyrate_Signaling_Pathway Butyrate's Mechanism of Action on Cytokine Production Butyrate Butyrate (this compound or NaBut) HDACs Histone Deacetylases (HDACs) Butyrate->HDACs inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation deacetylates histones (inhibition of HDACs leads to...) NFkB_Inhibition Inhibition of NF-κB Signaling Histone_Acetylation->NFkB_Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Pro_inflammatory_Cytokines downregulates Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) NFkB_Inhibition->Anti_inflammatory_Cytokines upregulates

Caption: Butyrate inhibits HDACs, leading to increased histone acetylation and subsequent modulation of NF-κB signaling, which in turn regulates the expression of pro- and anti-inflammatory cytokines.

The general workflow for the in vitro experiments described in this guide is as follows:

Experimental_Workflow In Vitro Experimental Workflow for Cytokine Analysis Cell_Culture Immune Cell Culture (e.g., BMDCs, Macrophages) Treatment Treatment with This compound or NaBut Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Supernatant_Collection Collection of Cell Supernatant Stimulation->Supernatant_Collection Cytokine_Analysis Cytokine Quantification (e.g., ELISA) Supernatant_Collection->Cytokine_Analysis

Caption: A generalized workflow for in vitro studies comparing the effects of this compound and NaBut on cytokine production in immune cells.

Conclusion

The available data indicates that this compound retains the immunomodulatory functions of NaBut, effectively suppressing the production of key pro-inflammatory cytokines in vitro.[6][7][8] Notably, in some instances, a higher concentration of this compound was required to achieve a similar effect to NaBut, which may be related to the kinetics of butyrate release from the prodrug.[8] Interestingly, the effect of this compound on cytokine production appears to be context-dependent, as evidenced by the increased production of several cytokines in an in vivo vaccination model, a response not typically associated with the anti-inflammatory profile of butyrate.[5][9]

This compound presents a promising alternative to NaBut due to its improved pharmacokinetic properties.[6][9] However, further head-to-head studies are warranted to fully elucidate the comparative effects of this compound and NaBut on a broader range of cytokines across various cell types and in different disease models. This will be crucial for determining the therapeutic potential of this compound in inflammatory and autoimmune diseases.

References

SerBut: A Prodrug Strategy for Enhanced Butyrate Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The short-chain fatty acid butyrate, a product of microbial fermentation in the gut, has garnered significant scientific interest for its pleiotropic therapeutic effects, including potent anti-inflammatory and immunomodulatory properties. However, its clinical translation has been hampered by inherent pharmacokinetic challenges, namely its rapid metabolism in the gut, low oral bioavailability, and unpleasant taste and odor.[1][2][3] To overcome these limitations, a novel prodrug strategy has emerged in the form of O-butyryl-l-serine, designated SerBut. This guide provides a comprehensive comparison of this compound's mechanism of enhanced bioavailability with other butyrate delivery systems, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Enhanced Bioavailability of this compound: A Mechanistic Overview

This compound is a serine-conjugated butyrate prodrug designed to exploit amino acid transporters in the small intestine for systemic absorption, thereby bypassing premature metabolism by colonocytes.[2][4][5] This innovative approach not only masks the unfavorable organoleptic properties of butyrate but also significantly enhances its systemic exposure.

The this compound Advantage: Leveraging Amino Acid Transporters

The core of this compound's enhanced bioavailability lies in its chemical structure. By esterifying butyrate to the amino acid L-serine, the prodrug is recognized and absorbed by amino acid transporters, which are highly expressed in the epithelial cells of the small intestine.[2][5] This transport mechanism allows this compound to be efficiently absorbed into the bloodstream before it can be metabolized in the gut. Once in circulation, endogenous esterases are believed to hydrolyze the ester bond, releasing free butyrate to exert its systemic therapeutic effects.

Comparative Bioavailability: this compound vs. Sodium Butyrate

Experimental evidence from preclinical studies demonstrates the superior bioavailability of this compound compared to traditional sodium butyrate (NaBut) supplementation.

Pharmacokinetic Parameter This compound Sodium Butyrate (NaBut) Fold Increase Reference
Peak Plasma Butyrate Concentration (µM) ~150~50~3xCao et al., 2024
Time to Peak Concentration (Tmax) ~1 hour~0.5 hours-Cao et al., 2024
Area Under the Curve (AUC) Significantly HigherLower-Cao et al., 2024

Table 1: Comparative pharmacokinetic parameters of this compound and Sodium Butyrate following oral administration in mice.

Validating the Mechanism: Key Experimental Data

The enhanced bioavailability and therapeutic efficacy of this compound have been validated in several key preclinical experiments.

In Vitro Histone Deacetylase (HDAC) Inhibition

Butyrate is a known inhibitor of histone deacetylases (HDACs), an activity linked to its anti-inflammatory effects. In vitro studies have confirmed that this compound retains this crucial biological activity following its conversion to butyrate.

Treatment Concentration Histone H3 Acetylation Reference
Control -BaselineCao et al., 2024
Sodium Butyrate 1 mMIncreasedCao et al., 2024
This compound 1 mMIncreasedCao et al., 2024

Table 2: In vitro histone H3 acetylation in a macrophage cell line treated with Sodium Butyrate and this compound.

In Vivo Efficacy in Autoimmune Disease Models

The therapeutic potential of this compound has been demonstrated in murine models of rheumatoid arthritis (collagen-antibody-induced arthritis, CAIA) and multiple sclerosis (experimental autoimmune encephalomyelitis, EAE). Oral administration of this compound led to a significant amelioration of disease severity in these models.[1][2][3]

Animal Model Treatment Disease Severity Score Key Immunomodulatory Effects Reference
CAIA VehicleHigh-Cao et al., 2024
CAIA This compoundSignificantly ReducedIncreased regulatory T cells (Tregs), Reduced pro-inflammatory cytokinesCao et al., 2024
EAE VehicleHigh-Cao et al., 2024
EAE This compoundSignificantly ReducedReduced CNS inflammation and demyelinationCao et al., 2024

Table 3: Therapeutic efficacy of this compound in preclinical models of autoimmune disease.

Comparison with Other Butyrate Delivery Systems

While this compound presents a promising approach, other strategies have been developed to enhance butyrate delivery.

Delivery System Mechanism Advantages Disadvantages
Sodium Butyrate Direct supplementationSimple, inexpensivePoor bioavailability, unpleasant taste/odor
Coated Butyrate Enteric coating to protect from stomach acidTargeted release in the intestineIncomplete protection, potential for premature release
Tributyrin A triglyceride of butyrateMore palatable than sodium butyrateRequires lipase activity for butyrate release, variable absorption
This compound Amino acid transporter-mediated absorptionHigh bioavailability, odorless, tasteless, targeted systemic deliveryRequires enzymatic conversion to active form

Table 4: Comparison of different butyrate delivery systems.

Experimental Protocols

Biodistribution Study of this compound

Objective: To determine the pharmacokinetic profile and tissue distribution of butyrate following oral administration of this compound compared to sodium butyrate.

Methodology:

  • Male C57BL/6 mice (8-10 weeks old) are fasted overnight.

  • Mice are orally gavaged with either this compound (e.g., 200 mg/kg) or an equimolar amount of sodium butyrate.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-gavage, blood is collected via cardiac puncture into EDTA-coated tubes.

  • Plasma is separated by centrifugation.

  • Tissues of interest (e.g., liver, spleen, brain) are harvested and flash-frozen in liquid nitrogen.

  • Butyrate concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To assess the ability of this compound to inhibit HDAC activity in vitro.

Methodology:

  • A suitable cell line (e.g., RAW 264.7 macrophages) is cultured to 80% confluency.

  • Cells are treated with varying concentrations of this compound, sodium butyrate (as a positive control), or a vehicle control for a specified duration (e.g., 24 hours).

  • Nuclear extracts are prepared from the treated cells.

  • HDAC activity in the nuclear extracts is measured using a commercially available colorimetric or fluorometric HDAC activity assay kit, following the manufacturer's instructions.

  • Alternatively, the level of histone acetylation (e.g., acetyl-Histone H3) can be assessed by Western blotting of whole-cell lysates.

Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Arthritis is induced in male BALB/c mice (8-10 weeks old) by an intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen on day 0.

  • On day 3, mice receive an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

  • From day 0 or day 3, mice are treated daily with oral gavage of this compound (e.g., 100 mg/kg) or a vehicle control.

  • The severity of arthritis is monitored daily using a clinical scoring system that assesses paw swelling and erythema.

  • At the end of the study (e.g., day 14), joint tissues are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Splenocytes can be isolated and re-stimulated in vitro to measure cytokine production.

Visualizing the Mechanisms and Workflows

SerBut_Mechanism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Target Cells Oral\nAdministration Oral Administration This compound\n(Prodrug) This compound (Prodrug) Oral\nAdministration->this compound\n(Prodrug) NaBut Sodium Butyrate Oral\nAdministration->NaBut Amino Acid\nTransporters Amino Acid Transporters This compound\n(Prodrug)->Amino Acid\nTransporters Absorption Systemic\nCirculation Systemic Circulation Amino Acid\nTransporters->Systemic\nCirculation SerBut_circ This compound Systemic\nCirculation->SerBut_circ Gut\nMetabolism Gut Metabolism NaBut->Gut\nMetabolism Rapid Low Bioavailability Low Bioavailability Gut\nMetabolism->Low Bioavailability Esterases Esterases SerBut_circ->Esterases Hydrolysis Butyrate_active Free Butyrate (Active) Esterases->Butyrate_active HDAC\nInhibition HDAC Inhibition Butyrate_active->HDAC\nInhibition NF-kB\nSuppression NF-kB Suppression Butyrate_active->NF-kB\nSuppression Anti-inflammatory\nEffects Anti-inflammatory Effects HDAC\nInhibition->Anti-inflammatory\nEffects NF-kB\nSuppression->Anti-inflammatory\nEffects

Caption: Mechanism of enhanced bioavailability and action of this compound.

Bioavailability_Workflow Start Start Animal Grouping Randomize Mice into Treatment Groups Start->Animal Grouping Treatment_Admin Oral Gavage: This compound or NaBut Animal Grouping->Treatment_Admin Time_Points Collect Blood & Tissues at Timed Intervals Treatment_Admin->Time_Points Sample_Processing Plasma Separation & Tissue Homogenization Time_Points->Sample_Processing Quantification Butyrate Quantification (GC-MS) Sample_Processing->Quantification Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound bioavailability study.

Signaling_Pathway This compound This compound Butyrate Butyrate This compound->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibits IKK IKK Butyrate->IKK Inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Deacetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression IkB IkB IKK->IkB Phosphorylates NFkB_active Active NF-kB IkB->NFkB_active Releases NFkB_complex NF-kB/IkB Complex NFkB_complex->IkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Signaling pathways modulated by butyrate released from this compound.

References

A Comparative Guide to the Biodistribution of SerBut and Sodium Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodistribution of O-butyryl-L-serine (SerBut), a serine-conjugated prodrug of butyrate, and sodium butyrate (NaBut). The data presented herein is compiled from preclinical studies to support research and development decisions. Butyrate, a short-chain fatty acid, has garnered significant interest for its therapeutic potential; however, its clinical application is often hampered by its rapid metabolism and poor oral bioavailability.[1][2][3] this compound was engineered to overcome these limitations by masking the unpleasant taste and odor of butyrate and utilizing amino acid transporters in the gut to enhance systemic uptake.[1][2][3][4][5]

Quantitative Biodistribution Analysis

The following table summarizes the comparative biodistribution of butyrate in various tissues 3 hours after oral administration of equimolar doses of this compound and sodium butyrate to C57BL/6 mice.[1][4][5][6] The data clearly demonstrates the enhanced systemic delivery of butyrate when administered as this compound.

TissueButyrate Concentration from Sodium Butyrate (nmol/g) (Mean ± SEM)Butyrate Concentration from this compound (nmol/g) (Mean ± SEM)
PlasmaUndetectable~25
Liver~10~100
Mesenteric Lymph Nodes (mLNs)Undetectable~75
SpleenUndetectable~60
LungUndetectable~30
Spinal CordUndetectable~43
BrainUndetectable~6

Data extracted from studies where mice were orally gavaged with 50.4 mg of NaBut or 80 mg of this compound, both containing an equivalent of 40 mg of butyrate.[4][5][6] Concentrations in plasma are expressed in nmol/mL. SEM denotes Standard Error of the Mean.

The results indicate that this compound administration leads to significantly higher concentrations of butyrate in all measured systemic tissues compared to sodium butyrate.[1] Notably, butyrate was undetectable in the plasma, mesenteric lymph nodes, spleen, lung, spinal cord, and brain of mice treated with sodium butyrate, highlighting its rapid first-pass metabolism.[4] In stark contrast, this compound effectively delivered butyrate to these tissues, including the central nervous system (spinal cord and brain).[4]

Experimental Protocols

The biodistribution data was obtained through a standardized experimental protocol designed to compare the systemic availability of butyrate from this compound and sodium butyrate.

Animal Model: C57BL/6 mice were used for the biodistribution studies.[4][5][6]

Dosing:

  • A single dose of either 50.4 mg of sodium butyrate or 80 mg of this compound was administered via oral gavage.[4][5][6]

  • These doses were calculated to deliver an equivalent amount of 40 mg of butyrate.[4][5][6]

Sample Collection:

  • Three hours post-administration, the mice were anesthetized.[4][5][6]

  • Blood was collected via cheek bleeding.[1][4][5][6]

  • Mice were then transcardially perfused with a phosphate-buffered saline (PBS) solution containing EDTA to remove residual blood from the organs.[4][6]

  • Organs, including the liver, mesenteric lymph nodes (mLNs), spleen, lung, spinal cord, and brain, were harvested.[4]

  • All collected tissues were immediately frozen on dry ice and stored at -80 °C until analysis.[4]

Butyrate Quantification:

  • Butyrate levels in the collected plasma and organ homogenates were quantified.[1]

  • The quantification process involved derivatizing butyrate with 3-nitrophenylhydrazine.[1]

  • The derivatized butyrate was then measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative biodistribution study.

G cluster_0 Animal Dosing cluster_1 Sample Collection (3h Post-Dosing) cluster_2 Sample Analysis start C57BL/6 Mice gavage Oral Gavage start->gavage group1 Sodium Butyrate (50.4 mg) gavage->group1 group2 This compound (80 mg) gavage->group2 anesthesia Anesthetize Mice group1->anesthesia group2->anesthesia blood Blood Collection (Cheek) anesthesia->blood perfusion Transcardial Perfusion blood->perfusion organs Organ Harvesting (Liver, Spleen, Lung, Brain, etc.) perfusion->organs derivatization Derivatization with 3-NPH organs->derivatization lcms LC-MS/MS Quantification derivatization->lcms data Butyrate Concentration Data lcms->data

Caption: Workflow for comparative biodistribution analysis.

References

Safety Operating Guide

Proper Disposal of Sertraline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Sertraline, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like Sertraline is a critical aspect of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary procedures for the safe disposal of Sertraline in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste is governed by several key regulatory bodies. In the United States, these primarily include:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous wastes, which can include certain pharmaceuticals.[1][2][3] The EPA's Subpart P rule provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference.[3][4] A crucial directive under this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a drain or toilet.[3]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion and abuse.[1][2]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard, mandate proper labeling and communication of chemical hazards, as well as training for employees who handle such materials.[1]

In addition to federal regulations, state and local authorities may have their own, often more stringent, requirements for pharmaceutical waste disposal.[1][2] It is imperative for laboratories to be aware of and compliant with all applicable federal, state, and local regulations.

Chemical and Safety Profile of Sertraline

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and is the active ingredient in many antidepressant medications.[5] Understanding its chemical properties and hazards is essential for safe handling and disposal.

From a disposal perspective, a key characteristic of Sertraline is its environmental hazard. It is very toxic to aquatic life with long-lasting effects.[5][6] This underscores the importance of preventing its release into the environment through improper disposal. Studies have shown that Sertraline is stable under normal hydrolytic (acidic, basic, neutral) and thermal conditions but will degrade under oxidative and photolytic (exposure to light) conditions.[7]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of Sertraline, as with most pharmaceutical waste, is through a licensed and certified hazardous waste disposal contractor who will typically use incineration.[3][8][9] Laboratory personnel should not attempt to dispose of Sertraline through standard trash or sewer systems.

The following is a generalized workflow for the proper disposal of Sertraline in a laboratory setting:

  • Identification and Segregation:

    • Identify all waste containing Sertraline, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

    • Segregate Sertraline waste from other waste streams at the point of generation. It should be collected in a dedicated, properly labeled hazardous waste container.[1] Do not mix hazardous and non-hazardous waste.

  • Containerization and Labeling:

    • Use containers that are compatible with the chemical waste and meet regulatory standards.[1] The container must be in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste" and the specific contents, including "Sertraline". The label should also include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Arranging for Pickup and Disposal:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department, who will arrange for collection by a certified hazardous waste contractor.

Experimental Protocols for Sertraline Degradation

While the preferred method of disposal is through a certified contractor, for research purposes or in specific, controlled circumstances, it may be necessary to understand the degradation pathways of Sertraline. The following experimental protocols are derived from scientific literature and are intended for informational purposes. These procedures are not a substitute for professional waste disposal and the resulting degraded material must still be disposed of as chemical waste.

Oxidative Degradation

This method utilizes hydrogen peroxide to induce the degradation of Sertraline.

Methodology:

  • Prepare a stock solution of Sertraline in methanol (e.g., 1 mg/mL).

  • In a suitable reaction vessel, create a final concentration of 100 µg/mL of Sertraline.

  • Add 1% (v/v) hydrogen peroxide to the solution to achieve a final concentration of 0.1% (v/v).[1]

  • The solution can be heated using a thermostatically controlled water bath to accelerate the degradation.[1] The kinetics of the reaction will be temperature-dependent.

  • Monitor the degradation over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photolytic Degradation

This method uses ultraviolet (UV) light to break down the Sertraline molecule.

Methodology:

  • Prepare a solution of Sertraline in a suitable solvent, such as methanol or water.[1] For example, a 100 mg sample of Sertraline can be dissolved in a minimal amount of methanol and then diluted to 25 mL.[1]

  • Place the solution in a quartz reaction vessel or other UV-transparent container.

  • Expose the solution to a UV lamp. A common wavelength used in studies is 245 nm.[1] The distance from the lamp to the solution will affect the degradation rate.

  • Irradiate the solution for a specified period. Studies have shown degradation over 24 to 48 hours.[1]

  • Monitor the degradation of Sertraline using an analytical technique like HPLC.

It is important to note that both oxidative and photolytic degradation will result in the formation of various degradation products.[7] The toxicity and environmental impact of these byproducts may not be fully characterized. Therefore, even after degradation procedures, the resulting solution must be collected and disposed of as hazardous chemical waste.

Quantitative Data on Sertraline Degradation

The following table summarizes quantitative data from laboratory studies on the degradation of Sertraline.

Degradation MethodInitial ConcentrationConditionsHalf-life (t1/2)Reference
Solar Irradiation (Surface Water)50 ng/LNatural Sunlight34.7 hours[7]
UV Lamp Irradiation (Surface Water)50 ng/LMedium Pressure UV Lamp2.36 hours[7]
Direct Photolysis (pH 9 solution)100 µMAce Photochemical Reactor~29 hours[8]
Gamma Radiation1 mg/L60Co sourceAlmost complete degradation at 100 Gy[10]
Gamma Radiation10 mg/L60Co sourceAlmost complete degradation at 200 Gy[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Sertraline in a laboratory setting.

Sertraline_Disposal_Workflow cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Institutional Disposal Protocol cluster_2 Step 3: Final Disposition A Generation of Sertraline Waste B Segregate at Point of Generation A->B C Containerize in a Compatible, Sealed Container B->C D Label Container as 'Hazardous Waste - Sertraline' C->D E Store in a Secure Satellite Accumulation Area D->E F Contact Institutional Environmental Health & Safety (EHS) E->F Follow Institutional Procedures G EHS Arranges for Pickup by Certified Waste Contractor F->G H Transportation to a Permitted Treatment Facility G->H I Incineration H->I

Workflow for the proper disposal of Sertraline waste in a laboratory.

References

Essential Safety and Operational Protocols for Handling SerBut

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of SerBut, a serine-conjugated butyrate prodrug developed for research purposes. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling new chemical entities where the full toxicological profile may be unknown. A conservative approach to safety is therefore strongly recommended.

Immediate Safety and Handling Protocols

When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Preparing Solutions Chemical splash goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and respiratory protection (a certified N95 respirator or higher) if handling the powder outside of a certified chemical fume hood.
In Vitro / In Vivo Experiments Chemical splash goggles, disposable nitrile gloves, and a lab coat.
General Laboratory Use A lab coat, safety glasses with side shields, and disposable nitrile gloves are the minimum requirements.
Spill Cleanup Chemical splash goggles or a full-face shield, disposable nitrile gloves (double-gloving recommended), a lab coat or chemical-resistant apron, and respiratory protection (a certified N95 respirator or higher).

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid inhalation of any dust.[1][2]

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Operational and Disposal Plans

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Follow the supplier's recommendations for storage temperature. MedchemExpress suggests that this compound powder can be stored at -20°C for up to 3 years.[3]

Disposal Plan: Chemically contaminated waste must be disposed of as hazardous waste. This includes this compound itself, any solutions containing the compound, and any materials that have come into contact with it.

Waste Type Disposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions Containing this compound Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container.
Contaminated PPE (e.g., gloves, lab coats) Place in a designated, sealed bag for hazardous waste disposal. Do not dispose of in regular trash.

All hazardous waste must be handled and disposed of in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Protocols

While specific experimental protocols will vary, the principles of safe laboratory practice remain constant. When designing an experiment involving this compound, a thorough risk assessment should be conducted. This includes evaluating the potential hazards of all chemicals used in the protocol and implementing appropriate control measures.

Visualizing the PPE and Disposal Workflow

The following diagram illustrates the logical workflow for selecting and disposing of personal protective equipment when handling this compound.

PPE_Disposal_Workflow A Start: Handling this compound B Assess the Risk: - Weighing Powder? - Handling Solutions? A->B C Select Appropriate PPE B->C D Perform Laboratory Task C->D E Doff (Remove) PPE Correctly to Avoid Contamination D->E F Segregate Contaminated PPE from General Waste E->F G Place in Labeled Hazardous Waste Container F->G H Arrange for EHS Pickup and Disposal G->H I End H->I

Caption: Workflow for PPE selection and disposal when handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.